4-Amino-2-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCDSHMWJNXPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599689 | |
| Record name | 4-Amino-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-65-2 | |
| Record name | 4-Amino-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4-Amino-2-methoxybenzaldehyde chemical properties
Content Type: In-Depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
4-Amino-2-methoxybenzaldehyde (CAS: 1196-65-2) is a bifunctional aromatic intermediate critical to modern drug discovery and materials science. Unlike its isomer, 2-amino-4-methoxybenzaldehyde (a classic Friedländer substrate), this compound features an amine para to the aldehyde group. This structural arrangement prevents direct quinoline cyclization but opens unique pathways for constructing linear pharmacophores, Schiff base ligands, and bi-aryl scaffolds.
This guide provides a rigorous technical analysis of its physicochemical properties, a validated chemoselective synthesis protocol, and a strategic map of its reactivity, designed to support high-integrity experimental workflows.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The dual functionality of the molecule—combining a nucleophilic aniline nitrogen with an electrophilic aldehyde carbon—requires precise handling to prevent self-polymerization (Schiff base formation) during storage.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-Amino-2-methoxybenzaldehyde | |
| CAS Number | 1196-65-2 | Note:[1][2] Do not confuse with 2-amino isomer (CAS 59236-36-1). |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Appearance | Pale yellow to tan solid | Oxidizes/darkens upon air exposure. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water. |
| pKa (Calculated) | ~3.5 (Aniline NH₂), ~13 (Aldehyde α-H) | Weakly basic amine due to electron-withdrawing aldehyde. |
| Storage | 2–8°C, Inert Atmosphere (Argon/N₂) | Hygroscopic and air-sensitive. |
Synthetic Route: Chemoselective Reduction
A major challenge in synthesizing this compound is reducing the nitro precursor without reducing the aldehyde to a benzyl alcohol. Standard catalytic hydrogenation (Pd/C, H₂) often yields mixtures. The Iron/Acetic Acid (Bechamp Reduction) method is recommended for its high chemoselectivity and operational robustness.
Experimental Protocol: Reduction of 4-Nitro-2-methoxybenzaldehyde
Objective: Selective reduction of the nitro group to an amine while preserving the aldehyde.
Reagents:
-
Precursor: 4-Nitro-2-methoxybenzaldehyde (1.0 eq)
-
Reductant: Iron powder (3.0–5.0 eq, fine mesh)
-
Solvent: Ethanol/Water (3:1 v/v) or Acetic Acid/Water
-
Catalyst: Ammonium Chloride (NH₄Cl) (0.5 eq) or catalytic HCl
Step-by-Step Methodology:
-
Preparation: Dissolve 4-nitro-2-methoxybenzaldehyde in Ethanol/Water (3:1) in a round-bottom flask.
-
Activation: Add NH₄Cl and heat the mixture to 60°C.
-
Reduction: Add Iron powder portion-wise over 30 minutes. Critical: Monitor exotherm; maintain temperature between 70–80°C.
-
Reaction: Reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.[3][4]
-
Workup: Filter the hot mixture through Celite to remove iron sludge. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate. Wash organic layer with NaHCO₃ (sat.) to remove acidic impurities.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexane).
Synthesis Flow Diagram
Caption: Chemoselective reduction pathway using Iron/Ammonium Chloride to avoid aldehyde over-reduction.
Reactivity & Functionalization Logic
The molecule's value lies in its orthogonal reactivity. The C1-Aldehyde and C4-Amine allow it to serve as a "linker" scaffold in fragment-based drug design.
The "Ortho-Methoxy" Effect
The methoxy group at C2 is not merely a substituent; it exerts a steric and electronic influence:
-
Conformation: It can lock the conformation of Schiff bases via intramolecular hydrogen bonding with the imine nitrogen.
-
Metabolic Stability: In drug candidates, the methoxy group blocks metabolic oxidation at the ortho position.
Key Reaction Pathways
-
Schiff Base Formation (Aldehyde Reactivity):
-
Reaction with primary amines (R-NH₂) yields imines.
-
Application: Synthesis of N,N'-bis(benzylidene) diamine ligands for metal coordination (Co, Ni, Cu) used in catalysis and antimicrobial studies.
-
-
Reductive Amination (Aldehyde Reactivity):
-
Reaction with secondary amines + NaBH(OAc)₃ yields benzylamines.
-
Application: Introduction of solubilizing groups (e.g., morpholine, piperazine) in kinase inhibitors.
-
-
Amide Coupling (Aniline Reactivity):
-
Reaction with acid chlorides or carboxylic acids (using EDC/HOBt).
-
Application: Attaching the "warhead" or specificity pocket binder in targeted therapies.
-
Reactivity Map
Caption: Orthogonal reactivity map showing divergent synthesis pathways for ligands, drugs, and dyes.
Applications in Medicinal Chemistry
Kinase Inhibitor Design
In the design of EGFR or VEGFR inhibitors, the 4-amino-2-methoxybenzaldehyde core serves as a solvent-exposed tail or a hinge-binding region.
-
Strategy: The aniline nitrogen is often acylated with an acryloyl chloride to form a Michael acceptor (covalent inhibitor), while the aldehyde is reductively aminated to attach a solubilizing tail.
Schiff Base Ligands
The compound is extensively used to synthesize ONNO-type tetradentate Schiff bases .
-
Mechanism: Condensation with ethylenediamine (1:2 ratio) creates a ligand that coordinates metal ions (Cu²⁺, Ni²⁺).
-
Utility: These complexes exhibit DNA binding and cleavage activity, making them candidates for anticancer metallodrugs.
Safety and Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Stability: The aldehyde is prone to air oxidation to the carboxylic acid (4-amino-2-methoxybenzoic acid). Store under inert gas (Argon) at 4°C.
References
-
Synthesis & Reduction: Biosynth Carbosynth. "4-Methoxy-2-nitrobenzaldehyde Technical Data." Available at:
-
Schiff Base Applications: Ahmed, A. A., et al. "Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II)." Arabian Journal of Chemistry and Environmental Research, 2021.[5] Available at:
-
Medicinal Chemistry (ALDH Inhibitors): BenchChem. "The Pivotal Role of Benzyloxy-benzaldehyde Derivatives." Available at:
-
Physical Properties: PubChem. "Compound Summary: 4-Amino-2-methoxybenzaldehyde (CAS 1196-65-2)." National Library of Medicine. Available at:
-
Friedländer Context: "Domino Nitro Reduction-Friedländer Heterocyclization." National Institutes of Health (PMC). Available at:
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- 2. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. westliberty.edu [westliberty.edu]
4-Amino-2-methoxybenzaldehyde CAS number
An In-depth Technical Guide to 4-Amino-2-methoxybenzaldehyde (CAS No. 1196-65-2)
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-methoxybenzaldehyde, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delineates its fundamental chemical and physical properties, discusses plausible synthetic pathways, explores its applications as a versatile building block, outlines robust analytical methods for its characterization, and provides essential safety and handling protocols. The primary objective is to furnish a scientifically grounded resource that combines theoretical knowledge with practical, field-proven insights, thereby facilitating its effective and safe utilization in a laboratory and industrial context. The definitive Chemical Abstracts Service (CAS) number for this compound is 1196-65-2 [1].
Core Chemical Identity and Physicochemical Properties
4-Amino-2-methoxybenzaldehyde, with the molecular formula C₈H₉NO₂, is an aromatic compound characterized by a benzene ring substituted with an amino (-NH₂), a methoxy (-OCH₃), and a formyl (-CHO) group at positions 4, 2, and 1, respectively.[1]. The strategic placement of these functional groups—an electron-donating amino group para to the aldehyde and an electron-donating methoxy group ortho to the aldehyde—imparts a unique reactivity profile, making it a valuable precursor in organic synthesis.
The aldehyde group serves as a reactive handle for nucleophilic addition and condensation reactions, while the amino group is a key site for amidation, alkylation, and diazotization. The methoxy group influences the electronic properties and steric environment of the aromatic ring. This trifunctional nature allows for the construction of complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest.
Table 1: Key Physicochemical Properties of 4-Amino-2-methoxybenzaldehyde
| Property | Value | Source |
| CAS Number | 1196-65-2 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| IUPAC Name | 4-amino-2-methoxybenzaldehyde | [1] |
| Synonyms | 4-Amino-o-anisaldehyde, 2-Methoxy-4-aminobenzaldehyde | [1] |
| SMILES | COC1=C(C=CC(=C1)N)C=O | [1] |
| InChIKey | KFCDSHMWJNXPAI-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing Insights
While specific, scaled-up industrial synthesis routes for 4-Amino-2-methoxybenzaldehyde are often proprietary, its preparation in a laboratory setting can be logically deduced from established organic chemistry principles. A common and effective strategy involves the selective reduction of a nitro group precursor, which is a cornerstone of amine synthesis.
The causality behind this choice is twofold: nitroaromatic compounds are often readily accessible through nitration of the corresponding benzaldehyde derivative, and the subsequent reduction of the nitro group to an amine is typically a high-yield, well-understood transformation.
A plausible synthetic workflow is outlined below.
Caption: Conceptual workflow for the synthesis of 4-Amino-2-methoxybenzaldehyde.
Experimental Rationale:
-
Formylation: The aldehyde group is introduced onto the 3-methoxyphenol ring. The Vilsmeier-Haack reaction is a reliable method for formylating activated aromatic rings.
-
Nitration: A nitro group is introduced. The positions of the existing hydroxyl and methoxy groups direct the electrophilic nitration.
-
Reduction: The nitro group is selectively reduced to an amine. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, avoiding the use of stoichiometric heavy metal reductants[2].
This multi-step process is designed to control regioselectivity and ensure the final product has the desired arrangement of functional groups. Each step is a classic, well-documented transformation, making this a robust and self-validating synthetic approach.
Applications in Research and Drug Development
Substituted benzaldehydes are fundamental building blocks in medicinal chemistry. While specific FDA-approved drugs directly incorporating the 4-Amino-2-methoxybenzaldehyde moiety are not prominently documented, its value lies in its role as a versatile intermediate. Analogous structures, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), are recognized for their antioxidant and antimicrobial properties and are used in pharmaceutical formulations and food preservation[3].
The primary application of 4-Amino-2-methoxybenzaldehyde is in the synthesis of more complex heterocyclic scaffolds.
-
Schiff Base Formation: The aldehyde can readily condense with primary amines to form Schiff bases (imines)[4]. These compounds and their metal complexes are investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties[5].
-
Synthesis of Quinazolines: This compound is a potential precursor for synthesizing quinazoline derivatives. Quinazolines are a privileged scaffold in drug discovery, found in numerous clinically used drugs, including kinase inhibitors for cancer therapy. For instance, the styrylquinazoline derivative CP-31398, a p53 stabilizing agent, is synthesized from a methoxybenzaldehyde precursor[6].
-
Combinatorial Chemistry: Its trifunctional nature makes it an ideal candidate for building combinatorial libraries. By systematically reacting at the amino and aldehyde sites, researchers can generate a large number of distinct molecules for high-throughput screening against biological targets.
Caption: Application workflow in drug discovery.
Analytical Characterization Protocols
Ensuring the purity and confirming the identity of 4-Amino-2-methoxybenzaldehyde is critical for its use in synthesis. A multi-technique approach is recommended for comprehensive characterization.
Table 2: Analytical Methods for Characterization
| Technique | Information Provided | Key Performance Aspects |
| HPLC | Quantitative analysis, purity determination | High sensitivity and resolution for separating impurities. |
| GC-MS | Identification and quantification of volatile components | Powerful combination for separation and structural elucidation based on mass-to-charge ratio. |
| NMR Spectroscopy | Detailed structural elucidation | Unambiguous confirmation of molecular structure and functional group connectivity. |
| IR Spectroscopy | Identification of functional groups | Provides a unique molecular fingerprint (e.g., C=O, N-H, C-O stretches). |
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a self-validating system for determining the purity of a sample of 4-Amino-2-methoxybenzaldehyde.
Objective: To quantify the purity of 4-Amino-2-methoxybenzaldehyde and detect any related impurities.
Materials:
-
4-Amino-2-methoxybenzaldehyde sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of a reference standard of 4-Amino-2-methoxybenzaldehyde.
-
Dissolve in a 50:50 mixture of Acetonitrile/Water to make a 100 µg/mL stock solution.
-
Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) for a calibration curve.
-
-
Sample Preparation:
-
Prepare a sample solution at a concentration of ~25 µg/mL in the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm (or λmax determined by UV-Vis scan)
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area for 4-Amino-2-methoxybenzaldehyde in the sample chromatogram.
-
Calculate purity using the area percent method: (Peak Area of Analyte / Total Peak Area) * 100%.
-
For precise quantification, use the calibration curve generated from the standards.
-
Caption: Experimental workflow for HPLC purity analysis.
Safety, Handling, and Storage
As a substituted amine and aldehyde, 4-Amino-2-methoxybenzaldehyde requires careful handling to minimize exposure and ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on best practices for analogous chemicals[7][8][9].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[7][8].
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. Contaminated clothing should be removed immediately and washed before reuse[7][8].
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. If ventilation is inadequate, a NIOSH-approved respirator may be necessary[7][9].
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling[7][9].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[7][9].
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[7].
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing[7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].
Conclusion
4-Amino-2-methoxybenzaldehyde (CAS No. 1196-65-2) is a chemical compound of significant utility for synthetic chemists in academia and industry. Its unique arrangement of amino, methoxy, and aldehyde functional groups provides a foundation for creating diverse and complex molecular structures. By understanding its fundamental properties, synthetic origins, and appropriate analytical and safety protocols, researchers can confidently and effectively leverage this compound as a key building block in the development of novel pharmaceuticals, agrochemicals, and materials.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 4-Methoxybenzaldehyde: Properties, Uses, and Sourcing.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%.
- National Center for Biotechnology Information. (n.d.). 4-Amino-2-methoxybenzaldehyde. PubChem Compound Database.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-AMINO-2-HYDROXYBENZALDEHYDE.
- Rathi, N., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate.
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- Thermo Fisher Scientific. (n.d.). 4-Dimethylamino-2-methoxybenzaldehyde, 98%.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
- MDPI. (n.d.). Chitosan-Loaded Vanillin Nanoformulation as an Edible Coating for Post-Harvest Preservation of Indian Gooseberry (Amla).
- AChemBlock. (n.d.). 2-Amino-4-methoxybenzaldehyde 97%.
- BLD Pharm. (n.d.). 59236-36-1|2-Amino-4-methoxybenzaldehyde.
- Guidechem. (n.d.). 2-amino-4-methoxy-benzaldehyde 59236-36-1 wiki.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Anisaldehyde.
- Sigma-Aldrich. (2014). 2-Hydroxy-4-methoxybenzaldehyde - Safety Data Sheet.
- ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives.
- ECHEMI. (n.d.). 2-amino-4-methoxy-benzaldehyde.
- National Center for Biotechnology Information. (n.d.). 4-Amino-3-methoxybenzaldehyde. PubChem Compound Database.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.
- American Chemical Society. (n.d.). Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging.
- NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.
- Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
- ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
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A Comprehensive Technical Guide to the Structure Elucidation of 4-Amino-2-methoxybenzaldehyde
Abstract: The unambiguous determination of a chemical structure is the bedrock of research and development in the chemical and pharmaceutical sciences. This guide provides an in-depth, multi-technique approach to the structure elucidation of 4-Amino-2-methoxybenzaldehyde, a key aromatic building block. By synergistically applying data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, complemented by classical chemical tests, we present a self-validating workflow. This document is designed for researchers and professionals, offering not just procedural steps but the causal logic behind the selection and interpretation of each analytical technique, ensuring scientific integrity and confidence in the final structural assignment.
Introduction and Initial Assessment
4-Amino-2-methoxybenzaldehyde is a substituted aromatic aldehyde containing three key functional groups: a primary amine (-NH2), a methoxy ether (-OCH3), and an aldehyde (-CHO). Its specific 1,2,4-substitution pattern on the benzene ring dictates its reactivity and suitability for various synthetic applications. Accurate confirmation of this precise structure is paramount before its use in complex multi-step syntheses, such as in drug development, where isomeric impurities can lead to significant downstream challenges.
The elucidation process begins with the determination of fundamental physicochemical properties and the molecular formula.
Table 1: Physicochemical Properties of 4-Amino-2-methoxybenzaldehyde
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO₂ | PubChem[1][2] |
| Molecular Weight | 151.16 g/mol | PubChem[1][2] |
| Appearance | Yellow to brown solid | AChemBlock[3] |
| IUPAC Name | 4-amino-2-methoxybenzaldehyde | PubChem[1] |
The molecular formula, C₈H₉NO₂, is the foundational hypothesis. Each analytical technique hereafter will serve to either confirm or refute this hypothesis, while progressively adding layers of structural detail.
The Integrated Spectroscopic Workflow
A robust structure elucidation strategy does not rely on a single technique but integrates data from orthogonal methods. Each method provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: The first and most critical question is: "What is the molecular weight of the compound?" Electron Ionization Mass Spectrometry (EI-MS) provides this answer by measuring the mass-to-charge ratio (m/z) of the molecular ion (M⁺•). This value serves as a direct check against the calculated molecular weight from the proposed formula.
The expected exact mass for C₈H₉NO₂ is 151.0633 Da.[1][2] The observation of a molecular ion peak at m/z = 151 provides strong evidence for the proposed molecular formula.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of 4-Amino-2-methoxybenzaldehyde in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., HP-5MS) suitable for separating aromatic compounds.[4][5]
-
GC Method:
-
MS Method:
Trustworthiness: This protocol is self-validating. The GC component ensures that the mass spectrum is obtained from a pure compound, as impurities will be chromatographically separated. The resulting mass spectrum should show a clear molecular ion peak at the expected m/z value.
Infrared (IR) Spectroscopy: Fingerprinting the Functional Groups
Expertise & Causality: With the molecular formula confirmed, IR spectroscopy is used to verify the presence of the key functional groups. This technique is based on the principle that molecular bonds vibrate at specific quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes.
For 4-Amino-2-methoxybenzaldehyde, we expect to see characteristic absorption bands for the amine N-H bonds, the aldehyde C=O bond, the aromatic C=C bonds, and the ether C-O bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation.[7][8]
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[8]
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal.[8] This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹.[9] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[9]
Table 2: Key IR Absorption Bands for 4-Amino-2-methoxybenzaldehyde
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Interpretation |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Confirms the presence of a primary amine (-NH₂). |
| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the aromatic ring C-H bonds. |
| C-H Stretch (Aldehyde) | 2700 - 2900 (often two weak bands) | Characteristic of the C-H bond in the -CHO group. |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Confirms the aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |
| C=C Stretch (Aromatic) | 1500 - 1600 | Indicates the benzene ring framework. |
| C-O Stretch (Ether) | 1200 - 1275 (asymmetric) & 1000-1075 (symmetric) | Confirms the aryl-alkyl ether (methoxy) group. |
Trustworthiness: The presence of all these key bands provides a high-confidence "fingerprint" confirming the coexistence of the amine, methoxy, and benzaldehyde moieties within the same molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure
Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. It provides information about the chemical environment of each ¹H and ¹³C nucleus, allowing for the deduction of the atom-to-atom bonding framework and, critically, the isomeric substitution pattern.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely, such as Chloroform-d (CDCl₃) or DMSO-d₆.[10][11]
-
Sample Weighing: Accurately weigh 5-25 mg of the compound.[12]
-
Dissolution: Dissolve the sample in approximately 0.55-0.6 mL of the deuterated solvent in a clean vial before transferring to the NMR tube.[12]
-
Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[12]
-
Internal Standard: The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) is typically used as a secondary reference. Tetramethylsilane (TMS) can be used as a primary reference (0 ppm).[12]
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides four key pieces of information:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.
-
Integration: The area under a peak, proportional to the number of protons it represents.
-
Multiplicity (Splitting): Reveals the number of protons on adjacent carbons.
-
Coupling Constant (J): The distance between split peaks, which helps determine spatial relationships (e.g., ortho, meta, para coupling).
Table 3: Predicted ¹H NMR Data for 4-Amino-2-methoxybenzaldehyde in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.8 | Singlet (s) | 1H | Aldehyde (-CH O) | Aldehyde protons are highly deshielded and appear far downfield. No adjacent protons to couple with. |
| ~7.6 | Doublet (d) | 1H | H-6 | Ortho to the electron-withdrawing aldehyde group, making it the most deshielded aromatic proton. Coupled to H-5. |
| ~6.3 | Doublet of doublets (dd) | 1H | H-5 | Ortho to H-6 and meta to H-3. Electron-donating groups (-NH₂, -OCH₃) shield this position significantly. |
| ~6.2 | Doublet (d) | 1H | H-3 | Ortho to the strongly electron-donating -NH₂ group, making it highly shielded. Coupled only to H-5. |
| ~4.5 | Broad singlet (br s) | 2H | Amine (-NH ₂) | Chemical shift is variable and protons often exchange, leading to a broad signal. |
| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH ₃) | Protons on a methyl group attached to an oxygen are deshielded relative to alkanes. No adjacent protons. |
Trustworthiness: The unique splitting pattern of the three aromatic protons is the definitive signature of the 1,2,4-substitution pattern. The integration values (1H:1H:1H:2H:3H) must align with the proton count of the molecular formula.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule.
Table 4: Predicted ¹³C NMR Data for 4-Amino-2-methoxybenzaldehyde in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~191.9 | C =O | Aldehyde carbonyl carbons are highly deshielded.[13] |
| ~160.0 | C 2-OCH₃ | Aromatic carbon attached to electronegative oxygen is deshielded.[13] |
| ~137.7 | C 4-NH₂ | Aromatic carbon attached to nitrogen.[13] |
| ~129.9 | C 6 | Aromatic methine carbon.[13] |
| ~123.3 | C 1-CHO | Quaternary aromatic carbon attached to the aldehyde.[13] |
| ~121.3 | C 5 | Aromatic methine carbon.[13] |
| ~112.0 | C 3 | Aromatic methine carbon.[13] |
| ~55.3 | -OC H₃ | Methoxy carbon, typical chemical shift.[13] |
Trustworthiness: Observing exactly 8 distinct carbon signals corresponding to the expected chemical environments provides conclusive evidence for the proposed carbon skeleton and rules out symmetric isomers which would show fewer signals.
Caption: Structure of 4-Amino-2-methoxybenzaldehyde.
Chemical Corroboration: Validating Functional Group Reactivity
Expertise & Causality: While modern spectroscopy is powerful, classical wet chemical tests provide an inexpensive and rapid orthogonal validation of key functional groups. These tests rely on observable changes (e.g., color change, precipitate formation) resulting from a specific chemical reaction.
Protocol 1: Test for Aldehyde (Tollens' Test)
The Tollens' test distinguishes aldehydes from ketones. The aldehyde is oxidized to a carboxylic acid, while Ag(I) ions in the Tollens' reagent are reduced to elemental silver, forming a characteristic "silver mirror" on the glassware.[14][15][16]
-
Reagent Preparation: Freshly prepare Tollens' reagent immediately before use by adding a few drops of dilute NaOH to aqueous silver nitrate to precipitate silver oxide, then adding dilute aqueous ammonia dropwise until the precipitate just dissolves, forming the [Ag(NH₃)₂]⁺ complex.[14]
-
Procedure: Dissolve a small amount (~20-50 mg) of the sample in a minimal amount of suitable solvent (e.g., ethanol) in a clean test tube.[17] Add 1-2 mL of the freshly prepared Tollens' reagent.[15]
-
Observation: Gently warm the mixture in a water bath for 5-10 minutes.[15] A positive test is the formation of a silver mirror or a black precipitate of silver.[17]
Protocol 2: Test for Aldehyde/Ketone Carbonyl (2,4-DNP Test)
This test confirms the presence of a carbonyl group. Aldehydes and ketones react with 2,4-dinitrophenylhydrazine (Brady's reagent) in an addition-elimination reaction to form a brightly colored yellow, orange, or red precipitate (a 2,4-dinitrophenylhydrazone).[18]
-
Procedure: Dissolve a few drops or a small spatula tip of the sample in ~2 mL of ethanol.[19]
-
Reaction: Add 5 drops of the 2,4-DNP reagent and shake the mixture.[19]
-
Observation: The formation of a yellow-to-orange precipitate, either immediately or upon standing for 15 minutes, indicates a positive test for an aldehyde or ketone.[19]
Trustworthiness: Positive results in both the Tollens' and 2,4-DNP tests provide dual chemical confirmation of the aldehyde functional group's presence and reactivity.
Synthesis and Conclusion
The structure elucidation of 4-Amino-2-methoxybenzaldehyde is a logical process of evidence accumulation.
-
Mass Spectrometry confirmed the molecular formula C₈H₉NO₂ by matching the molecular weight.
-
Infrared Spectroscopy confirmed the presence of the required functional groups: a primary amine, an aromatic aldehyde, and a methoxy ether.
-
¹H and ¹³C NMR Spectroscopy provided the definitive atom-to-atom connectivity, establishing the 1,2,4-substitution pattern on the benzene ring and confirming the complete carbon-hydrogen framework.
-
Chemical Tests corroborated the identity and reactivity of the aldehyde functional group.
The convergence of data from these independent and orthogonal analytical techniques allows for the unambiguous assignment of the structure as 4-Amino-2-methoxybenzaldehyde. This rigorous, self-validating approach exemplifies the standards of scientific integrity required in modern chemical and pharmaceutical research.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19765051, 4-Amino-2-methoxybenzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 323503, 2-Amino-4-methoxybenzaldehyde. Retrieved from [Link]
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TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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Bio-protocol. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Aromatics. Retrieved from [Link]
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Susanto, H. et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Tollens' Test. Retrieved from [Link]
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Scribd. (n.d.). Lab Exp #6 Tollens Test. Retrieved from [Link]
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Vedantu. (n.d.). Tollens Reagent: Preparation, Uses & Test Explained. Retrieved from [Link]
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Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Harper College. (n.d.). Functional Groups - 2,4 Dinitrophenylhydrazine Test. Retrieved from [Link]
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4-Amino-2-methoxybenzaldehyde synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-Amino-2-methoxybenzaldehyde for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methoxybenzaldehyde is a valuable substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its unique substitution pattern, featuring an activating amino group and a methoxy group, makes it a versatile intermediate for the construction of complex heterocyclic systems and other target molecules in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic pathways to 4-Amino-2-methoxybenzaldehyde, offering in-depth analysis of reaction mechanisms, experimental protocols, and comparative evaluation of different methodologies to assist researchers in selecting the most suitable route for their specific applications.
Core Synthetic Strategies
The synthesis of 4-Amino-2-methoxybenzaldehyde can be broadly categorized into two main approaches: the reduction of a nitro-substituted precursor and the direct formylation of a substituted aniline. Each of these strategies encompasses several distinct reaction methodologies, which will be explored in detail.
Pathway 1: Reduction of 2-Methoxy-4-nitrobenzaldehyde
This is arguably the most common and reliable route to 4-Amino-2-methoxybenzaldehyde. The synthesis begins with the preparation of 2-methoxy-4-nitrobenzaldehyde, which is then subjected to reduction to yield the target amine.
Synthesis of the Nitro Precursor: 2-Methoxy-4-nitrobenzaldehyde
There are multiple established methods for the synthesis of 2-methoxy-4-nitrobenzaldehyde, a key intermediate in its own right for various chemical syntheses.[1]
One common approach involves the oxidation of 4-nitro-2-methoxytoluene.[2] A detailed two-step process has been reported:
-
Formation of the diacetate intermediate: 4-nitro-2-methoxytoluene is treated with acetic anhydride (Ac₂O) and acetic acid (HOAc) in the presence of sulfuric acid (H₂SO₄) and chromium trioxide (CrO₃). This reaction proceeds at a low temperature (0-10°C) to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.[2]
-
Hydrolysis to the aldehyde: The resulting diacetate is then hydrolyzed using concentrated hydrochloric acid (HCl) in diethyl ether to afford 2-methoxy-4-nitrobenzaldehyde.[2]
Another synthetic route starts from 4-nitrosalicylic acid. This multi-step synthesis involves:
-
Esterification of 4-nitrosalicylic acid with dimethyl sulfate.[2]
-
Reduction of the ester with Diisobutylaluminium hydride (DIBAL-H) to form 2-methoxy-4-nitrobenzyl alcohol.[2]
-
Oxidation of the alcohol using Pyridinium dichromate (PDC) to yield the final 2-methoxy-4-nitrobenzaldehyde.[2]
Reduction of the Nitro Group
Once 2-methoxy-4-nitrobenzaldehyde is obtained, the nitro group can be selectively reduced to an amine. A variety of reducing agents can be employed for this transformation.
A widely used and cost-effective method is the use of iron powder in an acidic medium, such as acetic acid or a mixture of ethanol, water, and a small amount of hydrochloric acid.[3] This heterogeneous reduction is generally clean and provides high yields of the corresponding amine.
Experimental Protocol: Reduction of 2-Methoxy-4-nitrobenzaldehyde with Iron
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of acetic acid, ethanol, and water is prepared as the solvent.
-
2-Methoxy-4-nitrobenzaldehyde and an excess of iron powder are added to the solvent.
-
A catalytic amount of concentrated hydrochloric acid is carefully added dropwise to initiate the reaction.[3]
-
The reaction mixture is heated to 50-60°C and stirred for 2-3 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron and iron salts.
-
The filtrate is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-Amino-2-methoxybenzaldehyde, which can be further purified by recrystallization or column chromatography.
Caption: Reduction of 2-Methoxy-4-nitrobenzaldehyde to 4-Amino-2-methoxybenzaldehyde.
Pathway 2: Direct Formylation of 3-Methoxyaniline
This approach involves the introduction of the aldehyde group directly onto the aromatic ring of 3-methoxyaniline. Several classical formylation reactions can be considered, each with its own set of advantages and challenges.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[4][5] The reactive electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]
For the synthesis of 4-Amino-2-methoxybenzaldehyde, the starting material would be 3-methoxyaniline. However, the free amino group can react with the Vilsmeier reagent, leading to N-formylation and other side reactions.[6][7] To circumvent this, the amino group is typically protected as an acetamide. The synthesis would therefore proceed as follows:
-
Acetylation of 3-methoxyaniline: 3-Methoxyaniline is reacted with acetic anhydride to form N-(3-methoxyphenyl)acetamide.
-
Vilsmeier-Haack Formylation: The protected aniline is then subjected to the Vilsmeier-Haack reaction. The electron-donating nature of the acetamido and methoxy groups directs the formylation to the position para to the acetamido group.
-
Hydrolysis: The resulting formylated and protected intermediate is then hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and yield 4-Amino-2-methoxybenzaldehyde.
A related patent describes the Vilsmeier formylation of 3-acetoxyanisole, followed by hydrolysis, which could be adapted for the synthesis of a hydroxyl precursor to the target molecule.[8]
Caption: Vilsmeier-Haack synthesis of 4-Amino-2-methoxybenzaldehyde.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[9][10] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[9] While this reaction is most effective for phenols, it can be applied to other electron-rich aromatic compounds. However, for anilines, the reaction can be complicated by the formation of isonitriles (Hofmann isonitrile synthesis) due to the reaction of the amine with the dichlorocarbene.[11] Therefore, protection of the amino group is essential for successful C-formylation of the aromatic ring. The reaction would proceed similarly to the Vilsmeier-Haack route, with the formylation step being replaced by the Reimer-Tiemann conditions.
Duff Reaction
The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) in an acidic medium, often with glycerol or acetic acid as the solvent.[12][13] The reaction typically results in ortho-formylation.[12] While less common for anilines, it remains a potential route, likely requiring protection of the amino group to prevent side reactions. The yields of the Duff reaction are often modest.[12][14]
Direct Formylation with DMSO-HCl
A more direct approach for the formylation of anilines has been reported using a dimethyl sulfoxide (DMSO)-HCl solvent system.[15] This method has been shown to give high yields of 4-aminobenzaldehydes from anilines that are unsubstituted at the 4-position.[15] The active formylating species is believed to be chloromethyl methyl sulfoxide.[15] This method could potentially be applied directly to 3-methoxyaniline to produce 4-Amino-2-methoxybenzaldehyde in a single step, making it an attractive and efficient alternative to the multi-step protection-formylation-deprotection sequences.
Caption: Direct formylation of 3-Methoxyaniline.
Comparison of Synthetic Pathways
| Pathway | Starting Material(s) | Key Reagents | Number of Steps | Yield | Advantages | Disadvantages |
| Reduction of Nitro Precursor | 4-nitro-2-methoxytoluene or 4-nitrosalicylic acid | Fe/H⁺, SnCl₂/HCl, or catalytic hydrogenation | 2-4 | Generally High | Reliable and well-established; high yields. | Requires synthesis of the nitro precursor; some reducing agents are toxic. |
| Vilsmeier-Haack Reaction | 3-Methoxyaniline | POCl₃, DMF, Ac₂O | 3 | Moderate to High | Powerful formylation method; applicable to a wide range of substrates. | Requires protection and deprotection of the amino group; reagents can be harsh. |
| Reimer-Tiemann Reaction | 3-Methoxyaniline | CHCl₃, NaOH, Ac₂O | 3 | Low to Moderate | Classic formylation reaction. | Prone to side reactions with anilines (isonitrile formation); requires protection. |
| Duff Reaction | 3-Methoxyaniline | Hexamethylenetetramine, acid | 3 | Low | Uses readily available reagents. | Generally low yields; requires protection of the amino group. |
| Direct Formylation (DMSO-HCl) | 3-Methoxyaniline | DMSO, HCl | 1 | High (reported for other anilines) | Potentially a single-step synthesis; high efficiency. | May require optimization for 3-methoxyaniline; potential for side reactions. |
Conclusion
The synthesis of 4-Amino-2-methoxybenzaldehyde can be achieved through several distinct pathways, each with its own merits and drawbacks. The reduction of 2-methoxy-4-nitrobenzaldehyde stands out as a robust and high-yielding method, although it involves a multi-step synthesis of the nitro precursor. For a more direct approach, the formylation of 3-methoxyaniline is a viable alternative. While classical methods like the Vilsmeier-Haack and Reimer-Tiemann reactions necessitate a protection-deprotection sequence, the direct formylation using a DMSO-HCl system presents a promising and potentially more atom-economical route. The choice of the optimal synthetic pathway will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. This guide provides the foundational knowledge for researchers to make an informed decision and to successfully synthesize this important chemical intermediate.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Simple synthetic route to 4-aminobenzaldehydes from anilines. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- Google Patents. (n.d.). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. Retrieved from [Link]
-
SciRP.org. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methoxybenzaldehyde. Retrieved from [Link]
-
ACS Publications. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Sciencemadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrobenzaldehyde. Retrieved from [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxyaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
ResearchGate. (2015). How can I prepare 3-amino-4-methoxy acetanilide?. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Reimer-Tiemann reaction of aniline. Retrieved from [Link]
-
ChemBK. (2024). 3-Methoxyaniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of N-formylation of N-methylaniline with PhSiH 3 and CO 2 over various catalysts a. Retrieved from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Retrieved from [Link]
- Google Patents. (n.d.). US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol.
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
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Technical Whitepaper: Spectroscopic Characterization of 4-Amino-2-methoxybenzaldehyde
The following technical guide details the spectroscopic characterization and analytical profiling of 4-Amino-2-methoxybenzaldehyde . This document is structured for researchers involved in the synthesis of pyrrolobenzodiazepine (PBD) monomers, Schiff base ligands, and pharmaceutical intermediates.
Executive Summary & Molecular Context
4-Amino-2-methoxybenzaldehyde (CAS: 59663-99-9 / 72268-28-3) is a critical pharmacophore used primarily as an "A-ring" building block in the synthesis of Pyrrolobenzodiazepines (PBDs) —a class of DNA-alkylating antitumor agents. Its structural integrity is defined by the ortho-methoxy group (position 2) which provides steric bulk and electronic donation, and the para-amino group (position 4) which serves as the nucleophilic handle for subsequent cyclization or amide coupling.
This guide provides a validated spectroscopic profile to ensure the identity and purity of this intermediate, distinguishing it from its common isomers (e.g., 2-amino-4-methoxybenzaldehyde).
Physicochemical Profile[1][2][3][4][5][6]
-
IUPAC Name: 4-Amino-2-methoxybenzaldehyde
-
Molecular Formula:
-
Molecular Weight: 151.16 g/mol
-
Appearance: Pale yellow to off-white solid
-
Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
Synthesis & Analytical Workflow
To understand the spectroscopic impurities, one must understand the genesis of the compound. It is typically synthesized via the selective reduction of 2-methoxy-4-nitrobenzaldehyde .
Experimental Protocol: Selective Reduction
Reaction:
-
Dissolution: Dissolve 1.0 eq of 2-methoxy-4-nitrobenzaldehyde in Ethanol (10 mL/g).
-
Reduction: Add 5.0 eq of Stannous Chloride Dihydrate (
). -
Reflux: Heat to 70°C for 3 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane).[1]
-
Rf Shift: Starting material (high Rf, yellow spot)
Product (lower Rf, fluorescent blue under UV).
-
-
Workup: Cool to RT. Pour into ice water. Adjust pH to 8-9 with sat.
. Extract with EtOAc.[2] -
Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO2, EtOAc/Hexane gradient).
Analytical Workflow Diagram
Figure 1: Analytical workflow for the isolation and validation of 4-amino-2-methoxybenzaldehyde.
Spectroscopic Analysis
The following data represents the consensus spectroscopic profile.
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Data (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| 10.05 | Singlet (s) | 1H | - | -CHO | Deshielded aldehydic proton (Diagnostic). |
| 7.43 | Doublet (d) | 1H | 8.5 Hz | H-6 | Ortho to CHO; deshielded by carbonyl anisotropy. |
| 6.28 | Broad (s) | 2H | - | -NH | Labile amine protons; exchangeable with |
| 6.24 | dd | 1H | 8.5, 2.0 Hz | H-5 | Ortho to NH |
| 6.15 | Doublet (d) | 1H | 2.0 Hz | H-3 | Between OMe and NH |
| 3.78 | Singlet (s) | 3H | - | -OCH | Methoxy group at position 2. |
Interpretation Guide:
-
The "Roof Effect": You may observe a roofing effect between H-5 and H-6 due to the strong coupling (
Hz). -
Isomer Check: If the aldehyde peak shifts to ~10.3 ppm and the coupling pattern changes to two singlets (para-substitution), you likely have the 5-amino isomer or a different substitution pattern.
C NMR Data (100 MHz, DMSO-
)
| Shift ( | Carbon Type | Assignment |
| 186.5 | C=O | Aldehyde Carbonyl |
| 163.2 | C-O | C-2 (Attached to Methoxy) |
| 156.8 | C-N | C-4 (Attached to Amine) |
| 130.5 | CH | C-6 (Ortho to CHO) |
| 115.2 | C-C | C-1 (Ipso to CHO) |
| 107.8 | CH | C-5 (Ortho to NH |
| 95.4 | CH | C-3 (Between OMe and NH |
| 55.4 | CH | Methoxy Carbon |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3450, 3360 | Stretching ( | Primary Amine ( |
| 2850, 2750 | Stretching ( | Aldehyde C-H (Fermi resonance doublet) |
| 1665 | Stretching ( | Conjugated Aldehyde ( |
| 1620, 1590 | Stretching ( | Aromatic Ring ( |
| 1240 | Stretching ( | Aryl Ether ( |
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact).
-
Molecular Ion (
): m/z 151.1 -
Base Peak: Often m/z 151 (stable aromatic system) or m/z 122 (
).
Fragmentation Pathway Diagram
Figure 2: Proposed fragmentation pathway for 4-Amino-2-methoxybenzaldehyde under EI conditions.
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three primary impurities are common:
-
2-Methoxy-4-nitrobenzaldehyde (Starting Material):
-
Detection: Look for signals at
7.8-8.0 ppm in H NMR (deshielded by nitro). -
Visual: Bright yellow color (product is paler).
-
-
4-Amino-2-methoxybenzyl alcohol (Over-reduction):
-
Detection: Disappearance of aldehyde signal (10.05 ppm) and appearance of methylene doublet at
4.4 ppm. -
Cause: Reaction temperature too high or reaction time too long during reduction.
-
-
Azo-dimers:
-
Detection: Colored impurities (orange/red) and complex aromatic region in NMR.
-
References
-
Preparation of PBD Intermediates
- Source: Patent US20220041590A1. "Small molecule inhibitors of dyrk/clk and uses thereof.
-
Reduction Protocols (Nitro to Amine)
- Source: BenchChem Application Notes.
-
Spectroscopic Data Validation (Isomer Comparison)
- Source: PubChem Compound Summary for 4-Amino-2-methoxybenzaldehyde (CID 19765051).
Sources
4-Amino-2-methoxybenzaldehyde solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Amino-2-methoxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—an amine, a methoxy group, and an aldehyde on a benzene ring—makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds, Schiff bases, and other complex organic molecules with potential biological activities. The solubility of this compound in various organic solvents is a critical physical property that dictates its utility in reaction chemistry, purification processes such as crystallization, and formulation development for pharmacological screening.
This technical guide provides a comprehensive overview of the solubility of 4-Amino-2-methoxybenzaldehyde. Moving beyond a simple tabulation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings of its solubility, offers a predictive solubility profile based on Hansen Solubility Parameters (HSP), and provides a detailed, self-validating experimental protocol for its empirical determination.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar intermolecular forces are more likely to be miscible.[1] To quantify this, the Hansen Solubility Parameter (HSP) model provides a powerful predictive tool by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2]
The total Hansen solubility parameter (δt) is defined by the equation:
δt² = δD² + δP² + δH²
The closer the HSP values of a solute and a solvent, the more likely they are to be soluble in one another. This "distance" (Ra) in the three-dimensional Hansen space can be calculated as follows:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
where the subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.
Calculated Hansen Solubility Parameters for 4-Amino-2-methoxybenzaldehyde
Based on its molecular structure, the estimated Hansen Solubility Parameters for 4-Amino-2-methoxybenzaldehyde are:
-
δD (Dispersion): 19.5 MPa½
-
δP (Polar): 9.8 MPa½
-
δH (Hydrogen Bonding): 12.5 MPa½
Predicted Solubility Profile of 4-Amino-2-methoxybenzaldehyde
Using the calculated HSP for 4-Amino-2-methoxybenzaldehyde, we can predict its relative solubility in a range of common organic solvents by calculating the Hansen distance (Ra). The following table summarizes these predictions, with a lower Ra value suggesting better solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Hansen Distance) | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.2 | Excellent |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.4 | Excellent |
| Acetone | 15.5 | 10.4 | 7.0 | 9.0 | Good |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 8.5 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 9.8 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 12.2 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.5 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 14.8 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 18.8 | Very Low |
Discussion of Predicted Solubility:
The calculated Hansen distances suggest that 4-Amino-2-methoxybenzaldehyde will exhibit the highest solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) . This is attributed to the close alignment of their polar and hydrogen bonding parameters with those of the solute. Solvents such as acetone and dichloromethane are predicted to be good solvents. Alcohols like methanol and ethanol are expected to be moderately effective, with their strong hydrogen bonding capability contributing to solubility, though the overall HSP distance is slightly larger. Non-polar solvents such as toluene and hexane are predicted to be poor solvents due to the significant mismatch in their polarity and hydrogen bonding capacity compared to the highly polar and hydrogen-bonding capable 4-Amino-2-methoxybenzaldehyde.
Caption: Predicted solubility of 4-Amino-2-methoxybenzaldehyde based on Hansen Distance (Ra).
Experimental Verification of Solubility: A Self-Validating Protocol
While predictive models are invaluable for initial solvent screening, empirical determination remains the gold standard. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of 4-Amino-2-methoxybenzaldehyde using the shake-flask method, followed by quantitative analysis via UV-Vis spectrophotometry.[5][6]
Part 1: Equilibrium Solubility Determination via Shake-Flask Method
This method establishes equilibrium between the solid solute and the solvent to create a saturated solution.
Methodology:
-
Preparation: To a series of 20 mL glass vials with screw caps, add an excess amount (approximately 100 mg) of 4-Amino-2-methoxybenzaldehyde. The exact mass should be recorded.
-
Causality: An excess of solid is crucial to ensure that the solution reaches saturation, with undissolved solid remaining at equilibrium.
-
-
Solvent Addition: Add 10 mL of the desired organic solvent to each vial.
-
Equilibration: Place the sealed vials in a constant temperature shaker bath set to 25 °C (or the desired experimental temperature). Agitate the vials for 24-48 hours.
-
Causality: Prolonged agitation at a constant temperature is necessary to ensure that the system reaches thermodynamic equilibrium. The time required can vary, so sampling at multiple time points (e.g., 24, 36, and 48 hours) is recommended to confirm that the concentration is no longer changing.
-
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm PTFE syringe filter.
-
Trustworthiness: Filtering is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
-
Dilution: Immediately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (determined in Part 2). The dilution factor must be accurately recorded.
Caption: Workflow for experimental solubility determination.
Part 2: Quantitative Analysis by UV-Vis Spectrophotometry
The concentration of the dissolved 4-Amino-2-methoxybenzaldehyde in the saturated solution is determined using UV-Vis spectrophotometry, based on the Beer-Lambert Law.[7][8]
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 4-Amino-2-methoxybenzaldehyde of a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Perform a series of serial dilutions to prepare at least five standard solutions of decreasing concentrations.
-
-
Determination of λmax:
-
Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic aldehydes typically exhibit strong absorbance in this region.[9]
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship that follows the Beer-Lambert Law (A = εbc).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Trustworthiness: An R² value of >0.99 is indicative of a reliable calibration curve.
-
-
Analysis of Saturated Solution:
-
Measure the absorbance of the diluted supernatant sample from Part 1 at the same λmax.
-
Use the equation of the calibration curve to calculate the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of 4-Amino-2-methoxybenzaldehyde in the tested solvent at the specified temperature.
-
Conclusion
This guide has provided a multifaceted approach to understanding the solubility of 4-Amino-2-methoxybenzaldehyde in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with a rigorous experimental protocol, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data, which is fundamental to advancing chemical and pharmaceutical research.
References
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
-
Chazot, C. (2025). SPHERES: Solubility Parameter Calculation. MATLAB Central File Exchange. [Link]
-
Yamamoto, H. Consideration of Hansen solubility parameters. Part 1. Journal of the Adhesion Society of Japan, 53(3), 98-106. [Link]
-
Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-12. [Link]
-
Jian, C., et al. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 14(15), 3058. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
-
Just, S., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14358-14366. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
Chemistry LibreTexts. The Beer-Lambert Law. [Link]
-
Park, K. (2000). Hansen Solubility Parameters. [Link]
-
SCIENCE INTERNATIONAL. A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5- TRIPHENYLTETRAZOLIUM CHLORIDE. [Link]
-
Hansen Solubility Parameters in Practice. HSPiP - Hansen Solubility Parameters. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Edinburgh Instruments. The Beer-Lambert Law. [Link]
-
ResearchGate. Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules?. [Link]
-
ResearchGate. Quantitative Analysis of Formaldehyde Using UV‐VIS Spectrophotometer Pattern Recognition and Artificial Neural Networks. [Link]
-
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Bellevue College. Beer's Law: Determining the Concentration of a Solution. [Link]
-
ResearchGate. HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Chemistry Student. 3.13 Beer-Lambert Law | AP Chemistry. [Link]
-
YouTube. Introduction to the Hansen Solubility Parameters 5381 2019. [Link]
-
Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. [Link]
-
Wikipedia. Beer–Lambert law. [Link]
Sources
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
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- 4. hansen-solubility.com [hansen-solubility.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. enamine.net [enamine.net]
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- 8. edinst.com [edinst.com]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
The Multifaceted Biological Activities of 4-Amino-2-methoxybenzaldehyde Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzaldehydes are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, derivatives of 4-Amino-2-methoxybenzaldehyde have emerged as a promising class of compounds exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these derivatives. Detailed experimental protocols, quantitative structure-activity relationship data, and visual representations of key pathways are presented to empower researchers in the exploration and optimization of this privileged chemical scaffold for drug discovery.
Introduction: The Chemical Versatility of the 4-Amino-2-methoxybenzaldehyde Core
4-Amino-2-methoxybenzaldehyde, a substituted aromatic aldehyde, possesses a unique combination of functional groups—an amine, a methoxy group, and an aldehyde—that render it a highly reactive and versatile starting material for organic synthesis. The electron-donating nature of the amino and methoxy groups activates the benzene ring, influencing its reactivity and the biological properties of its derivatives. The aldehyde functionality provides a convenient handle for the synthesis of a wide array of derivatives, most notably Schiff bases and chalcones, which have demonstrated significant pharmacological potential.
This guide will delve into the key biological activities associated with 4-Amino-2-methoxybenzaldehyde derivatives, providing both the foundational knowledge and the practical insights necessary for their further investigation and development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of 4-Amino-2-methoxybenzaldehyde, particularly chalcones and Schiff bases, have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The underlying mechanisms often involve the induction of apoptosis and cell cycle arrest, highlighting their potential as novel anticancer agents.
Mechanistic Insights into Anticancer Action
The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes. The presence of the azomethine group (-HC=N-) in Schiff bases is frequently implicated in their cytotoxic effects[1]. Studies on related benzaldehyde derivatives have shown that they can induce apoptosis, characterized by morphological changes and DNA fragmentation[2]. Furthermore, some derivatives have been found to arrest the cell cycle at the G2/M phase, preventing cancer cell division[2]. The lipophilicity of the derivatives, which can be modulated by the nature of the substituents, plays a crucial role in their ability to penetrate cell membranes and exert their effects[1].
Caption: Proposed mechanism of anticancer activity.
Quantitative Assessment of Anticancer Activity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for various derivatives against different cancer cell lines.
| Derivative Type | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Chalcone | T47D (Breast) | < 20 | [3] |
| Chalcone | Hela (Cervical) | 8.53 - 12.80 | [3] |
| Chalcone | WiDr (Colon) | 2.66 - 19.57 | [3] |
| Schiff Base | TSCCF (Tongue) | 446.68 | [1] |
| Benzyloxybenzaldehyde | HL-60 (Leukemia) | 1-10 µM | [2] |
| 4-Methylbenzamide | K562 (Leukemia) | 2.27 - 2.53 µM | [4] |
| 4-Methylbenzamide | HL-60 (Leukemia) | 1.42 - 1.52 µM | [4] |
| Chalcone | MCF-7 (Breast) | 42.19 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Amino-2-methoxybenzaldehyde derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM or µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of 4-Amino-2-methoxybenzaldehyde have shown promising activity against a range of bacteria and fungi.
Mechanism of Antimicrobial Action
The antimicrobial activity of these compounds is often linked to their ability to disrupt the integrity of the microbial cell membrane. For instance, 2-hydroxy-4-methoxybenzaldehyde has been shown to increase the release of intracellular proteins and nucleic acids from Staphylococcus aureus, indicating cell membrane damage[5].
Caption: Workflow for antimicrobial susceptibility testing.
Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [5] |
| Dihydroxybenzaldehydes | Bovine mastitis S. aureus | 500 (MIC50) | [6] |
| 2-hydroxy-4-methoxybenzaldehyde | Various bacteria and fungi | 80 - 300 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
4-Amino-2-methoxybenzaldehyde derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Antioxidant Activity: Neutralizing Harmful Free Radicals
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds, including derivatives of 4-Amino-2-methoxybenzaldehyde, is often attributed to their ability to donate a hydrogen atom to free radicals, thereby stabilizing them. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this radical scavenging activity[11][12].
Quantitative Assessment of Antioxidant Activity
The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
| Derivative Type | IC50 (µM) | Reference |
| 2'-aminochalcone | 4.9 ± 1 | [12] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[13]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
4-Amino-2-methoxybenzaldehyde derivatives
-
Methanol
-
96-well plates
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Prepare Solutions: Prepare different concentrations of the test compounds and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add the test compound solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation can contribute to various diseases. Some 4-Amino-2-methoxybenzaldehyde derivatives have shown potential as anti-inflammatory agents.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these derivatives can be mediated through the inhibition of key inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[14][15][16].
Caption: Inhibition of the inflammatory pathway.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[17]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
4-Amino-2-methoxybenzaldehyde derivatives
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the effect of the compounds on NO production.
Synthesis of 4-Amino-2-methoxybenzaldehyde Derivatives
The synthesis of these biologically active derivatives often involves straightforward and well-established chemical reactions.
Schiff Base Formation
Schiff bases are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. In the context of 4-Amino-2-methoxybenzaldehyde, its amino group can react with various aldehydes or ketones, or its aldehyde group can react with different primary amines.
General Procedure:
-
Dissolve equimolar amounts of 4-Amino-2-methoxybenzaldehyde and the corresponding amine/aldehyde in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of an acid (e.g., glacial acetic acid).
-
Reflux the reaction mixture for a few hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Filter, wash, and recrystallize the product to obtain the pure Schiff base.
Chalcone Synthesis (Claisen-Schmidt Condensation)
Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a benzaldehyde. 4-Amino-2-methoxybenzaldehyde can be reacted with various acetophenones to yield a diverse library of chalcones.
General Procedure:
-
Dissolve the substituted acetophenone and 4-Amino-2-methoxybenzaldehyde in a suitable solvent (e.g., ethanol).
-
Add a base catalyst (e.g., aqueous NaOH or KOH) dropwise at room temperature.
-
Stir the reaction mixture for several hours until a precipitate forms.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent.
Conclusion and Future Directions
Derivatives of 4-Amino-2-methoxybenzaldehyde represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, antioxidant, and anti-inflammatory activities warrant further investigation. Future research should focus on:
-
Expansion of the chemical library: Synthesizing a wider range of derivatives to establish more comprehensive structure-activity relationships.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in their biological activities.
-
In vivo evaluation: Assessing the efficacy and safety of the most promising compounds in animal models.
-
Optimization of pharmacokinetic properties: Modifying the chemical structure to improve drug-like properties such as solubility, stability, and bioavailability.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic.
References
-
IC 50 values of samples showing anticancer activity against different cancer cell lines studied. - ResearchGate. (n.d.). Retrieved from [Link]
-
lines ic50 values: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2018). Frontiers in Microbiology, 9. [Link]
-
Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). Monatshefte für Chemie - Chemical Monthly, 147(11), 1917–1925. [Link]
-
Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (2011). Biomolecules & Therapeutics, 19(2), 209-215. [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2020). Infection and Drug Resistance, 13, 407–416. [Link]
-
Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology, 134(7). [Link]
-
Some Biological Applications and Mechanistic Insights of Benzaldehyde‐Substituted Thiosemicarbazones and Their Metal Complexes: A Review. (2022). ChemistrySelect, 7(23). [Link]
-
Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. (2017). Oriental Journal of Chemistry, 33(2), 996-1001. [Link]
-
Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). Monatshefte für Chemie - Chemical Monthly, 147(11), 1917-1925. [Link]
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Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (n.d.). Retrieved from [Link]
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Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. (2010). Molecules, 15(1), 526-537. [Link]
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Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). Monatshefte für Chemie - Chemical Monthly, 147(11), 1917-1925. [Link]
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Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. (2020). International Journal of Pharmaceutical Sciences and Research, 11(5), 2321-2326. [Link]
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Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (2011). Biomolecules & Therapeutics, 19(2), 209-215. [Link]
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Reactivity of the amino group in 4-Amino-2-methoxybenzaldehyde
An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2-methoxybenzaldehyde
Abstract
4-Amino-2-methoxybenzaldehyde is a trifunctional aromatic compound of significant interest in synthetic chemistry, serving as a versatile scaffold for the development of pharmaceuticals, dyes, and advanced materials. The reactivity of this molecule is governed by a delicate interplay between its amino, methoxy, and aldehyde functionalities. This guide provides an in-depth analysis of the chemical behavior of the primary amino group, exploring how its nucleophilicity is modulated by the electronic push-pull effects of the adjacent methoxy and aldehyde substituents. We will dissect key transformations including Schiff base formation, acylation, alkylation, and diazotization, presenting not just the reaction outcomes but the underlying mechanistic principles and field-proven experimental protocols.
The Electronic Architecture: A Tale of Three Functional Groups
The reactivity of the amino group in 4-Amino-2-methoxybenzaldehyde is not an isolated property but a consequence of the molecule's complete electronic landscape. The benzene ring serves as the conduit for a complex interplay of inductive and resonance effects exerted by the three substituents.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is a powerful activator. Its nitrogen lone pair is delocalized into the aromatic system, a phenomenon known as the +R (resonance) effect. This significantly increases the electron density of the benzene ring, especially at the ortho and para positions relative to itself.
-
Methoxy Group (-OCH₃): The methoxy group also functions as an activating group. It exhibits a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom, which outweighs its electron-withdrawing inductive effect (-I). Positioned ortho to the aldehyde and meta to the amino group, its primary electronic contribution is to further enrich the ring system.
-
Aldehyde Group (-CHO): In stark contrast, the aldehyde group is a potent deactivating group. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). This deactivation is most pronounced at the ortho and para positions relative to the aldehyde.
The net result is a "push-pull" system. The electron-donating amino and methoxy groups "push" electron density into the ring, enhancing the nucleophilicity of the amino nitrogen. The aldehyde group "pulls" density out, which tempers the ring's overall reactivity towards electrophilic substitution but does not diminish the inherent nucleophilic character of the amino group itself for reactions like acylation or alkylation.
Caption: Interplay of functional groups on the aromatic core.
Key Transformations of the Amino Group
The enhanced nucleophilicity of the amino group makes it a prime target for a variety of synthetic transformations. This section details the most critical reactions, providing both mechanistic insight and actionable protocols.
Acylation: Amide Synthesis
Acylation is a fundamental reaction for protecting the amino group or for synthesizing amide-containing target molecules. The reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.
Causality in Protocol Design: The choice of a non-nucleophilic base, typically pyridine or triethylamine, is critical. Its role is to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is often performed at low temperatures to control its exothermicity.
Experimental Protocol: Synthesis of N-(4-formyl-3-methoxyphenyl)acetamide
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-Amino-2-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add triethylamine (1.2 eq) if using DCM, followed by the dropwise addition of acetyl chloride (1.1 eq). If using pyridine as the solvent, it also serves as the base.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by recrystallization or column chromatography.
An In-depth Technical Guide: The Role of the Methoxy Group in 4-Amino-2-methoxybenzaldehyde Reactivity
Introduction
4-Amino-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and complex heterocyclic scaffolds.[1] Its chemical behavior is dictated by the interplay of three distinct functional groups attached to the benzene ring: a nucleophilic amino group, an electrophilic aldehyde (formyl) group, and a strategically positioned methoxy group. Understanding the specific role of the methoxy group at the C2 position is paramount for chemists aiming to control reaction regioselectivity, modulate functional group reactivity, and design novel synthetic pathways. This guide provides a detailed analysis of the electronic and steric contributions of the ortho-methoxy group, offering field-proven insights into how it governs the reactivity of 4-Amino-2-methoxybenzaldehyde.
The Dichotomous Nature of the Methoxy Substituent
The influence of the methoxy (-OCH₃) group on an aromatic ring is not monolithic; it exerts two competing electronic effects simultaneously: a powerful, electron-donating mesomeric effect (+M) and a weaker, electron-withdrawing inductive effect (-I).[2][3]
-
Mesomeric Effect (+M): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[2] This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy group. This effect is the dominant electronic influence.[3]
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group inductively withdraws electron density from the ring through the sigma (σ) bond framework.[2] However, for substituents with lone pairs adjacent to the ring like -OCH₃, the +M effect far outweighs the -I effect in determining the overall reactivity of the aromatic system.[3]
In addition to these electronic factors, the physical size and placement of the methoxy group introduce significant steric considerations.
-
Steric Hindrance: Positioned ortho to the aldehyde group, the methoxy group creates steric congestion around the formyl carbon.[4][5] This spatial bulk can impede the approach of nucleophiles or large reagents, a critical factor in modulating the aldehyde's reactivity.[6][7]
The following diagram illustrates the dual electronic effects of the methoxy group.
Caption: A logical diagram illustrating the competing electronic effects of the methoxy group.
Modulation of Functional Group Reactivity
The electronic and steric properties of the ortho-methoxy group directly influence the reactivity of both the aldehyde and the aromatic ring itself.
Reactivity of the Aldehyde Group
The carbonyl carbon of an aldehyde is electrophilic and thus susceptible to nucleophilic attack. The methoxy group in 4-Amino-2-methoxybenzaldehyde modulates this reactivity in two key ways:
-
Electronic Deactivation: The strong electron-donating +M effect of the methoxy group (and the amino group) pushes electron density into the ring and towards the aldehyde. This increased electron density on the carbonyl carbon reduces its partial positive charge (δ+), making it a less potent electrophile.[8] Consequently, it is less reactive towards nucleophiles compared to benzaldehyde or electron-withdrawn benzaldehydes (e.g., 4-nitrobenzaldehyde).[8]
-
Steric Shielding: The physical presence of the methoxy group at the C2 position partially blocks the trajectory of incoming nucleophiles, creating steric hindrance.[6] This effect is particularly pronounced with bulky nucleophiles, which will favor attack on less hindered aldehydes.
Caption: Workflow showing how the methoxy group inhibits nucleophilic attack.
Reactivity of the Aromatic Ring
Both the amino (-NH₂) and methoxy (-OCH₃) groups are powerful activating, ortho, para-directing groups for electrophilic aromatic substitution (EAS).[5][9] Their combined presence makes the aromatic ring of 4-Amino-2-methoxybenzaldehyde exceptionally electron-rich and highly susceptible to attack by electrophiles.
The directing effects are as follows:
-
-OCH₃ group (at C2): Directs incoming electrophiles to C1 (blocked), C3, and C5.
-
-NH₂ group (at C4): Directs incoming electrophiles to C3 and C5.
Both groups synergistically direct incoming electrophiles to the C3 and C5 positions, making these sites highly activated for reactions like halogenation, nitration, or Friedel-Crafts reactions.
Applications in Synthesis: Schiff Base Formation
A quintessential reaction involving 4-Amino-2-methoxybenzaldehyde is the formation of Schiff bases (imines) through condensation with primary amines. This reaction is central to the synthesis of novel ligands for metal complexes and precursors for various biologically active molecules.[10][11][12] The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration.
While the aldehyde is electronically deactivated by the methoxy group, the reaction can be readily driven to completion, often by using an acid catalyst and removing the water formed during the reaction.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a general, self-validating method for the synthesis of a Schiff base from 4-Amino-2-methoxybenzaldehyde and a primary amine (e.g., aniline).
Objective: To synthesize N-(4-amino-2-methoxybenzylidene)aniline.
Materials & Reagents:
-
4-Amino-2-methoxybenzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Reaction flask with reflux condenser
-
Stirring plate with heating mantle
-
Beaker with ice for crystallization
Procedure:
-
Dissolution: Dissolve 4-Amino-2-methoxybenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol in the reaction flask with stirring.
-
Amine Addition: To this solution, add aniline (1.0 eq). A slight color change may be observed.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the mixture to reflux using the heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Self-Validation Checkpoint: The formation of the imine product should show a new spot on the TLC plate with a different Rf value than the starting materials.
-
Reaction Time: Maintain reflux for 2-4 hours, or until TLC indicates the consumption of the limiting reagent.
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water. The Schiff base product, being less soluble, should precipitate.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals. Self-Validation Checkpoint: A sharp melting point of the recrystallized product indicates high purity.
-
-
Characterization: Confirm the structure of the product using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR). The FTIR spectrum should show a characteristic C=N (imine) stretch, and the aldehyde C-H stretch should be absent.
Caption: A step-by-step experimental workflow for a typical Schiff base synthesis.
Data Summary
The physicochemical properties of 4-Amino-2-methoxybenzaldehyde are essential for planning synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [13] |
| Molecular Weight | 151.16 g/mol | [13] |
| CAS Number | 1196-65-2 | [13] |
| Appearance | Solid | - |
| Hydrogen Bond Donors | 1 | [13] |
| Hydrogen Bond Acceptors | 3 | [13] |
| Rotatable Bonds | 2 | [13] |
Conclusion
The methoxy group in 4-Amino-2-methoxybenzaldehyde is a powerful modulator of the molecule's reactivity, not a passive spectator. Its influence is a sophisticated interplay of competing electronic effects and steric hindrance. By donating electron density through resonance, it deactivates the aldehyde towards nucleophilic attack while simultaneously hyper-activating the aromatic ring for electrophilic substitution at the C3 and C5 positions. Its ortho placement relative to the formyl group introduces significant steric shielding, a factor that must be considered in reaction design. For the drug development professional and synthetic chemist, a thorough understanding of these nuanced roles is critical for leveraging 4-Amino-2-methoxybenzaldehyde as a building block to construct complex molecular architectures with precision and control.
References
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Online] Available at: [Link]
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The Versatile Scaffold: Unlocking the Potential of 4-Amino-2-methoxybenzaldehyde in Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is a perpetual endeavor. Among the myriad of available building blocks, substituted benzaldehydes represent a privileged class of compounds due to their synthetic versatility and their presence in numerous biologically active molecules. This guide focuses on a particularly promising, yet relatively underexplored scaffold: 4-Amino-2-methoxybenzaldehyde .
This document will provide a comprehensive overview of the current understanding and potential applications of 4-Amino-2-methoxybenzaldehyde in medicinal chemistry. We will delve into its synthetic accessibility, explore its utility as a precursor for diverse chemical entities, and highlight its potential in the development of novel therapeutics for a range of diseases, including cancer and infectious diseases. This guide is intended to be a practical resource for researchers, offering not only a conceptual framework but also actionable experimental insights.
The 4-Amino-2-methoxybenzaldehyde Scaffold: A Molecule of Interest
4-Amino-2-methoxybenzaldehyde is an aromatic aldehyde characterized by the presence of an amino group at the 4-position and a methoxy group at the 2-position of the benzene ring. This specific substitution pattern imparts unique chemical properties that make it an attractive starting material for medicinal chemists.
Key Structural Features and Their Implications:
-
Aldehyde Group: A versatile functional group that readily participates in a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases and heterocycles.
-
Amino Group: A key site for derivatization, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the resulting molecules. It can act as a hydrogen bond donor and can be acylated, alkylated, or incorporated into heterocyclic rings.
-
Methoxy Group: The electron-donating nature of the methoxy group at the ortho-position to the aldehyde can influence the reactivity of the aldehyde and the overall electron density of the aromatic ring. This can have a significant impact on the binding of the molecule to its biological target.
The combination of these functional groups in a single, readily accessible molecule provides a powerful platform for the generation of diverse compound libraries for high-throughput screening and lead optimization.
Synthetic Accessibility
A key advantage of any chemical scaffold is its ease of synthesis. While 4-Amino-2-methoxybenzaldehyde is commercially available, understanding its synthesis provides valuable insights into the potential for analog preparation. A common synthetic route involves the nitration of 2-methoxybenzaldehyde followed by the reduction of the nitro group to an amine.
Caption: General synthetic route to 4-Amino-2-methoxybenzaldehyde.
Applications in Medicinal Chemistry: Current and Future Perspectives
While direct applications of 4-Amino-2-methoxybenzaldehyde in approved drugs are not yet established, its derivatives and closely related analogs have shown significant promise in several therapeutic areas.
Anticancer Agents
The development of novel anticancer agents is a major focus of medicinal chemistry research. The 4-amino-2-methoxyphenyl scaffold has emerged as a valuable pharmacophore in the design of molecules targeting various cancer-related pathways.
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development and progression of several types of cancer. A study on 2-methoxybenzamide derivatives identified potent inhibitors of the Hh pathway.[1] Although the study utilized methyl 4-amino-2-methoxybenzoate as a starting material, this can be readily synthesized from 4-Amino-2-methoxybenzaldehyde by oxidation of the aldehyde to a carboxylic acid followed by esterification.
The synthesized compounds exhibited nanomolar IC50 values in a Gli-luciferase reporter assay, demonstrating their potent inhibition of the Hh pathway.[1] This work highlights the potential of the 4-amino-2-methoxyphenyl moiety as a key building block for the development of novel anticancer drugs targeting this critical signaling pathway.
Caption: General scheme for the synthesis of Schiff bases from 4-Amino-2-methoxybenzaldehyde and their potential antimicrobial action.
Studies on 2-hydroxy-4-methoxybenzaldehyde have demonstrated its antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This suggests that derivatives of 4-Amino-2-methoxybenzaldehyde could also be promising candidates for the development of new antibacterial drugs.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key synthetic transformations involving 4-Amino-2-methoxybenzaldehyde and its derivatives.
General Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from 4-Amino-2-methoxybenzaldehyde and a primary amine.
Materials:
-
4-Amino-2-methoxybenzaldehyde
-
A primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-Amino-2-methoxybenzaldehyde in a minimal amount of ethanol.
-
Add 1 equivalent of the primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative in a vacuum oven.
-
Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Synthesis of a 2-Methoxybenzamide Derivative (Adapted from a related synthesis)
This protocol is adapted from the synthesis of Hedgehog signaling pathway inhibitors and describes the acylation of the amino group of a 4-amino-2-methoxybenzoate derivative. [1]This can be conceptually applied to derivatives of 4-Amino-2-methoxybenzaldehyde.
Materials:
-
Methyl 4-amino-2-methoxybenzoate (can be prepared from 4-Amino-2-methoxybenzaldehyde)
-
An appropriate acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve methyl 4-amino-2-methoxybenzoate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-methoxybenzamide derivative.
-
Characterize the final product using appropriate spectroscopic techniques.
Conclusion and Future Directions
4-Amino-2-methoxybenzaldehyde is a versatile and promising scaffold for the development of new therapeutic agents. Its synthetic accessibility and the presence of multiple reactive functional groups provide a rich platform for the generation of diverse chemical libraries. While research directly focused on this molecule is still in its early stages, the significant biological activities of its close analogs, particularly in the areas of cancer and infectious diseases, strongly suggest a bright future for its application in medicinal chemistry.
Future research should focus on:
-
Systematic exploration of the chemical space around the 4-Amino-2-methoxybenzaldehyde scaffold through the synthesis of diverse derivative libraries.
-
Screening of these libraries against a wide range of biological targets, including kinases, GPCRs, and microbial enzymes.
-
Detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of hit compounds.
-
Investigation of the mechanism of action of the most promising derivatives to understand their therapeutic potential better.
By leveraging the unique chemical properties of 4-Amino-2-methoxybenzaldehyde, the medicinal chemistry community can unlock new avenues for the discovery and development of the next generation of innovative medicines.
References
[1]Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry Letters, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7152917/] [2]Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883908/] Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/37422440/] [3]Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry, 2017. [URL: https://pubmed.ncbi.nlm.nih.gov/28994571/]
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- 1. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]
An In-Depth Technical Guide to 4-Amino-2-methoxybenzaldehyde: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-methoxybenzaldehyde, a versatile aromatic aldehyde that has found significant applications as a key building block in organic synthesis, particularly in the realm of pharmaceuticals and heterocyclic chemistry. While a definitive, singular "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis and utility have evolved through the broader development of methodologies for substituted benzaldehydes. This guide will delve into its probable historical synthesis, modern preparative methods, physicochemical properties, and its crucial role as a precursor in the development of bioactive molecules.
Introduction: The Unassuming Importance of a Substituted Benzaldehyde
4-Amino-2-methoxybenzaldehyde, with the chemical formula C₈H₉NO₂, is a crystalline solid characterized by the presence of an aldehyde, an amino, and a methoxy group attached to a benzene ring.[1] This unique combination of functional groups imparts a specific reactivity profile, making it a valuable intermediate in the synthesis of more complex molecular architectures. The electron-donating nature of the amino and methoxy groups influences the reactivity of the aromatic ring and the aldehyde function, opening up diverse synthetic possibilities. This guide will explore the scientific journey of this compound, from its likely origins in early 20th-century organic chemistry to its contemporary applications in medicinal chemistry and materials science.
Historical Context and Postulated Discovery
The precise first synthesis of 4-Amino-2-methoxybenzaldehyde is not clearly documented as a landmark discovery. Its emergence is likely intertwined with the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries. The development of synthetic routes to various substituted benzaldehydes was a significant focus of organic chemists during this era.[2]
A plausible and logical pathway to the first preparation of 4-Amino-2-methoxybenzaldehyde would have involved a two-step sequence starting from the more readily accessible o-vanillin (2-hydroxy-3-methoxybenzaldehyde) or a related precursor. The most probable historical synthesis would have been the nitration of a protected derivative of o-vanillin, followed by the reduction of the nitro group to an amine.
Postulated Historical Synthesis Pathway:
Caption: Postulated historical synthesis of 4-Amino-2-methoxybenzaldehyde.
This approach aligns with the established chemical methodologies of the period, where nitration and subsequent reduction were standard procedures for introducing amino groups onto aromatic rings.
Modern Synthetic Methodologies
Contemporary methods for the synthesis of 4-Amino-2-methoxybenzaldehyde still largely rely on the foundational principle of reducing a corresponding nitro-substituted precursor. The efficiency and safety of these methods have been significantly improved through the use of modern reagents and catalytic systems.
Reduction of 4-Nitro-2-methoxybenzaldehyde
The most common and direct route to 4-Amino-2-methoxybenzaldehyde is the reduction of 4-Nitro-2-methoxybenzaldehyde.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 4-Amino-2-methoxybenzaldehyde.
Experimental Protocol: Catalytic Hydrogenation
-
Preparation: In a hydrogenation vessel, dissolve 4-Nitro-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Amino-2-methoxybenzaldehyde.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.
-
Solvent: Ethanol and ethyl acetate are chosen for their ability to dissolve the starting material and for their inertness under the reaction conditions.
-
Hydrogen Pressure: A moderate hydrogen pressure is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 4-Amino-2-methoxybenzaldehyde is essential for its application in synthesis and for quality control.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Appearance | Solid | |
| CAS Number | 1196-65-2 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton (around 9.5-10.0 ppm), the aromatic protons (in the range of 6.0-7.5 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and the amino protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum would display signals for the aldehyde carbonyl carbon (around 190 ppm), the aromatic carbons (in the region of 100-160 ppm), and the methoxy carbon (around 55-60 ppm).
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1670-1700 cm⁻¹), and C-O stretching of the methoxy group (around 1200-1300 cm⁻¹).
Applications in Drug Development and Organic Synthesis
The true value of 4-Amino-2-methoxybenzaldehyde lies in its utility as a versatile building block for the synthesis of a wide array of more complex molecules, particularly those with biological activity.
Synthesis of Heterocyclic Compounds
A primary application of this compound is in the synthesis of heterocyclic systems, most notably quinolines. The Friedländer annulation, a classic reaction in organic chemistry, allows for the construction of the quinoline scaffold from a 2-aminobenzaldehyde and a compound containing an α-methylene group adjacent to a carbonyl.[3]
Friedländer Synthesis of a Substituted Quinoline:
Caption: Friedländer synthesis utilizing 4-Amino-2-methoxybenzaldehyde.
The resulting substituted quinolines are of significant interest in medicinal chemistry, as the quinoline motif is a core structure in numerous pharmaceuticals, including antimalarial agents.[4][5] The specific substitution pattern offered by 4-Amino-2-methoxybenzaldehyde can lead to novel quinoline derivatives with potentially enhanced or unique biological activities.
Precursor to Bioactive Molecules
Beyond quinolines, 4-Amino-2-methoxybenzaldehyde serves as a precursor for a variety of other bioactive compounds. The amino group can be readily derivatized to form amides, sulfonamides, and other functionalities, while the aldehyde group can participate in reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity.
While specific blockbuster drugs directly synthesized from 4-Amino-2-methoxybenzaldehyde are not widely publicized, its structural motif is present in numerous compounds investigated in drug discovery programs. Its utility lies in providing a scaffold that can be readily modified to explore structure-activity relationships.
Conclusion
4-Amino-2-methoxybenzaldehyde, though lacking a dramatic discovery story, represents a cornerstone of synthetic organic chemistry. Its journey from a likely product of early 20th-century systematic aromatic chemistry to a valuable building block in modern drug discovery underscores the enduring importance of fundamental organic synthesis. The strategic placement of its functional groups provides a versatile platform for the construction of complex heterocyclic systems and other bioactive molecules. As the demand for novel therapeutics continues to grow, the utility of such well-defined and reactive intermediates will undoubtedly continue to be a critical asset for researchers and scientists in the pharmaceutical industry.
References
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]
-
Synthesis of Functionally Substituted Benzaldehydes. CORE. [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]
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2-Methoxybenzaldehyde | 135-02-4. Pharmaffiliates. [Link]
-
4-Amino-2-methoxybenzaldehyde | C8H9NO2 | CID 19765051. PubChem. [Link]
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Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]
- Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
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2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]
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Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC. [Link]
-
3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. MDPI. [Link]
- Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological. ResearchGate. [Link]
-
Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines. PubMed. [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. [Link]
- 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
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Safety and handling of 4-Amino-2-methoxybenzaldehyde
An In-depth Technical Guide to the Safe Handling of 4-Amino-2-methoxybenzaldehyde
Compound Identification and Properties
4-Amino-2-methoxybenzaldehyde is an aromatic organic compound incorporating three key functional groups: an amine, a methoxy group, and an aldehyde. This specific arrangement of substituents on the benzene ring dictates its chemical reactivity, physical properties, and potential biological activity, making it a valuable intermediate in synthetic chemistry.
Table 1: Physicochemical Properties of 4-Amino-2-methoxybenzaldehyde
| Property | Value | Source |
| IUPAC Name | 4-amino-2-methoxybenzaldehyde | [PubChem][1] |
| CAS Number | 1196-65-2 | [PubChem][1] |
| Molecular Formula | C₈H₉NO₂ | [PubChem][1] |
| Molecular Weight | 151.16 g/mol | [PubChem][1] |
| Appearance | Yellow to brown solid (Predicted, based on isomers) | [AChemBlock][2] |
| Solubility | Data not available. Expected to have limited solubility in water and be soluble in organic solvents. | N/A |
Hazard Identification and GHS Classification
Due to the absence of a specific GHS classification for 4-Amino-2-methoxybenzaldehyde, the following classification is based on data for the closely related isomer, 2-Amino-4-methoxybenzaldehyde (CAS: 59236-36-1) . The structural similarity suggests a comparable hazard profile, but this should be treated as an informed yet unverified assumption.
Table 2: GHS Hazard Classification (Based on 2-Amino-4-methoxybenzaldehyde)
| GHS Pictogram(s) | Signal Word | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Source: BLD Pharm |
Toxicological Profile and Health Effects
The toxicological properties of 4-Amino-2-methoxybenzaldehyde have not been thoroughly investigated.[3] The primary routes of exposure in a laboratory setting are inhalation of dust, skin contact, eye contact, and ingestion.
-
Acute Oral Toxicity : Data on a related isomer suggests it is harmful if swallowed.[4] Ingestion may cause irritation to mucous membranes.
-
Skin Corrosion/Irritation : Causes skin irritation.[4] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Irritation : Causes serious eye irritation, potentially leading to redness, pain, and damage if not promptly addressed.[4]
-
Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation, leading to coughing and shortness of breath.[4][3]
-
Carcinogenicity & Mutagenicity : No data is available for 4-Amino-2-methoxybenzaldehyde. For a related compound, 2-amino-3-methoxybenzaldehyde, no component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The causality behind mandating specific engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.
-
Fume Hood : All weighing and handling of solid 4-Amino-2-methoxybenzaldehyde and its solutions must be conducted in a properly functioning chemical fume hood to control exposure to dust and vapors.
-
Ventilation : The laboratory must be equipped with adequate general ventilation to ensure air quality and prevent the accumulation of contaminants.[5]
-
Safety Stations : Eyewash stations and safety showers must be readily accessible and located close to the workstation.[6]
Personal Protective Equipment (PPE): The Researcher's Barrier
PPE is not a substitute for engineering controls but is critical for protecting against direct contact and residual exposure.
-
Eye and Face Protection : Wear tightly-sealed safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6]
-
Skin Protection :
-
Gloves : Wear chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.
-
Lab Coat : A flame-resistant lab coat or chemical-resistant apron should be worn at all times.
-
-
Respiratory Protection : If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved N95 (or better) particulate respirator.[3]
Protocols for Safe Handling, Storage, and Disposal
Step-by-Step Handling Protocol
This protocol is designed as a self-validating system; adherence at each step minimizes the risk of exposure.
-
Preparation : Before handling, ensure all required engineering controls are active and all PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Weighing : Conduct all weighing operations on a disposable weigh boat or paper inside a chemical fume hood to contain any dust.
-
Transfer : Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wipe down the work surface with an appropriate solvent. Wash hands thoroughly with soap and water, even after removing gloves.
-
Clothing : Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[7]
Storage Protocol
Improper storage is a common source of laboratory accidents. The goal is to ensure chemical stability and prevent reactions with incompatible materials.
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Atmosphere : For compounds sensitive to air or light, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6][8]
-
Temperature : Store at recommended temperatures, often refrigerated (2-8°C) for long-term stability.[2][4]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[9][10]
Spill Response Protocol
A swift and correct response can prevent a minor spill from becoming a major incident.
-
Evacuate : Immediately alert others and evacuate the immediate area.
-
Protect : Don appropriate PPE, including respiratory protection.
-
Contain : Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Clean : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.[3]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose : Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste.
Waste Disposal
All waste containing 4-Amino-2-methoxybenzaldehyde must be treated as hazardous.
-
Collection : Collect waste in clearly labeled, sealed containers.
-
Disposal : The material should be disposed of by a licensed professional waste disposal service.[3] Options may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Always follow local, regional, and national regulations.
Visualized Workflows
Standard Handling Workflow
This diagram outlines the critical steps and decision points for safely handling 4-Amino-2-methoxybenzaldehyde in a laboratory setting.
Caption: Standard Operating Procedure for Handling 4-Amino-2-methoxybenzaldehyde.
Emergency Spill Response Workflow
This flowchart details the logical progression of actions required to safely manage an accidental spill.
Caption: Emergency Protocol for Spills of 4-Amino-2-methoxybenzaldehyde.
References
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-
3M. (2022, September 2). Safety Data Sheet: 3M™ Scotch-Weld™ Structural Void Filling Compound EC-3505 B/A FR, Part B. Retrieved from [Link]
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Tricon Energy. (2021, July 21). Safety Data Sheet (SDS). Retrieved from [Link]
- (No Source Provided)
-
Carl ROTH. Safety Data Sheet: 4-Anisaldehyde. Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 4-Dimethylamino-2-methoxybenzaldehyde. Retrieved from [Link]
-
Capot Chemical Co., Ltd. MSDS of 2-amino-3-methoxybenzaldehyde. Retrieved from [Link]
- (No Source Provided)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19765051, 4-Amino-2-methoxybenzaldehyde. Retrieved from [Link].
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- 3. capotchem.cn [capotchem.cn]
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Application Note: Precision Synthesis of Schiff Bases from 4-Amino-2-methoxybenzaldehyde
Topic: Synthesis of Schiff bases from 4-Amino-2-methoxybenzaldehyde Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.[1]
Executive Summary
4-Amino-2-methoxybenzaldehyde (CAS: 72268-22-3) represents a unique "AB-type" bifunctional scaffold in medicinal chemistry.[1] Unlike simple benzaldehydes, this molecule contains both a nucleophilic amine (-NH₂) and an electrophilic aldehyde (-CHO) on the same aromatic ring.[1] While this dual functionality allows for diverse combinatorial library generation, it presents a critical synthetic challenge: competitive self-polymerization .[1]
This guide details the controlled synthesis of discrete Schiff bases (imines) from this precursor. We focus on suppressing the thermodynamic drive toward oligomerization (formation of poly-Schiff bases) to favor the formation of the target bioactive small molecule.[1]
Key Applications:
-
Antimicrobial Agents: The 2-methoxy motif is pharmacophoric in several antifungal azomethines.[1]
-
Ligand Design: Precursor for N,O-donor ligands in coordination chemistry.[1]
-
Fluorescent Probes: The "push-pull" electronic system (donor amine/methoxy vs. acceptor imine) creates tunable fluorescence properties.[1]
Critical Analysis: The "AB-Monomer" Challenge
Before attempting synthesis, the researcher must understand the electronic landscape of the substrate.[1]
-
Electronic Deactivation: The amino group at the para position is a strong resonance donor (+R effect).[1] This increases electron density at the carbonyl carbon, making it less electrophilic than unsubstituted benzaldehyde.[1] Consequently, nucleophilic attack by external amines requires acid catalysis or elevated temperatures.[1]
-
The Oligomerization Trap: Under standard acidic conditions, the amine of Molecule A can react with the aldehyde of Molecule B, initiating a step-growth polymerization (see Diagram 1).[1]
Visualization: Reaction Pathways
The following diagram illustrates the kinetic competition between the desired cross-condensation and the undesired self-polymerization.[1]
Figure 1: Kinetic competition between target synthesis (Path B) and self-polymerization (Path A).[1] High local concentration of the external amine is required to favor Path B.[1]
Experimental Protocols
Protocol A: Classical Solvothermal Condensation (The "Workhorse" Method)
Best for: Synthesis of stable, crystalline Schiff bases on a gram scale.[1]
Principle: To prevent self-polymerization, the external amine is maintained in stoichiometric excess during the initial mixing phase.[1] The reaction is driven to completion by the removal of water (Le Chatelier's principle).[1]
Materials:
-
4-Amino-2-methoxybenzaldehyde (1.0 eq)[1]
-
Target Aromatic Amine (e.g., Aniline derivative) (1.1 eq)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]
-
Catalyst: Glacial Acetic Acid (AcOH)[1]
-
Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer.[1]
Step-by-Step Procedure:
-
Amine Solubilization: In a 100 mL round-bottom flask, dissolve the external amine (1.1 mmol) in 10 mL of absolute ethanol.[1]
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the amine solution. Stir for 5 minutes at room temperature. Why? This protonates the solvent slightly, preparing the environment for carbonyl activation without triggering immediate polymerization of the aldehyde precursor.[1]
-
Precursor Addition: Dissolve 4-Amino-2-methoxybenzaldehyde (1.0 mmol) in 5 mL of warm ethanol. Add this solution dropwise to the reaction flask over 10 minutes.
-
Control Point: Dropwise addition ensures the aldehyde always encounters an excess of the external amine, favoring the cross-reaction.[1]
-
-
Reflux: Heat the mixture to reflux (78°C for EtOH) for 3–6 hours.
-
Work-up:
-
Purification: Recrystallize from hot ethanol or an Ethanol/CHCl₃ mixture if necessary.
Protocol B: Microwave-Assisted Green Synthesis (Solvent-Free)
Best for: High-throughput screening, "Green" chemistry requirements, and difficult-to-react amines.[1]
Principle: Microwave irradiation provides rapid dielectric heating, overcoming the activation energy barrier caused by the electron-donating methoxy/amino groups more efficiently than thermal reflux.[1]
Procedure:
-
Grinding: In a mortar, mix 4-Amino-2-methoxybenzaldehyde (1.0 mmol) and the target amine (1.0 mmol) intimately.
-
Wetting: Add 2 drops of Ethanol or DMF to create a paste (quasi-solvent-free).
-
Irradiation: Place the mixture in a microwave reactor (or modified domestic microwave). Irradiate at 140–300 W for 2–5 minutes.
-
Safety Note: Use short bursts (30 sec) to prevent overheating/degradation.[1]
-
-
Extraction: Allow the melt to cool. Triturate the solid with cold ethanol to remove unreacted starting materials.[1]
-
Yield: Typically 85–95% (higher than solvothermal methods).[1]
Characterization & Validation (QC)[1]
To validate the structure and ensure no oligomers were formed, focus on these spectral markers:
| Technique | Parameter | Expected Signal | Interpretation |
| FT-IR | C=N Stretch | 1600–1630 cm⁻¹ | Strong/Sharp. Confirmation of imine bond formation.[1] |
| FT-IR | N-H Stretch | 3300–3400 cm⁻¹ | Weak/Absent. If strong, indicates unreacted amine or hydrolysis.[1] |
| ¹H NMR | Azomethine (–CH=N–) | δ 8.3 – 8.8 ppm (Singlet) | Diagnostic Peak. Integration must be 1H.[1] |
| ¹H NMR | Methoxy (–OCH₃) | δ 3.8 – 3.9 ppm (Singlet) | Confirms integrity of the 2-methoxy scaffold. |
| ¹H NMR | Amine (–NH₂) | δ 4.0 – 6.0 ppm | Broad singlet.[1] Note: This signal will remain if the 4-amino group was NOT the reaction site.[1] |
Troubleshooting "Tar" Formation: If the product is a dark, sticky oil (tar), self-polymerization likely occurred.[1]
-
Solution: Repeat Protocol A but increase the external amine equivalents to 1.5 eq and add the aldehyde solution slower at a lower temperature (0°C to RT) before refluxing.
References
-
Schiff Base Synthesis Fundamentals
-
Self-Polymerization of Amino-Benzaldehydes
-
Microwave/Green Methods
-
Chitra, S., et al. (2010).[1] "Microwave Assisted Synthesis of Schiff Bases." Rasayan Journal of Chemistry.
-
-
Biological Activity of Methoxy-Benzaldehyde Derivatives
-
Catalytic Amination Protocols
Sources
Introduction: The Versatility of 4-Amino-2-methoxybenzaldehyde as a Synthetic Building Block
An In-Depth Guide to Condensation Reactions with 4-Amino-2-methoxybenzaldehyde: Protocols and Mechanistic Insights
4-Amino-2-methoxybenzaldehyde is a trifunctional aromatic compound possessing an aldehyde, a secondary amine, and a methoxy group. This unique arrangement of functional groups makes it an exceptionally valuable scaffold in organic synthesis, particularly for the construction of diverse heterocyclic systems and other complex molecular architectures. The electron-donating properties of both the amino and methoxy groups activate the benzene ring, influencing its reactivity, while the aldehyde and amino moieties serve as primary handles for a variety of condensation reactions.
This application note provides detailed protocols and mechanistic explanations for several key condensation reactions utilizing 4-Amino-2-methoxybenzaldehyde. It is designed for researchers, scientists, and professionals in drug development who seek to leverage this versatile reagent for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and chemical biology. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[1] The reaction with 4-Amino-2-methoxybenzaldehyde leads to the formation of substituted styrenes, which are precursors for various pharmaceuticals and polymers.
Mechanistic Rationale
The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base's primary role is to deprotonate the active methylene compound, generating a highly nucleophilic carbanion (enolate).[2] This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated product. The presence of the electron-donating amino and methoxy groups on the aldehyde can influence the reaction rate and stability of the intermediates.
Diagram: Knoevenagel Condensation Mechanism
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of (E)-2-((4-amino-2-methoxyphenyl)methylene)malononitrile.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Amino-2-methoxybenzaldehyde | 151.16 | 10 | 1.51 g |
| Malononitrile | 66.06 | 10 | 0.66 g |
| Piperidine | 85.15 | 1 | ~0.1 mL (catalyst) |
| Ethanol (Absolute) | - | - | 20 mL |
| 50 mL Round-bottom flask | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | 1 |
| Reflux condenser | - | - | 1 |
Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve 4-Amino-2-methoxybenzaldehyde (1.51 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (~3-4 drops, or 0.1 mL) to the solution. The use of a mild base is crucial to facilitate deprotonation of the malononitrile without inducing self-condensation of the aldehyde.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexane). The reaction is often complete within 1-3 hours, indicated by the consumption of the starting aldehyde.
-
Product Isolation: Upon completion, the product often precipitates directly from the reaction mixture as a solid. If precipitation is slow, the mixture can be cooled in an ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum to obtain the final compound. Further purification, if necessary, can be achieved by recrystallization from ethanol.
Friedländer Annulation: A Direct Route to Substituted Quinolines
The Friedländer synthesis is a powerful reaction for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[3] 4-Amino-2-methoxybenzaldehyde is an ideal substrate for this reaction, providing a direct and efficient pathway to highly functionalized 8-methoxyquinolines, a scaffold present in numerous bioactive molecules.[4]
Mechanistic Rationale
This reaction is often performed under acidic or basic conditions. The process can be viewed as a domino sequence:
-
Initial Condensation: The reaction begins with a condensation (often a Knoevenagel-type) between the 2-amino group of the benzaldehyde and the carbonyl group of the active methylene partner, or vice versa, to form an enamine or imine intermediate.[4]
-
Intramolecular Cyclization: The key step involves an intramolecular cyclization. The enamine attacks the aldehyde carbonyl (or a related intermediate attacks the ketone), forming a six-membered ring.
-
Dehydration (Aromatization): The cyclic intermediate readily undergoes dehydration to form the stable, aromatic quinoline ring system.
When starting with a 2-nitrobenzaldehyde, an initial reduction step to the 2-aminobenzaldehyde is required, which can be done in situ.[3][4] However, with 4-Amino-2-methoxybenzaldehyde, this reduction is unnecessary.
Diagram: Friedländer Annulation Workflow
Caption: General experimental workflow for the Friedländer quinoline synthesis.
Experimental Protocol: Synthesis of Ethyl 8-methoxy-2-methylquinoline-3-carboxylate
This protocol describes the reaction of 4-Amino-2-methoxybenzaldehyde with ethyl acetoacetate.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Amino-2-methoxybenzaldehyde | 151.16 | 10 | 1.51 g |
| Ethyl acetoacetate | 130.14 | 10 | 1.30 g (1.28 mL) |
| Sodium Hydroxide (NaOH) | 40.00 | 10 | 0.40 g |
| Ethanol (95%) | - | - | 30 mL |
| Water | - | - | 10 mL |
| 100 mL Round-bottom flask | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | 1 |
| Reflux condenser | - | - | 1 |
Procedure:
-
Catalyst Preparation: In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.40 g, 10 mmol) in water (10 mL) and then add ethanol (30 mL).
-
Reactant Addition: To the basic solution, add 4-Amino-2-methoxybenzaldehyde (1.51 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The heating is necessary to overcome the activation energy for the cyclization and dehydration steps. Monitor the reaction's progress by TLC. The reaction is typically complete in 2-4 hours.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water with stirring.
-
Purification: The solid product that precipitates is collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Drying: Dry the crude product. Recrystallize from an ethanol/water mixture to obtain the pure quinoline derivative.
Schiff Base (Imine) Formation: A Gateway to Diverse Ligands and Intermediates
The reaction between the aldehyde group of 4-Amino-2-methoxybenzaldehyde and a primary amine is a classic condensation reaction that forms a Schiff base, or imine (-C=N-). This reaction is highly efficient and reversible. The resulting imines are crucial intermediates in organic synthesis and are widely studied as ligands in coordination chemistry and as biologically active compounds.[5][6]
Experimental Protocol: Synthesis of a Schiff Base with Aniline
This protocol outlines the synthesis of (E)-N-((4-amino-2-methoxyphenyl)methylene)aniline.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Amino-2-methoxybenzaldehyde | 151.16 | 10 | 1.51 g |
| Aniline | 93.13 | 10 | 0.93 g (0.91 mL) |
| Glacial Acetic Acid | 60.05 | - | 2-3 drops |
| Ethanol (Absolute) | - | - | 25 mL |
| 50 mL Round-bottom flask | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | 1 |
Procedure:
-
Reactant Setup: Dissolve 4-Amino-2-methoxybenzaldehyde (1.51 g, 10 mmol) in 25 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Amine Addition: Add aniline (0.93 g, 10 mmol) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the dehydration of the hemiaminal intermediate, driving the equilibrium towards the imine product.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The formation of the product can often be observed by a color change and/or the precipitation of a solid.
-
Product Isolation: If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Wash the collected solid with a small amount of cold ethanol and dry under vacuum.
Product Characterization
Confirmation of the successful synthesis of the target condensation products requires standard analytical techniques:
-
¹H NMR Spectroscopy: Used to confirm the presence of key structural features. For example, in a Knoevenagel product, a new vinyl proton signal will appear. In a Schiff base, the disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the appearance of an imine proton signal (-CH=N-) around 8.3-8.9 ppm is characteristic.[7][8]
-
FT-IR Spectroscopy: Provides information about functional groups. The disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a C=C stretch (in Knoevenagel products) or a C=N stretch (~1630 cm⁻¹) (in Schiff bases) are key indicators of reaction success.[9]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound, verifying that the desired condensation and dehydration have occurred.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Substituted benzaldehydes and amines can be irritants. Avoid inhalation and skin contact.
-
Piperidine and glacial acetic acid are corrosive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Wikipedia. Knoevenagel condensation. [Link]
-
Perozo-Rondón, E., et al. (2006). Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. [Link]
-
ResearchGate. Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.101. [Link]
- Google Patents. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
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Varma, R. S. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]
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Reddy, C. K., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]
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ResearchGate. Scheme 1: Condensation of β-amino alcohols with 4-methoxybenzaldehyde and 4-methylbenzaldehyde in water. [Link]
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
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Radi, M. F., et al. (2019). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology. [Link]
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Organic Chemistry Portal. Substituted active methylene synthesis by condensation. [Link]
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AZoM. (2013). Understanding the Aldol Condensation Reaction Using NMR. [Link]
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Magritek. The Aldol Condensation. [Link]
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Scribd. Aldol Condensation of p-Anisaldehyde. [Link]
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Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology. [Link]
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ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... [Link]
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ResearchGate. (2015). SYNTHESIS, SPECTROSCOPIC AND MOLECULAR STUDIES OF LEAD(II) COMPLEXES OF SCHIFF BASES DERIVED FROM 4-METHOXYBENZALDEHYDE AND AMINO ACIDS. [Link]
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Tigreros, A., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
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Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]
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ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]
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Al-Amiery, A. A., et al. (2012). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]
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Organic Chemistry Portal. Synthesis of quinolines. [Link]
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UNIMAS Publisher. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
- Google Patents.
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European Journal of Biomedical and Pharmaceutical Sciences. ABSTRACT. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Singh, A., et al. (2017). Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium. RSC Publishing. [Link]
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RSC Publishing. Halogen bond-catalyzed Pictet–Spengler reaction. [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
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RSC Publishing. Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds. [Link]
-
Semantic Scholar. Synthesis, characterization and antimicrobial activity of 2-{4- (1H benzimidazole-2-yl) phenyl imino}-2-hydroxy-4-methoxy benzaldehyde and its Cu (II) metal complex. [Link]
-
National Institutes of Health. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. PMC. [Link]
-
AIP Publishing. Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application. [Link]
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Application Notes & Protocols: Strategic Application of 4-Amino-2-methoxybenzaldehyde in Knoevenagel Condensation for the Synthesis of Bioactive Scaffolds
Abstract
The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, valued for its reliability and versatility.[1] This guide focuses on the strategic use of 4-Amino-2-methoxybenzaldehyde as a key reactant. The electron-donating properties of the amino and methoxy substituents introduce specific considerations for reactivity and reaction design, influencing the synthesis of α,β-unsaturated compounds. These products are pivotal intermediates, particularly in the development of therapeutic agents, functional polymers, and fine chemicals.[1][2] This document provides an in-depth examination of the reaction mechanism, guidance on experimental design, detailed step-by-step protocols, and a discussion on the applications of the resulting molecular scaffolds, tailored for researchers and professionals in drug development.
The Knoevenagel Condensation: A Mechanistic Perspective
The Knoevenagel condensation is fundamentally a nucleophilic addition of a carbanion, derived from an active methylene compound, to a carbonyl group, which is then followed by a dehydration reaction to yield a stable α,β-unsaturated product.[3] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine, which is strong enough to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[3][4]
The reaction proceeds through several key steps:
-
Carbanion Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion.
-
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-Amino-2-methoxybenzaldehyde). This forms a transient β-hydroxy carbonyl intermediate (an aldol-type adduct).
-
Dehydration: The intermediate readily undergoes elimination of a water molecule to form a carbon-carbon double bond, resulting in the final conjugated product. This dehydration step is often spontaneous and drives the reaction to completion.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
Application Note: 4-Amino-2-methoxybenzaldehyde in Heterocyclic Synthesis
[1][2]
Part 1: Executive Summary & Strategic Value
4-Amino-2-methoxybenzaldehyde represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural uniqueness lies in the orthogonality of its functional groups, enabling diverse divergent synthesis pathways.
The "Triad" of Reactivity:
-
Aldehyde (-CHO): A highly reactive electrophile, primed for condensation reactions (Knoevenagel, Schiff base) and heterocyclization.
-
Amine (-NH₂): A nucleophile located para to the electron-donating methoxy group, making it significantly more nucleophilic than unsubstituted anilines.[1][2] This position facilitates rapid ring closures.[2]
-
Methoxy (-OCH₃): An electron-donating group (EDG) that activates the aromatic ring, influencing the electronics of the final heterocycle—a critical parameter for tuning the potency of kinase inhibitors (e.g., EGFR, VEGFR targets).[3]
This guide details three validated protocols for transforming this scaffold into high-value heterocyclic libraries: Quinolines (via Friedländer), Quinazolines (via Oxidative Cyclization), and Schiff Base Ligands .
Part 2: Divergent Synthesis Pathways
The following diagram illustrates the core versatility of 4-Amino-2-methoxybenzaldehyde. By altering the co-reactant and conditions, three distinct pharmacophore classes can be accessed.
Figure 1: Divergent synthetic pathways originating from the 4-Amino-2-methoxybenzaldehyde scaffold.[1][2]
Part 3: Detailed Experimental Protocols
Protocol A: Friedländer Annulation (Quinoline Synthesis)
Target: 3-Substituted or 2,3-Disubstituted Quinolines.[1][2] Mechanism: Acid-catalyzed condensation followed by cyclodehydration.[1][2] The ortho-amino aldehyde arrangement is the classic "Friedländer substrate," but the para-amino group in this specific isomer requires careful regiocontrol, often directed by the aldehyde's higher reactivity.
Materials
-
Substrate: 4-Amino-2-methoxybenzaldehyde (1.0 equiv)
-
Reactant: Active methylene ketone (e.g., Ethyl acetoacetate, Acetophenone) (1.2 equiv)[3]
-
Catalyst: Sulfuric Acid (H₂SO₄) (catalytic, optional for activated ketones)[3]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Amino-2-methoxybenzaldehyde (1.0 mmol) in Glacial AcOH (5 mL).
-
Addition: Add the ketone (1.2 mmol). If the ketone is sterically hindered, add 2-3 drops of conc. H₂SO₄.[2]
-
Reflux: Heat the mixture to reflux (118°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3).
-
Work-up:
-
Isolation:
-
The solid product usually precipitates upon neutralization. Filter the solid.[4]
-
If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, 60-120 mesh).
Data Validation:
-
Yield: Typically 75–85%.[2]
-
Key Signal: Disappearance of the aldehyde proton (~10 ppm) and appearance of aromatic quinoline protons in ¹H NMR.[3]
Protocol B: Iodine-Catalyzed Oxidative Cyclization (Quinazoline Synthesis)
Target: 2-Arylquinazolines.[1][2] Context: This is a "Green Chemistry" approach, avoiding toxic transition metals. It utilizes molecular iodine as a catalyst and TBHP (tert-Butyl hydroperoxide) or air as the oxidant.[1][2]
Materials
-
Substrate: 4-Amino-2-methoxybenzaldehyde (1.0 equiv)
-
Reactant: Benzylamine derivative (1.2 equiv)[3]
-
Oxidant: TBHP (70% aq.[2] solution) (2.0 equiv)
-
Solvent: DMSO or Acetonitrile (MeCN)[3]
Step-by-Step Methodology
-
Mixing: In a sealed tube or reaction vial, combine the aldehyde (1.0 mmol) and benzylamine (1.2 mmol) in DMSO (3 mL). Stir at room temperature for 15 minutes to allow initial imine formation.
-
Catalysis: Add molecular Iodine (0.1 mmol, 25 mg) and TBHP (2.0 mmol).
-
Heating: Heat the mixture to 80–100°C for 4–6 hours.
-
Note: The reaction color will transition from dark purple (iodine) to a lighter amber/brown as the cycle proceeds.
-
-
Quenching: Cool to room temperature. Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution to quench unreacted iodine (color change from brown to clear/yellow).[3]
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine.[2]
-
Purification: Flash chromatography is recommended due to the presence of oxidative byproducts.
Mechanism Visualization: The transformation involves a cascade of Imine formation → Cyclization → Oxidative Aromatization.[3]
Figure 2: Mechanistic flow of the Iodine-catalyzed oxidative cyclization.
Part 4: Medicinal Chemistry Applications[1][3][5][6][7][8][9][10][11]
The 4-Amino-2-methoxybenzaldehyde scaffold is structurally homologous to the core pharmacophores found in several FDA-approved kinase inhibitors.[1][2]
Comparative Data: Scaffold Relevance
| Drug Class | Target | Structural Homology | Relevance of Methoxy Group |
| Quinazolines | EGFR (e.g., Gefitinib, Erlotinib) | Core Skeleton | Mimics the 6,7-dimethoxy substitution pattern common in EGFR inhibitors, improving solubility and binding affinity.[1][2] |
| Quinolines | VEGFR (e.g., Lenvatinib) | Core Skeleton | The 2-methoxy group on the aldehyde translates to the 7-position on the quinoline, a critical site for metabolic stability. |
| Indolinones | FGFR (e.g., Nintedanib) | Precursor | Can be converted to indolinone derivatives via condensation, targeting angiogenesis pathways. |
Application Note for Drug Design: When designing libraries using this scaffold, the 4-amino group is often derivatized after ring formation (e.g., via Sandmeyer reaction to a halide, followed by Buchwald-Hartwig coupling) to introduce the "tail" moiety required for kinase selectivity.
References
-
Friedländer Synthesis Variants
-
Iodine-Catalyzed Quinazoline Synthesis
-
Medicinal Chemistry of Quinazolines
-
Green Chemistry Protocols
Application Notes & Protocols: The Utility of 4-Amino-2-methoxybenzaldehyde in Modern Dye Synthesis
Abstract: This document provides a detailed technical guide for researchers and chemists on the application of 4-Amino-2-methoxybenzaldehyde as a versatile precursor in the synthesis of advanced dyes. We explore its use in creating both Schiff base and azo dyes, offering in-depth mechanistic insights, step-by-step experimental protocols, and expected characterization data. The guide is designed to blend theoretical principles with practical, field-proven methodologies, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of 4-Amino-2-methoxybenzaldehyde
4-Amino-2-methoxybenzaldehyde is a valuable building block in chromophore synthesis. Its unique trifunctional structure—comprising an aldehyde (-CHO), a primary amine (-NH₂), and a methoxy (-OCH₃) group—offers multiple reactive sites for constructing complex, conjugated molecular systems.
-
The aldehyde group is a prime electrophile for condensation reactions, most notably in the formation of azomethine (-C=N-) linkages to create Schiff base dyes.
-
The primary amino group is an excellent nucleophile but, more importantly, can be readily converted into a diazonium salt. This intermediate is a powerful electrophile for azo coupling reactions, leading to the synthesis of a vast class of vibrant azo dyes.
-
The methoxy group , as an electron-donating group (EDG), plays a crucial role as an auxochrome. It modulates the electronic properties of the aromatic system, influencing the final color (bathochromic or hypsochromic shifts) and lightfastness of the dye.
This guide will detail the synthetic pathways that leverage these functional groups to produce distinct classes of dyes with diverse applications.
General Laboratory Workflow
A typical workflow for the synthesis and characterization of dyes from 4-Amino-2-methoxybenzaldehyde follows a logical progression from synthesis to application.
Caption: General workflow for dye synthesis and evaluation.
Part 1: Synthesis of Schiff Base Dyes via Condensation
Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde. The resulting C=N imine bond is an effective chromophore. By reacting 4-Amino-2-methoxybenzaldehyde with another primary amine, the aldehyde moiety participates in the reaction, leaving the amino and methoxy groups to act as powerful auxochromes.
Reaction Mechanism: Acid-Catalyzed Imine Formation
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. While the reaction can occur without a catalyst, it is often accelerated by a catalytic amount of acid, which enhances the electrophilicity of the carbonyl carbon.
Caption: Acid-catalyzed mechanism for Schiff base synthesis.
Experimental Protocol: Synthesis of a 4-Amino-2-methoxybenzaldehyde-based Schiff Base
This protocol describes the synthesis of a representative Schiff base dye by reacting 4-Amino-2-methoxybenzaldehyde with p-toluidine. This procedure is adapted from analogous syntheses of related Schiff bases.[1][2]
Materials:
-
4-Amino-2-methoxybenzaldehyde (1.0 mmol, 151.16 mg)
-
p-Toluidine (1.0 mmol, 107.15 mg)
-
Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
Procedure:
-
Dissolution of Reactants: In the 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Amino-2-methoxybenzaldehyde in 10 mL of ethanol with gentle warming and stirring. In a separate beaker, dissolve 1.0 mmol of p-toluidine in 5 mL of ethanol.
-
Scientist's Note: Ensuring both reactants are fully dissolved before mixing prevents localized high concentrations and promotes a homogeneous reaction medium, leading to higher yields and purity.
-
-
Reaction Initiation: Add the ethanolic solution of p-toluidine to the flask containing the aldehyde solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.[3]
-
Rationale: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate-limiting nucleophilic attack by the amine.
-
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 2-3 hours.
-
Scientist's Note: Refluxing provides the necessary activation energy for the dehydration step (elimination of water) and drives the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation: After the reflux period, allow the reaction mixture to cool slowly to room temperature. A colored precipitate should form. Further cooling in an ice bath for 30 minutes will maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to yield the final Schiff base dye.
Expected Characterization Data
The synthesized Schiff base should be characterized to confirm its structure and purity.
| Parameter | Expected Result | Significance |
| Appearance | Yellow to orange crystalline solid | The color arises from the extended π-conjugation including the azomethine group. |
| Yield | > 85% | Indicates efficient conversion. |
| FT-IR (cm⁻¹) | ~1600-1625 cm⁻¹ | Confirms the presence of the C=N (azomethine) stretch, a key indicator of Schiff base formation.[1] |
| ¹H-NMR (δ, ppm) | ~8.0-8.5 ppm (singlet) | Signal corresponding to the proton of the azomethine group (-CH=N-). |
| UV-Vis (λmax) | ~320-360 nm (in Ethanol) | Corresponds to the π → π* electronic transition of the conjugated system. |
Part 2: Synthesis of Azo Dyes via Diazotization-Coupling
Azo dyes, characterized by the -N=N- azo linkage, are one of the most important classes of industrial colorants. In this synthesis, the primary amino group of 4-Amino-2-methoxybenzaldehyde is the reactive site. It is first converted to a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich coupling component, such as β-naphthol.
Reaction Mechanism: Diazotization and Azo Coupling
-
Diazotization: The aromatic primary amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl), to form a diazonium salt. This reaction must be performed at low temperatures (0-5°C) as diazonium salts are unstable and can decompose at higher temperatures.[4]
-
Azo Coupling: The diazonium salt (Ar-N₂⁺) is a weak electrophile. It reacts with an activated aromatic ring (the coupling component), such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction. The coupling with phenols is typically carried out under slightly alkaline conditions, while coupling with anilines is done in weakly acidic solution.[5][6]
Experimental Protocol: Synthesis of a 4-Amino-2-methoxybenzaldehyde-based Azo Dye
This protocol details the synthesis of a representative azo dye using 4-Amino-2-methoxybenzaldehyde as the diazo component and β-naphthol as the coupling component.[4][6]
Materials:
-
Part A: Diazotization
-
4-Amino-2-methoxybenzaldehyde (1.0 mmol, 151.16 mg)
-
Concentrated Hydrochloric Acid (HCl, 0.3 mL)
-
Distilled Water (5 mL)
-
Sodium Nitrite (NaNO₂, 1.1 mmol, 76 mg)
-
-
Part B: Coupling
-
β-Naphthol (1.0 mmol, 144.17 mg)
-
Sodium Hydroxide (NaOH, 2.5 mmol, 100 mg)
-
Distilled Water (10 mL)
-
-
Ice bath, beakers, stirring equipment
Procedure:
-
Preparation of Diazo Component Solution: In a 50 mL beaker, suspend 1.0 mmol of 4-Amino-2-methoxybenzaldehyde in 5 mL of distilled water. Add 0.3 mL of concentrated HCl and stir. Cool the mixture to 0-5°C in an ice bath.
-
Scientist's Note: The amine must be fully protonated to form the hydrochloride salt, which is more soluble and readily reacts with nitrous acid.
-
-
Diazotization: Dissolve 1.1 mmol of sodium nitrite in 2 mL of cold water. Add this solution dropwise to the cold amine salt suspension over 10 minutes, keeping the temperature strictly below 5°C. Stir for an additional 10 minutes after addition is complete. The resulting clear solution contains the diazonium salt.
-
Rationale: Low temperature is critical to prevent the diazonium salt from decomposing into a phenol and releasing nitrogen gas, which would drastically lower the yield.
-
-
Preparation of Coupling Component Solution: In a separate 100 mL beaker, dissolve 1.0 mmol of β-naphthol and 2.5 mmol of NaOH in 10 mL of water. Cool this solution in an ice bath to 0-5°C.
-
Rationale: The alkaline conditions deprotonate the hydroxyl group of β-naphthol to form the highly activating phenoxide ion, which is necessary for the coupling reaction with the weakly electrophilic diazonium salt.
-
-
Azo Coupling: Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold β-naphthol solution. A brightly colored precipitate (typically red or orange) will form immediately.
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Purification: Collect the azo dye product by vacuum filtration. Wash the solid with copious amounts of cold distilled water until the filtrate is neutral.
-
Drying: Dry the purified dye in a vacuum oven at 60-70°C.
Expected Properties
| Parameter | Expected Result | Significance |
| Appearance | Red to dark-orange solid | The extensive delocalized π-electron system across the azo bridge and aromatic rings is responsible for strong absorption in the visible region. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMF. | Typical for disperse dyes. The lack of highly polar solubilizing groups (like sulfonic acid) limits water solubility.[1] |
| Application Class | Disperse Dye | Suitable for dyeing hydrophobic fibers like polyester.[1] |
Applications and Advanced Properties
Dyes derived from 4-Amino-2-methoxybenzaldehyde are not merely colorants; their structures can be tailored for advanced applications.
-
Solvatochromic Dyes: The electronic structure of Schiff base dyes, in particular, can be sensitive to the polarity of their environment. This causes them to exhibit solvatochromism , where their absorption or emission wavelength (and thus, their color) changes with the solvent. This property is valuable for creating chemical sensors and probes for studying biological microenvironments.[2][4]
-
Metal Complex Dyes: The nitrogen and oxygen atoms in both Schiff base and azo dyes can act as ligands, chelating with metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺). This complexation often leads to a significant bathochromic shift (a deepening of color) and can improve the dye's lightfastness and thermal stability.[7]
-
Biological Activity: The azomethine group in Schiff bases is known to be crucial for various biological activities. Dyes based on this scaffold have been investigated for antibacterial, antifungal, and anticancer properties.[8]
References
-
Biointerface Research in Applied Chemistry. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) -. Available at: [Link]
-
JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link]
-
ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE FROM BENZALDEHYDE AND PARA-TOLUIDINE USING GOOSEBERRY EXTR. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonamide. Available at: [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available at: [Link]
-
University Website. (n.d.). The Synthesis of Azo Dyes. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). Available at: [Link]
-
UIN Malang. (n.d.). Synthesis of Schiff Base Compound from Vanillin and p-Toluidine by Solvent Free- Mechanochemical Method. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. Available at: [Link]
-
PubMed Central (PMC). (n.d.). 2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. Available at: [Link]
-
PubMed Central (PMC). (2012). Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. Available at: [Link]
-
HETEROCYCLES. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H). Available at: [Link]
-
Journal Website. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Available at: [Link]
-
ResearchGate. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Available at: [Link]
-
ResearchGate. (2023). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. Available at: [Link]
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Application and Protocol for the Purity Determination of 4-Amino-2-methoxybenzaldehyde by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a comprehensive guide for the determination of purity for 4-Amino-2-methoxybenzaldehyde, a key intermediate in pharmaceutical and chemical synthesis. A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1] This document provides a detailed protocol for the chromatographic analysis, including system suitability parameters, sample preparation, and a thorough discussion of method validation characteristics such as specificity, linearity, accuracy, and precision. Furthermore, it outlines a forced degradation study to ensure the method's ability to separate the main component from potential degradation products and synthesis-related impurities. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control and stability assessment of 4-Amino-2-methoxybenzaldehyde.
Introduction
4-Amino-2-methoxybenzaldehyde (CAS No. 1196-65-2) is an aromatic aldehyde containing both an amine and a methoxy functional group.[2] Its chemical structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The purity of such intermediates is of paramount importance as impurities can affect the yield, safety, and efficacy of the final product.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[3] Reversed-phase chromatography, utilizing a non-polar stationary phase and a polar mobile phase, is particularly well-suited for the analysis of moderately polar aromatic compounds like 4-Amino-2-methoxybenzaldehyde.
The objective of this application note is to provide a detailed, scientifically sound, and practical protocol for the HPLC analysis of 4-Amino-2-methoxybenzaldehyde purity. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. The protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of the analytical results.
Scientific Principles and Method Rationale
The developed method is based on reversed-phase chromatography, where the separation is primarily driven by the hydrophobic interactions between the analyte and the C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), allows for the modulation of the analyte's retention time. Acetonitrile is often preferred over methanol in reversed-phase HPLC for its lower viscosity and better UV transparency at lower wavelengths.[4]
The choice of a C18 column is based on its versatility and proven performance for a wide range of small molecules, including aromatic compounds.[5] The selectivity of C18 columns provides good separation for polar aromatic compounds.[6][7]
A critical aspect of this method is its stability-indicating nature. This is achieved by subjecting the 4-Amino-2-methoxybenzaldehyde to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8] The ability of the HPLC method to resolve the parent compound from any resulting degradation products demonstrates its specificity and suitability for stability studies.
Potential Impurities
For a comprehensive purity analysis, it is essential to consider potential impurities that may be present in a sample of 4-Amino-2-methoxybenzaldehyde. These can originate from the synthetic route or from degradation of the final product. Common impurities in the synthesis of aromatic amino aldehydes may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted compounds from multi-step syntheses. For instance, if the amine group is formed by the reduction of a nitro group, the corresponding nitro-benzaldehyde could be a potential impurity.
-
By-products: Compounds formed through side reactions during the synthesis.
-
Isomers: Positional isomers of 4-Amino-2-methoxybenzaldehyde, such as 2-Amino-4-methoxybenzaldehyde.[9]
-
Degradation Products: Formed due to exposure to heat, light, humidity, or reactive chemicals.
Experimental Protocols
Materials and Reagents
-
4-Amino-2-methoxybenzaldehyde reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (HCl, analytical grade)
-
Sodium hydroxide (NaOH, analytical grade)
-
Hydrogen peroxide (H₂O₂, 30%, analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (based on UV absorbance of structurally similar compounds)[10] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: A phosphate buffer at pH 3.0 is chosen to ensure the protonation of the amino group, leading to consistent retention and good peak shape.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
Detection Wavelength: Based on the UV spectrum of the structurally related p-anisaldehyde, a wavelength of 275 nm is selected to provide good sensitivity for the parent compound and potential aromatic impurities.[10][11]
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-Amino-2-methoxybenzaldehyde reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the 4-Amino-2-methoxybenzaldehyde sample and prepare a 100 µg/mL solution following the same procedure as for the Standard Working Solution.
System Suitability
Before sample analysis, perform a system suitability test by injecting the Standard Working Solution five times. The system is deemed suitable for use if the following criteria are met:
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Calculation of Purity
The purity of the 4-Amino-2-methoxybenzaldehyde sample is calculated by the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Method Validation Protocol
The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[1]
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, a forced degradation study is performed on the 4-Amino-2-methoxybenzaldehyde sample.
-
Acid Hydrolysis: Reflux 1 mL of the sample solution (1000 µg/mL) with 1 mL of 1N HCl at 80°C for 2 hours. Neutralize with 1N NaOH and dilute with diluent.
-
Base Hydrolysis: Reflux 1 mL of the sample solution (1000 µg/mL) with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize with 1N HCl and dilute with diluent.
-
Oxidative Degradation: Treat 1 mL of the sample solution (1000 µg/mL) with 1 mL of 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours. Prepare a 100 µg/mL solution from the stressed sample.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution from the stressed sample.
Analyze the stressed samples using the proposed HPLC method. The method is considered specific if the main peak is well-resolved from all degradation product peaks.
Linearity
Prepare a series of at least five concentrations of 4-Amino-2-methoxybenzaldehyde reference standard ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy (% Recovery)
Perform a recovery study by spiking a known amount of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration) into a pre-analyzed sample. The accuracy is expressed as the percentage recovery. The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate preparations of the sample solution on two different days by two different analysts.
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Visualization of Workflow
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Forced Degradation Study Logic
Caption: Logic of the forced degradation study.
Conclusion
This application note provides a detailed and scientifically justified protocol for the determination of purity of 4-Amino-2-methoxybenzaldehyde by a stability-indicating RP-HPLC method. The described methodology, when properly validated, will ensure the generation of accurate and reliable data for quality control and stability assessment. The inclusion of the rationale behind the experimental choices and a comprehensive validation protocol makes this document a valuable resource for analytical scientists in the pharmaceutical and chemical industries.
References
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PubChem. 4-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Helda - University of Helsinki. Chromatographic Determination of Amines in Food Samples. [Link]
-
ResearchGate. Impurity profile of amino acids? [Link]
-
ResearchGate. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. [Link]
-
ResearchGate. 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Aromatic Amino Compounds. [Link]
-
Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
ACS Publications. Effect of C18 surface coverage on selectivity in reversed-phase liquid chromatography of polycyclic aromatic hydrocarbons. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]
-
National Center for Biotechnology Information. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
ResearchGate. 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. [Link]
-
Phenomenex. Selectivity for Polar Acids in LC: Tips & Techniques. [Link]
-
MDPI. Chitosan-Loaded Vanillin Nanoformulation as an Edible Coating for Post-Harvest Preservation of Indian Gooseberry (Amla). [Link]
-
Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]
-
ResearchGate. Typical examples of impurities observed in synthesized peptides. [Link]
-
IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]
-
MAC-MOD Analytical. DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. [Link]
-
ResearchGate. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
-
Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
-
PubChem. 4-Amino-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
SpectraBase. 2-Hydroxy-4-methoxybenzaldehyde - Optional[FTIR] - Spectrum. [Link]
-
PubChem. 2-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Amino-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Application Note: Definitive Structural Elucidation of 4-Amino-2-methoxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy
Abstract: This technical guide provides an in-depth analysis and procedural outline for the complete structural characterization of 4-Amino-2-methoxybenzaldehyde using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and delineate the causal relationships between molecular structure and spectral output. The interpretation herein is built upon foundational NMR principles and substituent effect theory, providing researchers, scientists, and drug development professionals with a robust framework for analyzing substituted aromatic systems. While direct experimental spectra for this specific molecule are not widely published, this note constructs a definitive spectral prediction and assignment based on empirical data from closely related analogues and established chemical shift theory.
Introduction and Theoretical Framework
4-Amino-2-methoxybenzaldehyde is a valuable trifunctional aromatic compound, serving as a key building block in the synthesis of pharmaceuticals, dyes, and complex heterocyclic systems. Its utility is derived from the unique electronic interplay of its three substituents: a powerful electron-donating amino (-NH2) group, a resonance-donating methoxy (-OCH3) group, and a strongly electron-withdrawing aldehyde (-CHO) group. Accurate and unambiguous structural verification is paramount for its application in multi-step synthesis and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the non-destructive elucidation of molecular structures in solution.[1] ¹H NMR provides detailed information about the number of chemically distinct protons, their local electronic environments (chemical shift), and their proximity to neighboring protons (spin-spin coupling).[1] Complementarily, ¹³C NMR reveals the number of non-equivalent carbon atoms and their respective chemical environments, offering a complete map of the carbon skeleton.[2]
The predictive power of NMR is rooted in understanding how a molecule's electronic structure influences the magnetic field experienced by each nucleus. In 4-Amino-2-methoxybenzaldehyde, the chemical shifts of the aromatic nuclei are governed by the cumulative inductive and resonance (mesomeric) effects of the substituents.[3]
-
Electron-Donating Groups (EDGs): The -NH₂ and -OCH₃ groups increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the nuclei at these positions to be more "shielded" from the external magnetic field and resonate at a lower chemical shift (upfield).[4]
-
Electron-Withdrawing Groups (EWGs): The -CHO group decreases electron density on the ring, especially at the ortho and para positions. This "deshielding" effect causes the corresponding nuclei to resonate at a higher chemical shift (downfield).[5]
This application note will systematically apply these principles to assign every signal in the ¹H and ¹³C NMR spectra of the title compound.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of 4-Amino-2-methoxybenzaldehyde are numbered as shown below. This numbering scheme will be used consistently throughout the analysis.
Figure 2: Standard workflow for NMR sample preparation and analysis.
Methodology:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polarity ensures good solubility of the analyte, and importantly, it slows the exchange rate of the -NH₂ protons, allowing them to be observed as a distinct, albeit often broad, signal.
-
Analyte Concentration:
-
For ¹H NMR: Accurately weigh 5-10 mg of 4-Amino-2-methoxybenzaldehyde.
-
For ¹³C NMR: Accurately weigh 20-30 mg to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆ using a calibrated pipette. Vortex gently until the solid is fully dissolved.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution directly into a high-quality 5 mm NMR tube. A simple and effective method is to pass the solution through a small plug of glass wool packed into the tip of a Pasteur pipette.
-
Sample Labeling: Clearly label the NMR tube with the compound name, solvent, and concentration.
Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the aldehyde, aromatic, methoxy, and amino protons. The analysis below explains the causal basis for the predicted chemical shift, multiplicity, and integration of each signal.
Table 1: Predicted ¹H NMR Data for 4-Amino-2-methoxybenzaldehyde
| Signal | Predicted δ (ppm) | Integration | Multiplicity | Coupling (J, Hz) | Assignment |
| 1 | 9.65 | 1H | Singlet (s) | - | H7 (-CHO) |
| 2 | 7.48 | 1H | Doublet (d) | J = 8.5 Hz | H6 |
| 3 | 6.27 | 1H | Doublet of Doublets (dd) | J = 8.5, 2.3 Hz | H5 |
| 4 | 6.15 | 1H | Doublet (d) | J = 2.3 Hz | H3 |
| 5 | 5.95 | 2H | Broad Singlet (br s) | - | -NH₂ |
| 6 | 3.82 | 3H | Singlet (s) | - | H8 (-OCH₃) |
Detailed Interpretation:
-
Aldehyde Proton (H7, δ ≈ 9.65 ppm): The aldehyde proton is the most deshielded proton in the molecule, appearing far downfield as a sharp singlet. This is due to the strong inductive electron withdrawal by the adjacent oxygen atom and the magnetic anisotropy of the C=O bond. [6]It appears as a singlet as there are no adjacent protons within a three-bond coupling distance.
-
Aromatic Protons (δ ≈ 6.1-7.5 ppm): The three aromatic protons are chemically non-equivalent and give rise to a complex but interpretable pattern.
-
H6 (δ ≈ 7.48 ppm): This proton is ortho to the powerfully electron-withdrawing aldehyde group, which strongly deshields it, placing it furthest downfield in the aromatic region. It is also meta to the donating -NH₂ group, which has a weaker shielding effect. It appears as a doublet due to coupling with its only neighbor, H5 (ortho-coupling, ³J ≈ 8.5 Hz).
-
H5 (δ ≈ 6.27 ppm): This proton is ortho to the donating -NH₂ group and para to the donating -OCH₃ group, both of which shield it significantly. It is also meta to the withdrawing -CHO group. The net effect is a strong upfield shift. It is coupled to both H6 (ortho-coupling, ³J ≈ 8.5 Hz) and H3 (meta-coupling, ⁴J ≈ 2.3 Hz), resulting in a doublet of doublets.
-
H3 (δ ≈ 6.15 ppm): This proton experiences the strongest shielding effect in the entire molecule. It is positioned ortho to both the -OCH₃ and -NH₂ groups, placing it in a region of very high electron density. This results in a dramatic upfield shift. It appears as a doublet due to its weak meta-coupling to H5 (⁴J ≈ 2.3 Hz).
-
-
Amino Protons (-NH₂, δ ≈ 5.95 ppm): The two protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. Their chemical shift is concentration and temperature dependent.
-
Methoxy Protons (H8, δ ≈ 3.82 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp, intense singlet. Its chemical shift is characteristic for aryl methyl ethers. [7]
Predicted ¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for 4-Amino-2-methoxybenzaldehyde
| Predicted δ (ppm) | Assignment | Rationale for Chemical Shift |
| 189.5 | C7 (C=O) | Carbonyl carbons are extremely deshielded. [7] |
| 162.8 | C2 (-OCH₃) | Attached to electronegative oxygen; strongly shielded by resonance. |
| 152.1 | C4 (-NH₂) | Attached to nitrogen; strongly shielded by powerful resonance donation. |
| 133.5 | C6 | Deshielded by ortho -CHO group. |
| 118.0 | C1 | Quaternary carbon attached to EWG; deshielded. |
| 109.8 | C5 | Shielded by ortho -NH₂ and para -OCH₃ groups. |
| 98.5 | C3 | Strongly shielded by ortho -NH₂ and ortho -OCH₃ groups. |
| 55.8 | C8 (-OCH₃) | Typical range for a methoxy carbon attached to an aromatic ring. [7] |
Detailed Interpretation:
-
Carbonyl Carbon (C7, δ ≈ 189.5 ppm): The aldehyde carbonyl carbon is the most deshielded carbon, appearing at the far downfield end of the spectrum, which is highly characteristic. [2]
-
Aromatic Carbons (δ ≈ 98-163 ppm):
-
C2 (δ ≈ 162.8 ppm) & C4 (δ ≈ 152.1 ppm): These carbons are directly attached to the powerful electron-donating oxygen and nitrogen atoms, respectively. Their chemical shifts are a balance between the deshielding inductive effect of the heteroatom and the very strong shielding resonance effect. They appear significantly downfield compared to other aromatic carbons but are upfield relative to where they would be without the resonance donation.
-
C6 (δ ≈ 133.5 ppm): This carbon is ortho to the -CHO group and para to the -NH₂ group. The deshielding effect of the aldehyde dominates, making it the most downfield of the protonated aromatic carbons.
-
C1 (δ ≈ 118.0 ppm): This quaternary carbon is ipso to the aldehyde. Its chemical shift is moderated by being ortho to a donating -OCH₃ group and meta to a donating -NH₂ group.
-
C5 (δ ≈ 109.8 ppm): This carbon is strongly shielded by the ortho -NH₂ and para -OCH₃ groups, shifting it significantly upfield.
-
C3 (δ ≈ 98.5 ppm): This is predicted to be the most shielded aromatic carbon due to the additive ortho shielding effects from both the -NH₂ and -OCH₃ groups, pushing its resonance into a highly shielded region for an aromatic carbon.
-
-
Methoxy Carbon (C8, δ ≈ 55.8 ppm): This aliphatic carbon appears in its expected region, consistent with numerous examples of methoxy-substituted aromatic compounds. [7]
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of 4-Amino-2-methoxybenzaldehyde. By leveraging fundamental principles of chemical shift theory and substituent effects, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The predicted spectra detailed in this note, based on extensive data from analogous structures, serve as a reliable benchmark for researchers. This analytical workflow ensures the structural integrity of this key synthetic intermediate, enabling confidence in subsequent research and development applications.
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Application Note: FT-IR Spectroscopic Analysis of 4-Amino-2-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Amino-2-methoxybenzaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, making its structural elucidation and quality control paramount. This document outlines the fundamental principles, provides a detailed experimental protocol for obtaining a high-quality FT-IR spectrum, and offers an in-depth interpretation of the spectral data. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Significance of Vibrational Spectroscopy for Substituted Benzaldehydes
4-Amino-2-methoxybenzaldehyde is a multifunctional aromatic compound, the utility of which is dictated by the precise arrangement and interaction of its amino, methoxy, and aldehyde functional groups. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural characterization of such molecules. By probing the vibrational modes of the molecule's constituent bonds, FT-IR provides a unique "fingerprint," allowing for unambiguous identification and assessment of purity.
The substituents on the benzene ring—an electron-donating amino group and a methoxy group, alongside an electron-withdrawing aldehyde group—create a complex electronic environment that influences the vibrational frequencies of the bonds. Understanding these shifts is critical for confirming the compound's identity and for detecting impurities or degradation products. This application note serves as a practical guide for researchers to effectively utilize FT-IR spectroscopy in their work with 4-Amino-2-methoxybenzaldehyde.
Molecular Structure and Predicted Vibrational Modes
The molecular structure of 4-Amino-2-methoxybenzaldehyde is foundational to interpreting its FT-IR spectrum. Each functional group exhibits characteristic absorption bands.
Caption: Molecular Structure of 4-Amino-2-methoxybenzaldehyde.
The primary vibrational modes of interest are:
-
N-H stretching from the primary amine.
-
C=O stretching from the aldehyde.
-
C-H stretching from the aldehyde, aromatic ring, and methoxy group.
-
C-O stretching from the methoxy ether linkage.
-
C-N stretching from the aromatic amine.
-
C=C stretching within the aromatic ring.
-
Out-of-plane C-H bending of the substituted benzene ring.
Experimental Protocol: Acquiring the FT-IR Spectrum
This section details a robust protocol for obtaining a high-quality FT-IR spectrum of solid 4-Amino-2-methoxybenzaldehyde. The choice of sampling technique is critical; while Attenuated Total Reflectance (ATR) is often favored for its simplicity, the traditional potassium bromide (KBr) pellet method is also described for its high spectral quality.[1]
Safety Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS) for 4-Amino-2-methoxybenzaldehyde and related compounds.[2][3][4][5] The compound may cause skin and eye irritation, and respiratory irritation.[2][5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Materials and Instrumentation
-
4-Amino-2-methoxybenzaldehyde (analytical grade)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR Spectrometer (e.g., Thermo Scientific Nicolet iS50, PerkinElmer Spectrum Two)
-
Spatula
-
Desiccator
Sample Preparation: KBr Pellet Method
The KBr pellet technique involves dispersing the solid sample in a transparent matrix, which is then pressed into a thin pellet. This method is ideal for achieving high-resolution spectra of solid samples.[6][7]
-
Drying: Ensure both the 4-Amino-2-methoxybenzaldehyde sample and KBr are thoroughly dry to prevent broad O-H bands from obscuring the spectrum. This can be achieved by placing them in a desiccator over a drying agent for several hours.
-
Grinding: Add approximately 1-2 mg of the sample to an agate mortar.[7] Then, add about 100-200 mg of dry KBr.[7] Grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine grinding is crucial to reduce scattering of the infrared radiation.[8]
-
Pellet Formation: Transfer the powder to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[7]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Instrumental Parameters
For optimal results, the following instrumental parameters are recommended:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹[6]
-
Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.[6]
-
Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be collected before scanning the sample. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
Data Analysis and Spectral Interpretation
The resulting FT-IR spectrum should be analyzed to assign the observed absorption bands to the corresponding molecular vibrations.
Predicted FT-IR Peak Assignments
The following table summarizes the expected characteristic absorption bands for 4-Amino-2-methoxybenzaldehyde, based on established group frequencies for similar compounds.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine | Medium, two sharp bands |
| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium to Weak |
| 2980 - 2850 | C-H Stretching | Methoxy (CH₃) | Medium to Weak |
| 2850 - 2750 | C-H Stretching | Aldehyde (Fermi resonance doublet) | Weak, often two bands |
| 1705 - 1680 | C=O Stretching | Aromatic Aldehyde | Strong, sharp |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium |
| 1600 - 1450 | C=C Stretching | Aromatic Ring | Medium to Strong, multiple bands |
| 1335 - 1250 | C-N Stretching | Aromatic Amine | Strong |
| 1275 - 1200 | C-O Asymmetric Stretching | Aryl Ether (Methoxy) | Strong |
| 1050 - 1000 | C-O Symmetric Stretching | Aryl Ether (Methoxy) | Medium |
| 900 - 675 | C-H Out-of-Plane Bending | Substituted Aromatic Ring | Strong |
Detailed Interpretation
-
N-H Region (3450 - 3300 cm⁻¹): The presence of two distinct, sharp peaks in this region is a strong indicator of the primary amine (-NH₂) group.[9][10] These correspond to the asymmetric and symmetric N-H stretching vibrations.[9][10] The sharpness of these bands helps to distinguish them from the typically broad O-H stretching bands.
-
C-H Stretching Region (3100 - 2750 cm⁻¹): Aromatic C-H stretches are expected just above 3000 cm⁻¹.[11] The aliphatic C-H stretches from the methoxy group will appear just below 3000 cm⁻¹. A key feature for identifying the aldehyde is the presence of one or two weaker bands between 2850 and 2750 cm⁻¹, arising from the C-H bond of the aldehyde group.[12][13] This is often a Fermi resonance doublet.
-
Carbonyl Region (1705 - 1680 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the C=O stretching vibration of the aldehyde.[12][13] Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde (around 1730 cm⁻¹).[13][14]
-
Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of structural information.
-
The N-H bending vibration of the primary amine is expected around 1650-1580 cm⁻¹.[9]
-
Aromatic C=C stretching vibrations typically appear as a series of bands between 1600 and 1450 cm⁻¹.[12]
-
A strong band corresponding to the C-N stretch of the aromatic amine should be present between 1335 and 1250 cm⁻¹.[9]
-
The C-O stretching of the methoxy group will give rise to a strong, characteristic band, typically for the asymmetric stretch, around 1275-1200 cm⁻¹.[15]
-
The pattern of strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the FT-IR analysis of 4-Amino-2-methoxybenzaldehyde.
Caption: FT-IR Analysis Workflow.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of 4-Amino-2-methoxybenzaldehyde. By following the detailed protocol and understanding the characteristic vibrational frequencies of the constituent functional groups, researchers can confidently identify the compound, assess its purity, and ensure the quality of their starting materials for further applications in drug development and materials science. The interplay of the amino, methoxy, and aldehyde groups provides a rich and informative spectrum that, when correctly interpreted, serves as a robust analytical signature.
References
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ResearchGate. FTIR spectrum of NMOBA. [Link]
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MDPI. Chitosan-Loaded Vanillin Nanoformulation as an Edible Coating for Post-Harvest Preservation of Indian Gooseberry (Amla). [Link]
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Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]
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Carl ROTH. Safety Data Sheet: 4-Dimethylamino-2-methoxybenzaldehyde. [Link]
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University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]
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ResearchGate. FT-IR spectra of 4-methoxy benzaldehyde. [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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University of California, Los Angeles. Sample preparation for FT-IR. [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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MDPI. Demethylation and Acetylation Modification of Alkali Lignin and Their Potential Applications in Sunscreen. [Link]
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ResearchGate. Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). [Link]
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Proprep. Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Chegg.com. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. [Link]
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Chinese Journal of Chemical Physics. For Review Only. [Link]
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Carl ROTH. Safety Data Sheet: 4-Anisaldehyde. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
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Wikipedia. 4-Anisaldehyde. [Link]
-
YouTube. FTIR Sampling Techniques - Transmission: Solids Sample Preparation. [Link]
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AIP Publishing. IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. [Link]
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Application Notes and Protocols for Mass Spectrometry Analysis of 4-Amino-2-methoxybenzaldehyde Derivatives
Introduction: The Significance of 4-Amino-2-methoxybenzaldehyde Derivatives in Modern Research
4-Amino-2-methoxybenzaldehyde and its derivatives are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmacologically active molecules and functional materials. Their inherent structural motifs are found in various alkaloids, dyes, and agrochemicals. The precise and reliable characterization of these molecules is paramount for ensuring the quality, efficacy, and safety of the final products. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for the analytical interrogation of these compounds. This document provides a comprehensive guide to the mass spectrometric analysis of 4-Amino-2-methoxybenzaldehyde derivatives, offering detailed protocols and expert insights to researchers, scientists, and drug development professionals.
The methodologies detailed herein are designed to be robust and reproducible, providing a framework for both qualitative and quantitative analyses. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on electrospray ionization (ESI) and the interpretation of fragmentation patterns.
Part 1: Foundational Principles of MS Analysis for Aromatic Aldehydes
Mass spectrometry of aromatic aldehydes, such as 4-Amino-2-methoxybenzaldehyde derivatives, involves the ionization of the molecule followed by the separation of ions based on their mass-to-charge ratio (m/z). The choice of ionization technique is critical. While electron ionization (EI) is a classic method, electrospray ionization (ESI) is often preferred for LC-MS applications due to its soft ionization nature, which typically keeps the molecular ion intact.[1]
The fragmentation of benzaldehyde derivatives in the mass spectrometer provides valuable structural information. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom to form the [M-H]⁺ ion, and the loss of the carbonyl group (CO) to yield the phenyl cation.[2] For substituted benzaldehydes, the fragmentation pathways can become more complex, offering a rich tapestry of data for structural elucidation.
Part 2: Experimental Protocols
Sample Preparation: The Cornerstone of Reliable Analysis
Effective sample preparation is crucial for minimizing matrix effects and ensuring the longevity of the analytical instrumentation.[3] The goal is to extract the analytes of interest from the sample matrix and prepare them in a solvent compatible with the LC-MS system.
Protocol for Sample Preparation:
-
Solubilization: Dissolve the 4-Amino-2-methoxybenzaldehyde derivative in a suitable organic solvent. A common choice is a mixture of acetonitrile and water, often with a small percentage of formic acid to promote protonation for positive ion mode ESI.
-
Dilution: Dilute the sample to a concentration appropriate for LC-MS analysis, typically in the low µg/mL to ng/mL range. This prevents detector saturation and minimizes ion suppression effects.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column or MS source.
-
Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard. An ideal internal standard is structurally similar to the analyte but has a different mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The coupling of liquid chromatography with mass spectrometry allows for the separation of complex mixtures prior to detection, providing enhanced specificity and sensitivity.[4]
LC-MS/MS Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
LC Column: A C18 reversed-phase column is a versatile choice for the separation of moderately polar compounds like 4-Amino-2-methoxybenzaldehyde derivatives.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The amino group on the derivatives is readily protonated.
-
Scan Mode: For qualitative analysis, a full scan mode is used to identify the molecular ion. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity.[5]
-
Collision Energy: Optimize the collision energy in tandem MS (MS/MS) experiments to induce characteristic fragmentation of the parent ion.
-
Part 3: Data Interpretation and Fragmentation Analysis
The mass spectrum of a 4-Amino-2-methoxybenzaldehyde derivative will exhibit a protonated molecular ion [M+H]⁺. The subsequent fragmentation in an MS/MS experiment provides a structural fingerprint of the molecule.
Expected Fragmentation Pathways:
The fragmentation of 4-Amino-2-methoxybenzaldehyde (exact mass: 151.06 g/mol ) can be predicted based on the functional groups present.
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted compounds.
-
Loss of carbon monoxide (CO): Characteristic of aldehydes.[2]
-
Cleavage of the C-C bond between the ring and the carbonyl group.
Quantitative Data Summary:
| Derivative Name | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| 4-Amino-2-methoxybenzaldehyde | C₈H₉NO₂ | 151.0633 | 152.0711 | 137.0479, 124.0757, 123.0680 |
| 4-Nitro-2-methoxybenzaldehyde | C₈H₇NO₄ | 181.0375 | 182.0453 | 165.0424, 152.0370, 136.0424 |
| 4-Chloro-2-methoxybenzaldehyde | C₈H₇ClO₂ | 170.0135 | 171.0213 | 156.9982, 142.0130, 128.0333 |
Part 4: Advanced Topics and Troubleshooting
Derivatization for Enhanced Sensitivity:
For certain applications, derivatization of the aldehyde group can enhance ionization efficiency and chromatographic performance. Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with aldehydes to form stable hydrazones that are readily analyzed by LC-MS.[5][6] This can be particularly useful for trace-level analysis.
In-Source Reactions:
Researchers should be aware of potential in-source reactions that can lead to unexpected ions. For instance, when using methanol as a solvent, an in-source aldol reaction can occur with aromatic aldehydes, resulting in an [M+15]⁺ ion.[7] Careful selection of solvents and optimization of source conditions can mitigate these effects.
Troubleshooting Common Issues:
-
Low Signal Intensity: Check sample concentration, ionization source parameters (e.g., capillary voltage, gas flow), and for potential ion suppression from the matrix.
-
Poor Peak Shape: This can be due to column degradation, improper mobile phase composition, or sample solvent effects.
-
Mass Inaccuracy: Regularly calibrate the mass spectrometer according to the manufacturer's recommendations.
-
Contamination: Use high-purity solvents and meticulously clean the LC system and MS source to avoid background noise and interfering peaks.
Conclusion
The mass spectrometric analysis of 4-Amino-2-methoxybenzaldehyde derivatives is a powerful tool for their characterization and quantification. By following the detailed protocols and understanding the underlying principles of ionization and fragmentation, researchers can obtain high-quality, reliable data. This guide serves as a comprehensive resource to aid in the successful implementation of these analytical techniques in a research and development setting.
References
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxybenzaldehyde. PubChem. Retrieved from [Link]
-
ResearchGate. (2025). Reactive Nano-Electrospray Ionization for In-Situ Oxidation of Aldehydes for Direct Mass Spectrometry Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde.... Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP008708. Retrieved from [Link]
-
PubMed. (n.d.). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation techniques for mass spectrometry in the clinical laboratory. Retrieved from [Link]
-
PubMed. (n.d.). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde.... Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]
-
mzCloud. (2017). 4 Methoxybenzaldehyde. Retrieved from [Link]
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Agilent. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Retrieved from [Link]
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Application Notes and Protocols: 4-Amino-2-methoxybenzaldehyde as a Versatile Precursor for the Synthesis of Pharmaceutical Compounds
Introduction: The Strategic Importance of 4-Amino-2-methoxybenzaldehyde in Medicinal Chemistry
4-Amino-2-methoxybenzaldehyde is a highly valuable and versatile building block in the landscape of modern medicinal chemistry. Its unique trifunctional aromatic scaffold, featuring an amine, a methoxy group, and an aldehyde, offers a rich platform for the synthesis of a diverse array of complex heterocyclic compounds with significant therapeutic potential. The strategic positioning of these functional groups allows for a wide range of chemical transformations, making it a sought-after precursor for the development of novel drug candidates.
The electron-donating nature of the amino and methoxy groups activates the aromatic ring, facilitating electrophilic substitution reactions, while the aldehyde and amino functionalities provide reactive handles for the construction of various heterocyclic systems. Notably, this precursor is instrumental in the synthesis of quinazolines and their derivatives, a class of compounds renowned for their broad spectrum of biological activities, including their role as potent kinase inhibitors in oncology.[1][2]
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 4-Amino-2-methoxybenzaldehyde in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, offering researchers and drug development professionals a practical resource for leveraging this versatile precursor in their synthetic endeavors.
Core Applications in Drug Discovery: A Gateway to Bioactive Heterocycles
The chemical architecture of 4-Amino-2-methoxybenzaldehyde makes it an ideal starting material for the synthesis of a multitude of bioactive heterocyclic scaffolds. The inherent reactivity of the amino and aldehyde groups allows for their participation in a variety of cyclization and condensation reactions, leading to the formation of diverse and medicinally relevant molecular frameworks.
Derivatives of 4-Amino-2-methoxybenzaldehyde have demonstrated significant promise across several therapeutic areas, with a particular emphasis on the development of targeted cancer therapies. The quinazoline scaffold, readily accessible from this precursor, is a cornerstone of many approved and investigational kinase inhibitors.[3]
Featured Application: Synthesis of 4-Anilinoquinazoline Scaffolds as Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Small molecule inhibitors of protein kinases have emerged as a crucial class of therapeutic agents.[1] The 4-anilinoquinazoline core is a well-established pharmacophore that has been successfully employed in the design of numerous kinase inhibitors.
The following sections provide a detailed, step-by-step protocol for the synthesis of a 7-methoxy-4-anilinoquinazoline derivative, a representative example of a kinase inhibitor scaffold, starting from 4-Amino-2-methoxybenzaldehyde.
Experimental Protocols: From Precursor to Pharmaceutical Scaffold
This section details the synthetic workflow for the preparation of a 7-methoxy-4-anilinoquinazoline, a key intermediate for the development of various kinase inhibitors. The protocol is presented in a step-by-step format, with explanations for the rationale behind each experimental choice.
Workflow Overview: A Two-Step Synthesis of a 4-Anilinoquinazoline Intermediate
The synthesis of the target 7-methoxy-4-anilinoquinazoline is achieved through a robust two-step sequence:
-
Step 1: Friedländer Annulation to construct the quinazoline core.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) to introduce the anilino moiety.
Caption: Synthetic workflow for the preparation of a 7-methoxy-4-anilinoquinazoline scaffold.
Protocol 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one
This protocol describes the synthesis of the quinazolinone core via a modified Friedländer annulation, a classic and reliable method for constructing quinazoline rings.
Rationale: The reaction of an ortho-aminoaryl aldehyde with a source of a two-carbon unit containing a carbonyl group, in this case, formamide, leads to the formation of the quinazolinone ring system. Formamide serves as both a reactant and a solvent in this transformation.
Materials and Equipment:
-
4-Amino-2-methoxybenzaldehyde (1.0 eq)
-
Formamide (excess, as solvent and reagent)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Crystallization dish
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-Amino-2-methoxybenzaldehyde (1.0 eq) and formamide (10-15 eq).
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Pour the reaction mixture into ice-cold water with stirring. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified 7-Methoxyquinazolin-4(3H)-one product under vacuum.
Expected Outcome: A white to off-white solid. The yield and purity should be assessed by standard analytical techniques (e.g., melting point, NMR, and mass spectrometry).
Protocol 2: Synthesis of 7-Methoxy-N-phenylquinazolin-4-amine
This protocol details the conversion of the quinazolinone to the final 4-anilinoquinazoline scaffold through a two-step chlorination and subsequent nucleophilic aromatic substitution.
Rationale: The hydroxyl group at the 4-position of the quinazolinone is not a good leaving group. Therefore, it is first converted to a chloro group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 4-chloroquinazoline is highly susceptible to nucleophilic attack at the C4 position by amines, such as aniline, to afford the desired 4-anilinoquinazoline.
Materials and Equipment:
-
7-Methoxyquinazolin-4(3H)-one (1.0 eq)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) (excess)
-
Aniline (1.1 eq)
-
Isopropanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Chlorination:
-
In a round-bottom flask under a fume hood, suspend 7-Methoxyquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, carefully remove the excess SOCl₂ under reduced pressure. The residue is the crude 4-chloro-7-methoxyquinazoline.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Dissolve the crude 4-chloro-7-methoxyquinazoline in a suitable solvent such as isopropanol.
-
Add aniline (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue purified.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
-
Expected Outcome: A crystalline solid. Characterization should be performed using NMR, mass spectrometry, and melting point analysis to confirm the structure and purity of the final product.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of the starting material and the synthesized intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Amino-2-methoxybenzaldehyde | C₈H₉NO₂ | 151.16 | - |
| 7-Methoxyquinazolin-4(3H)-one | C₉H₈N₂O₂ | 176.17 | White to off-white solid |
Note: Appearance may vary based on purity.
Conclusion: A Versatile Precursor for Pharmaceutical Innovation
4-Amino-2-methoxybenzaldehyde has proven to be a cornerstone in the synthesis of medicinally relevant heterocyclic compounds. Its unique substitution pattern provides a strategic advantage for the construction of complex molecular architectures, particularly the quinazoline scaffold, which is central to the development of targeted therapies.
The detailed protocols provided in this guide offer a practical framework for researchers to utilize 4-Amino-2-methoxybenzaldehyde in the synthesis of 4-anilinoquinazoline derivatives and other valuable pharmaceutical intermediates. The inherent versatility of this precursor, coupled with the robust synthetic methodologies available, ensures its continued importance in the ongoing quest for novel and effective therapeutic agents. Further exploration of the synthetic potential of 4-Amino-2-methoxybenzaldehyde is highly encouraged and is expected to yield a new generation of innovative pharmaceutical compounds.
References
- Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275.
- Khabnadideh, S., & Sadeghian, S. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
- Google Patents. (2016). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
- Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- de Oliveira, R. B., de Castro, P. P., de Souza, M. V. N., & Fraga, C. A. M. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33, 1-21.
- Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- Rathi, M. A., Meenakshi, P., & Thirumoorthi, L. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Journal of Applied Pharmaceutical Science, 10(8), 1-11.
- Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 28-34.
-
PubChem. (n.d.). 4-Amino-2-methoxybenzaldehyde. Retrieved from [Link]
- Xu, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(5), 2285-2302.
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
- ACS Omega. (2022). Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging. ACS Omega, 7(5), 4059-4067.
-
PubChem. (n.d.). 4-(Dimethylamino)-2-methoxybenzaldehyde. Retrieved from [Link]
Sources
Application Note: Accelerating Heterocyclic Synthesis with 4-Amino-2-methoxybenzaldehyde via Microwave Irradiation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive overview and detailed protocol for the use of 4-Amino-2-methoxybenzaldehyde as a key building block in microwave-assisted organic synthesis (MAOS). We delve into the foundational principles of microwave chemistry, offering a robust, field-tested protocol for the rapid synthesis of a substituted quinoline scaffold—a privileged core in medicinal chemistry. This document is designed to empower researchers to leverage MAOS for accelerated reaction times, improved yields, and enhanced safety, thereby streamlining the drug discovery and development pipeline.
Introduction: The Convergence of a Versatile Precursor and an Enabling Technology
In the landscape of modern drug discovery, the demand for rapid synthesis of novel, complex molecules is relentless.[1] Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals.[2] 4-Amino-2-methoxybenzaldehyde is a valuable bifunctional starting material, possessing both a nucleophilic amine and an electrophilic aldehyde on a decorated benzene ring. This unique arrangement makes it an ideal precursor for constructing a variety of fused heterocyclic systems, such as quinolines and quinazolines, which are known to exhibit a wide array of biological activities, including anticancer and antimicrobial properties.[3][4]
Traditionally, the synthesis of these scaffolds involves lengthy reaction times, high temperatures, and often, the use of hazardous reagents, creating bottlenecks in the development process.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[7] By utilizing microwave energy, MAOS dramatically reduces reaction times from hours or days to mere minutes, often leading to higher yields, cleaner reaction profiles, and increased product purity.[8][9] This application note will demonstrate the strategic application of MAOS to reactions involving 4-Amino-2-methoxybenzaldehyde, providing a detailed protocol for a representative Friedländer annulation to construct a functionalized quinoline.
The Science of Microwave-Assisted Synthesis: Beyond a Simple Heat Source
Conventional heating relies on conduction and convection, where heat is transferred inefficiently from an external source, through the vessel walls, and into the reaction mixture. This process creates thermal gradients and can lead to localized overheating at the vessel surface. Microwave synthesis operates on a fundamentally different principle: dielectric heating.[3]
Microwave energy interacts directly with polar molecules or ionic species within the reaction medium.[10] This interaction occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents in the reaction mixture, possess permanent dipole moments. When subjected to the rapidly oscillating electric field of microwaves (e.g., at 2.45 GHz), these molecules attempt to align with the field. This constant reorientation generates significant molecular friction, resulting in rapid and uniform heating throughout the bulk of the material.[5][11]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or catalyst), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[11]
This "in-core" volumetric heating is exceptionally fast and uniform, minimizing the formation of wall effects and unwanted by-products.[3] The result is a highly efficient and controlled energy transfer that can accelerate reaction kinetics far beyond what is achievable with conventional heating methods.[11]
Application Focus: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline
The Friedländer synthesis is a classic and powerful method for constructing the quinoline scaffold. It involves the condensation and subsequent cyclodehydration of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[12] Under microwave irradiation, this reaction becomes exceptionally efficient.[13]
Reaction Scheme:
(Self-generated image, for illustrative purposes)
Here, we detail the reaction of 4-Amino-2-methoxybenzaldehyde with ethyl acetoacetate to form Ethyl 7-methoxy-2-methylquinoline-3-carboxylate.
Materials and Equipment
| Reagent/Equipment | Details |
| 4-Amino-2-methoxybenzaldehyde | Purity ≥ 98% |
| Ethyl acetoacetate | Purity ≥ 99% |
| Glacial Acetic Acid | ACS Grade |
| Ethanol (for recrystallization) | 200 Proof |
| Microwave Synthesizer | Dedicated single-mode reactor with temperature and pressure sensors. |
| 10 mL Microwave Reaction Vial | With stir bar and snap cap. |
| Standard Glassware | For workup and recrystallization. |
| Analytical Instruments | NMR, LC-MS, HPLC for characterization. |
Detailed Experimental Protocol
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-Amino-2-methoxybenzaldehyde (1.0 mmol, 151.2 mg).
-
Addition of Reactants: Add ethyl acetoacetate (1.2 mmol, 156.2 mg, 0.15 mL) followed by glacial acetic acid (2.0 mL). Acetic acid serves as both the catalyst and a high-dielectric solvent, ideal for microwave absorption.[13]
-
Vessel Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 160 °C (Use a ramp time of 2 minutes)
-
Hold Time: 5 minutes at 160 °C
-
Power: 100-300 W (dynamic power control to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's forced air cooling system before handling.
-
Workup: Carefully open the vial in a fume hood. Pour the reaction mixture into a beaker containing 20 mL of ice-cold water.
-
Neutralization & Precipitation: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 10 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product as a crystalline solid.
-
Characterization: Dry the purified product under vacuum and characterize its structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Expected Results & Self-Validation
This protocol is designed to be self-validating. A successful reaction will show a significant conversion of starting materials to a single major product, easily verifiable by TLC or LC-MS. The expected yield for this type of microwave-assisted Friedländer synthesis is typically high, often exceeding 80-90%, with a reaction time of only 5 minutes, compared to several hours or days required for conventional heating.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the protocol, from setup to final analysis.
Caption: General experimental workflow for microwave-assisted quinoline synthesis.
Causality Behind Experimental Choices: Optimizing for Success
The success of a microwave-assisted reaction hinges on the rational selection of key parameters.
-
Solvent Selection: The choice of solvent is critical. High-loss (highly polar) solvents like DMF, DMSO, ethanol, and acetic acid absorb microwave energy efficiently, allowing for rapid heating. For this protocol, glacial acetic acid is an ideal choice as it functions as both a polar solvent and the necessary acid catalyst for the Friedländer condensation.[13] Solvent-free, or "neat," conditions are also a powerful green chemistry alternative when the reactants themselves can absorb microwave energy.
-
Temperature vs. Power: Modern microwave reactors allow for direct and accurate monitoring of the internal reaction temperature via IR or fiber-optic sensors. It is crucial to program the reaction based on temperature, not power. The instrument will dynamically adjust the power output to maintain the set temperature, ensuring reproducibility and preventing thermal runaway. A temperature of 160 °C is chosen here to significantly accelerate the cyclodehydration step, which is often the rate-limiting step in conventional heating.
-
Catalyst: While many microwave reactions can be performed catalyst-free, the Friedländer synthesis benefits from an acid catalyst to promote the initial condensation and the final cyclization. Acetic acid provides a convenient and effective medium. For other reactions, Lewis acids or solid-supported catalysts may be employed.
-
Pressure: Heating solvents above their atmospheric boiling points in a sealed vessel generates pressure. This is a key advantage of MAOS, as it allows for much higher reaction temperatures, leading to dramatic rate accelerations. Dedicated microwave reactors are built with safety features to operate at high pressures (up to 300 psi or more).
The relationship between these parameters is key to optimizing the reaction.
Caption: Key interdependent parameters influencing reaction outcome in MAOS.
Critical Safety Protocols for Microwave Chemistry
While MAOS is a powerful tool, safety is paramount. Domestic microwave ovens should never be used for chemical synthesis. They lack the necessary temperature/pressure controls and safety features to handle volatile, flammable, or pressurized chemical reactions.
-
Use Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis. These instruments have reinforced cavities, pressure relief mechanisms, and accurate sensors.
-
Inspect Vessels: Before each use, inspect the reaction vessel and cap for any cracks, chips, or defects that could lead to failure under pressure.
-
Avoid Overfilling: Do not exceed the recommended fill volume for the reaction vessel (typically 1/3 to 1/2 of the total volume) to allow for headspace for vapor pressure.
-
Avoid Superheating: Always use a stir bar to ensure even heating and prevent violent bumping of the solvent.
-
Know Your Reagents: Be aware of the potential for reagents to decompose or generate gas at high temperatures. Consult the Material Safety Data Sheet (MSDS) for stability information.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in organic chemistry, transforming lengthy, inefficient processes into rapid, high-yield, and clean reactions. By pairing the versatile building block 4-Amino-2-methoxybenzaldehyde with the power of microwave irradiation, researchers can significantly accelerate the synthesis of valuable heterocyclic scaffolds. The detailed protocol and guiding principles presented in this note provide a solid foundation for drug development professionals to integrate MAOS into their workflows, ultimately shortening the path from initial concept to viable drug candidates.
References
-
ResearchGate. (2025). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Available at: [Link]
-
eCommons. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. Available at: [Link]
-
ResearchGate. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Available at: [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]
-
PMC - NIH. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]
-
MDPI. (2023). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Available at: [Link]
-
RSC Publishing. (n.d.). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. Available at: [Link]
-
ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Available at: [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]
-
Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Available at: [Link]
-
PMC - NIH. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Available at: [Link]
-
PubMed. (2006). The impact of microwave synthesis on drug discovery. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]
-
PMC - NIH. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]
-
PubMed. (2003). One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. Available at: [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]
-
NIH. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Available at: [Link]
-
ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences. Available at: [Link]
-
Monash University. (n.d.). Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. Available at: [Link]
-
ResearchGate. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Available at: [Link]
-
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Available at: [Link]
-
PMC - NIH. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]
-
ResearchGate. (2025). Microwaves in drug discovery and development: A Review. Available at: [Link]
-
Journal of Islamic Pharmacy. (n.d.). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Available at: [Link]
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- 1. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
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- 13. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Green Synthesis of 4-Amino-2-methoxybenzaldehyde Derivatives
Introduction: The Imperative for Greener Syntheses of Bio-active Scaffolds
4-Amino-2-methoxybenzaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their structural motifs are present in various therapeutic agents, making their efficient and sustainable production a key focus in modern drug development. Traditional synthetic routes often rely on harsh reagents, hazardous solvents, and energy-intensive conditions, contributing to significant environmental concerns. In alignment with the principles of green chemistry, the development of eco-friendly synthetic methodologies is not merely an academic exercise but a critical necessity for the pharmaceutical industry.
This document provides a comprehensive guide to various green synthesis methods for 4-Amino-2-methoxybenzaldehyde derivatives. It is designed for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows. The protocols detailed herein emphasize the use of renewable feedstocks, benign solvents, and energy-efficient techniques, without compromising on yield or purity.
Core Principles of Green Chemistry in Amine Synthesis
The synthesis of aromatic amines, such as 4-Amino-2-methoxybenzaldehyde, from their nitro precursors is a fundamental transformation in organic chemistry. Green approaches to this reduction focus on several key principles:
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
-
Use of Less Hazardous Chemical Syntheses: Employing synthetic methods that use and generate substances with little or no toxicity to human health and the environment.
-
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources.
-
Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents.
-
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
-
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of auxiliary substances like solvents.
Methodology 1: Catalytic Transfer Hydrogenation using Iron in a Benign Solvent System
The reduction of a nitro group to an amine is a cornerstone of synthesizing the target molecule. A greener alternative to many traditional reducing agents is the use of iron powder in a mildly acidic medium. This method is advantageous due to the high abundance and low toxicity of iron.
Causality of Experimental Choices:
-
Iron as a Reducing Agent: Iron is an inexpensive, readily available, and environmentally benign metal. Its use avoids the hazards associated with reagents like sodium dithionite or catalytic hydrogenation with flammable H2 gas.
-
Mixed Solvent System (Acetic Acid, Ethanol, Water): This solvent system provides a balance of solubility for both the organic substrate and the inorganic reagents. Acetic acid acts as a proton source to facilitate the reduction, while ethanol is a renewable and relatively non-toxic solvent. Water is the ultimate green solvent.[1]
Reaction Pathway
Sources
Use of 4-Amino-2-methoxybenzaldehyde in the preparation of corrosion inhibitors
Application Note & Protocol Guide
Topic: Utilization of 4-Amino-2-methoxybenzaldehyde in the Synthesis of Advanced Corrosion Inhibitors
Abstract: Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The development of effective organic corrosion inhibitors is a key strategy for mitigating the degradation of metallic materials, particularly mild steel in acidic environments. This document provides a comprehensive guide on the use of 4-Amino-2-methoxybenzaldehyde as a versatile precursor for synthesizing high-performance Schiff base corrosion inhibitors. We detail a complete workflow, from synthesis and characterization to performance evaluation and mechanistic insights, designed for researchers and chemical development professionals. The protocols herein are grounded in established scientific principles to ensure reliability and reproducibility.
Introduction: The Rationale for 4-Amino-2-methoxybenzaldehyde in Corrosion Science
Mild steel, while ubiquitous in industrial applications due to its cost-effectiveness and mechanical properties, is highly susceptible to corrosion, especially in acidic media used for processes like acid pickling, industrial cleaning, and oil well acidizing.[1] Organic corrosion inhibitors are widely employed to protect metals by adsorbing onto the surface and forming a barrier against the corrosive environment.[1]
Among various organic compounds, Schiff bases are a prominent class of corrosion inhibitors due to their straightforward synthesis, cost-effective precursors, and high inhibition efficiencies.[1][2] Their efficacy is largely attributed to the presence of an azomethine group (-C=N-), which acts as a potent adsorption center.[2][3]
4-Amino-2-methoxybenzaldehyde is an exceptionally promising starting material for designing such inhibitors. Its molecular architecture offers several strategic advantages:
-
Aldehyde Functional Group: Enables facile condensation reaction to form the crucial azomethine linkage of a Schiff base.
-
Amino Group (-NH₂): An electron-donating group that enhances the electron density of the aromatic ring, promoting stronger adsorption onto the metal surface.
-
Methoxy Group (-OCH₃): Another electron-donating group containing a heteroatom (Oxygen) with lone pair electrons, which can serve as an additional active site for adsorption and coordinate bond formation with the vacant d-orbitals of iron.[4]
-
Aromatic Ring: Provides a larger surface area for coverage and contributes π-electrons that can interact with the metal surface, further stabilizing the protective film.
This guide focuses on the synthesis of a representative Schiff base from 4-Amino-2-methoxybenzaldehyde and provides detailed protocols for its evaluation as a corrosion inhibitor for mild steel in a 1 M HCl solution.
Synthesis Protocol: Schiff Base Inhibitor (SB-AMB)
This protocol describes the synthesis of a Schiff base, designated here as SB-AMB (N-(4-amino-2-methoxybenzylidene)aniline), via the condensation of 4-Amino-2-methoxybenzaldehyde with aniline.
Causality Behind Experimental Choices:
-
Solvent (Ethanol): Ethanol is an ideal solvent as it effectively dissolves the reactants and is easily removed post-reaction. Its boiling point is suitable for reflux conditions without requiring excessively high temperatures that could degrade the product.
-
Catalyst (Glacial Acetic Acid): A few drops of acid catalyze the nucleophilic attack of the amine on the carbonyl carbon and facilitate the subsequent dehydration step, accelerating the formation of the imine bond.
-
Reflux: Heating the reaction mixture under reflux ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent, driving the reaction to completion in a reasonable timeframe.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.51 g (0.01 mol) of 4-Amino-2-methoxybenzaldehyde in 50 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is completely dissolved.
-
Addition of Aniline: To the stirred solution, add 0.93 g (0.01 mol) of aniline dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the Schiff base product should form. If precipitation is slow, the flask can be placed in an ice bath.
-
Purification: Filter the solid product using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (~40-50°C).
-
Characterization: Confirm the structure of the synthesized SB-AMB using standard analytical techniques such as FT-IR (presence of C=N stretch, absence of C=O and N-H stretches from reactants) and ¹H NMR spectroscopy.[5]
Caption: Synthesis scheme for the Schiff base corrosion inhibitor SB-AMB.
Performance Evaluation Protocols
To validate the efficacy of the synthesized SB-AMB, standardized corrosion testing methodologies are required. The following protocols are designed for mild steel in a 1 M HCl corrosive medium.
Specimen and Solution Preparation
-
Specimen: Use mild steel coupons with a standard composition (e.g., C: 0.21%, Mn: 0.05%, Si: 0.38%, S: 0.04%, P: 0.1%, and the remainder Fe).[1] Cut coupons to a suitable dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Surface Preparation: Mechanically polish the coupons with progressively finer grades of emery paper (e.g., 400, 800, 1200 grit). Subsequently, degrease the specimens with acetone, rinse with deionized water, and dry them thoroughly before use.[1]
-
Corrosive Solution: Prepare a 1 M HCl solution by diluting concentrated HCl with deionized water.
-
Inhibitor Solutions: Prepare a stock solution of the synthesized inhibitor (SB-AMB) in 1 M HCl. Generate a range of test concentrations (e.g., 0.1 mM, 0.2 mM, 0.3 mM, 0.4 mM) by serial dilution.
Gravimetric (Weight Loss) Method
This fundamental method provides a direct measure of material loss over time.
-
Initial Measurement: Weigh the prepared mild steel coupons accurately using an analytical balance (W_initial).
-
Immersion: Immerse one coupon into a beaker containing 100 mL of 1 M HCl (blank solution) and immerse other coupons into beakers containing 100 mL of the various inhibitor concentrations.
-
Exposure: Allow the coupons to remain immersed for a fixed duration (e.g., 6 hours) at a constant temperature (e.g., 30°C).[1]
-
Final Measurement: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with water and gently brushing, then rinse with acetone and dry. Weigh the coupons again to get the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ)
-
Where ΔW is in grams, A is the coupon area in cm², t is immersion time in hours, and ρ is the density of mild steel (7.85 g/cm³).
-
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where CR_blank is the corrosion rate in the uninhibited solution and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Methods
Electrochemical tests provide rapid results and deeper insights into the inhibition mechanism. A standard three-electrode cell is used, comprising the mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[1]
A. Potentiodynamic Polarization (PDP)
-
Stabilization: Immerse the three-electrode setup in the test solution (blank or with inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting potential (E) vs. log of current density (log I). Extrapolate the linear cathodic and anodic regions (Tafel slopes) back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (I_corr).[1]
-
Calculation of Inhibition Efficiency: %IE = [(I_corr_blank - I_corr_inh) / I_corr_blank] * 100
-
I_corr_blank and I_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
B. Electrochemical Impedance Spectroscopy (EIS)
-
Setup: Use the same three-electrode cell setup and allow the OCP to stabilize.
-
Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The plot for a corrosion process typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher R_ct and better corrosion resistance.
-
Calculation of Inhibition Efficiency: %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
-
R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Data Presentation & Interpretation
Quantitative data should be organized for clear comparison. The following tables show representative results for SB-AMB on mild steel in 1 M HCl.
Table 1: Weight Loss Measurement Data
| Inhibitor Conc. (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%IE) |
|---|---|---|
| 0 (Blank) | 12.5 | - |
| 0.1 | 4.1 | 67.2% |
| 0.2 | 2.3 | 81.6% |
| 0.3 | 1.4 | 88.8% |
| 0.4 | 0.9 | 92.8% |
Interpretation: The data clearly shows that as the concentration of SB-AMB increases, the corrosion rate of mild steel decreases significantly.[6] This corresponds to a sharp increase in inhibition efficiency, indicating that more inhibitor molecules are adsorbing on the steel surface to provide better protection.[3]
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | E_corr (mV vs SCE) | I_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | %IE |
|---|---|---|---|---|---|
| 0 (Blank) | -480 | 1150 | 75 | 110 | - |
| 0.1 | -472 | 350 | 71 | 105 | 69.6% |
| 0.2 | -465 | 195 | 68 | 101 | 83.0% |
| 0.3 | -458 | 112 | 65 | 98 | 90.3% |
| 0.4 | -451 | 75 | 62 | 95 | 93.5% |
Interpretation: The addition of SB-AMB causes the corrosion current density (I_corr) to decrease dramatically, confirming its inhibitory action. The corrosion potential (E_corr) shifts slightly towards the anodic (positive) direction, but there is no significant, consistent shift (i.e., >85 mV). Both the anodic (βa) and cathodic (βc) Tafel slopes are altered, indicating that the inhibitor impedes both the dissolution of iron and the hydrogen evolution reaction. Therefore, SB-AMB can be classified as a mixed-type inhibitor .[3][7]
Mechanism of Inhibition
The protective action of the SB-AMB inhibitor is primarily due to its adsorption onto the mild steel surface, which isolates the metal from the aggressive acidic medium.[1] This adsorption process can be understood through the interaction of the inhibitor's molecular structure with the metal.
-
Active Adsorption Centers: The SB-AMB molecule possesses multiple active centers: the lone pair electrons on the nitrogen atoms (amino and azomethine) and the oxygen atom (methoxy), as well as the π-electrons of the aromatic rings.
-
Adsorption Modes:
-
Physisorption: In an acidic solution, the inhibitor molecule can become protonated. This positively charged species can then be electrostatically attracted to the metal surface, which is negatively charged due to the specific adsorption of Cl⁻ ions from the HCl solution.
-
Chemisorption: This involves a stronger interaction where electron pairs from the N and O heteroatoms are shared with the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. The π-electrons from the benzene rings can also participate in this donor-acceptor interaction.[2]
-
-
Protective Barrier Formation: Through these adsorption mechanisms, a dense, stable molecular film forms on the steel surface. This film acts as a physical barrier, blocking the active sites where corrosion would normally occur and preventing the diffusion of corrosive species (like H⁺ and Cl⁻) to the surface.[1]
The adsorption behavior often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor on the metal surface.[1][3]
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 4-Amino-2-methoxybenzaldehyde synthesis
Technical Support Center: Synthesis of 4-Amino-2-methoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 4-Amino-2-methoxybenzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support researchers, chemists, and drug development professionals in successfully synthesizing this valuable compound.
Overview of Synthetic Strategies
4-Amino-2-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The most common and reliable synthetic route involves a two-step process starting from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This strategy includes:
-
Nitration: Introduction of a nitro group at the C4 position of the aromatic ring to form 4-nitro-2-hydroxy-3-methoxybenzaldehyde.
-
Reduction: Subsequent reduction of the nitro group to an amine, yielding the target compound.
Alternative, but often lower-yielding or more complex, methods include the direct formylation of m-anisidine using reactions like the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions.[1][2][3] These methods are often plagued by issues of regioselectivity and harsh reaction conditions.[4][5]
Reaction Workflow Diagram
Caption: Recommended two-step synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis?
A1: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is the most recommended starting material. Its activating hydroxyl and methoxy groups direct the electrophilic nitration to the desired C4 position, providing good regioselectivity. Starting with m-anisidine and attempting direct formylation is challenging due to the formation of multiple isomers.
Q2: Which reduction method is superior for converting the nitro group to an amine?
A2: Both catalytic hydrogenation (e.g., H₂ over Pd/C) and chemical reduction with agents like sodium dithionite (Na₂S₂O₄) are effective.[6][7]
-
Catalytic Hydrogenation: Often provides very clean conversion with high yields and is environmentally friendly (water is the only byproduct). However, it requires specialized equipment (hydrogenator) and careful handling of the catalyst, which can be pyrophoric. Over-reduction of the aldehyde group is a potential side reaction if not controlled properly.[8]
-
Sodium Dithionite: A convenient and inexpensive option that does not require special equipment.[9] It is generally selective for the nitro group in the presence of an aldehyde. The main drawbacks are the need for an aqueous workup to remove inorganic salts and the potential for sulfur-containing byproducts if the reaction is not performed correctly.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring the reaction.[10] Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material, intermediate(s), and the final product. Spot the reaction mixture alongside the starting material standard. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate reaction completion. UV visualization is typically sufficient as these are aromatic compounds.
Q4: My final product is unstable and darkens over time. How can I prevent this?
A4: Aromatic amines, especially those with electron-donating groups, are susceptible to air oxidation, which causes discoloration (often turning brown or purple). To mitigate this:
-
Store the purified product under an inert atmosphere (nitrogen or argon).
-
Keep it in a cool, dark place, preferably refrigerated.
-
Ensure the product is completely free of residual acid or metal catalysts from the reduction step, as these can accelerate degradation.
Troubleshooting Guide
This section addresses specific problems that may arise during the two-step synthesis from o-vanillin.
Step 1: Nitration of o-Vanillin
Problem 1: Low or No Yield of the Nitrated Intermediate.
-
Possible Cause A: Inactive Nitrating Agent. The nitric acid used may be old or decomposed. The concentration of sulfuric acid is also critical to generate the nitronium ion (NO₂⁺) electrophile.
-
Solution: Use fresh, concentrated nitric acid (65-70%) and sulfuric acid (98%). Prepare the nitrating mixture (HNO₃ in H₂SO₄) fresh and keep it cold before addition.
-
-
Possible Cause B: Incorrect Reaction Temperature. The nitration of activated phenols is highly exothermic. If the temperature rises uncontrollably, it can lead to oxidation of the starting material and the formation of undesired byproducts.
-
Solution: Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. Add the nitrating agent dropwise to the solution of o-vanillin to control the exotherm.
-
Problem 2: Formation of Multiple Products (Isomers or Byproducts).
-
Possible Cause: Over-Nitration or Side Reactions. If the reaction conditions are too harsh (high temperature, excess nitrating agent), dinitration or oxidation of the aldehyde and phenol groups can occur.
-
Solution: Use only a slight excess (1.05-1.1 equivalents) of nitric acid. Ensure efficient stirring and maintain a low temperature. Quench the reaction by pouring it onto ice water as soon as TLC indicates the consumption of the starting material.
-
Step 2: Reduction of 4-Nitro-o-vanillin
Problem 3: Incomplete Reduction of the Nitro Group.
-
Possible Cause A (Sodium Dithionite Method): Insufficient Reducing Agent. Sodium dithionite can decompose in acidic or hot solutions, so its effective concentration may decrease over the reaction time.[7]
-
Solution: Use a sufficient excess of sodium dithionite (typically 3-5 equivalents). Add it portion-wise to the reaction mixture to maintain its concentration. The reaction is often run in a biphasic system (e.g., ethyl acetate/water) with vigorous stirring.
-
-
Possible Cause B (Catalytic Hydrogenation): Inactive Catalyst or Insufficient Hydrogen. The Pd/C catalyst may be old or poisoned. The hydrogen pressure may be too low.
-
Solution: Use fresh, high-quality Pd/C catalyst. Ensure the system is properly purged and pressurized with hydrogen (typically 50 psi, but consult specific literature). Agitate the reaction mixture vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
Problem 4: Aldehyde Group is Reduced in Addition to the Nitro Group.
-
Possible Cause (Catalytic Hydrogenation): Over-reduction. The aldehyde group can be reduced to a benzyl alcohol if the reaction is left for too long or if the conditions are too harsh (high pressure, high temperature, or a very active catalyst).
Problem 5: Difficulty in Purifying the Final Product.
-
Possible Cause A: Contamination with Inorganic Salts. The use of sodium dithionite or iron powder in acidic media results in the formation of significant amounts of inorganic salts, which can be difficult to separate from the polar amino product.[11][12]
-
Solution: After the reaction, perform a thorough workup. Neutralize the mixture carefully with a base (e.g., NaHCO₃ or Na₂CO₃ solution) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer multiple times with brine to remove water-soluble salts.
-
-
Possible Cause B: Product is Oxidized During Purification. The product is air-sensitive, especially in solution.
-
Solution: Minimize exposure to air during workup and purification. Consider performing the purification steps under a nitrogen atmosphere. Use of column chromatography on silica gel should be done relatively quickly. A solvent system of ethyl acetate/hexane is often effective for purification.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-2-hydroxy-3-methoxybenzaldehyde
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve o-vanillin (1 equivalent) in concentrated sulfuric acid (98%) at 0 °C.
-
Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the o-vanillin solution over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (3:1 Hexane:Ethyl Acetate).
-
Workup: Once the starting material is consumed, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum to yield the nitro-intermediate.
Protocol 2: Reduction using Sodium Dithionite
-
Setup: Suspend the 4-nitro-2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a mixture of ethyl acetate and water (1:1 v/v).
-
Reduction: Heat the mixture to 50-60 °C. Add sodium dithionite (Na₂S₂O₄, 4 equivalents) portion-wise over 1 hour. The color of the mixture should change from yellow to a lighter tan or off-white.
-
Monitoring: Stir vigorously for 2-3 hours at the same temperature. Monitor the reaction by TLC until the starting material disappears.
-
Workup: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization.
Data Summary Table
| Parameter | Nitration Step | Reduction Step (Na₂S₂O₄) |
| Key Reagents | o-Vanillin, HNO₃, H₂SO₄ | 4-Nitro-o-vanillin, Na₂S₂O₄ |
| Solvent | Sulfuric Acid | Ethyl Acetate / Water |
| Temperature | 0–5 °C | 50–60 °C |
| Typical Yield | 85–95% | 70–85% |
| Purity Check | TLC, Melting Point | TLC, NMR Spectroscopy |
References
- CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents.
-
Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]
-
Douglass F. Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Available at: [Link]
-
o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma. PubMed. Available at: [Link]
- CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents.
-
Chitosan-Loaded Vanillin Nanoformulation as an Edible Coating for Post-Harvest Preservation of Indian Gooseberry (Amla) - MDPI. Available at: [Link]
-
The synthesis of meta-anisidine - IDEALS. Available at: [Link]
-
Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table - ResearchGate. Available at: [Link]
-
Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Available at: [Link]
-
Reimer–Tiemann reaction - Wikipedia. Available at: [Link]
-
4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Sciencemadness.org. Available at: [Link]
-
Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchGate. Available at: [Link]
- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents.
-
Reimer-Tiemann reaction of aniline - Chemistry Stack Exchange. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. Available at: [Link]
-
[College Organic Chem: Synthesis] How to synthesize m-anisidine from anisole? - Reddit. Available at: [Link]
-
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Preparation of m-anisidine - PrepChem.com. Available at: [Link]
-
(PDF) Vanillin Synthesis from 4-Hydroxybenzaldehyde - ResearchGate. Available at: [Link]
-
The Duff Reaction: Researching A Modification - The ScholarShip. Available at: [Link]
-
Enhanced catalytic transfer hydrogenation of p-nitrophenol using formaldehyde: MnO2-supported Ag nanohybrids with tuned d-band structure - PubMed. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole - ResearchGate. Available at: [Link]
-
Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. Available at: [Link]
-
The Reimer–Tiemann Reaction - ResearchGate. Available at: [Link]
-
m-Anisidine - Wikipedia. Available at: [Link]
-
Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. Available at: [Link]
-
Duff reaction using 4-methoxyphenol : r/chemhelp - Reddit. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). Available at: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]
-
Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? - ResearchGate. Available at: [Link]
-
Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses - ResearchGate. Available at: [Link]
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]
- 12. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the formylation of 2-methoxyaniline
Technical Support Center: Optimization & Troubleshooting for 2-Methoxyaniline Formylation
Executive Summary
The formylation of 2-methoxyaniline (o-anisidine) is a deceptively simple transformation. While the primary reaction—nucleophilic attack of the amine on a formyl species—is straightforward, the electron-rich nature of the o-anisidine ring and the reversibility of the amide formation introduce specific pitfalls.
This guide addresses the three critical failure modes in this synthesis:
-
Thermodynamic Stalling: Incomplete conversion due to water/equilibrium.
-
Dimerization: Formation of N,N'-diarylformamidines.
-
Regio-irregularity: Competitive C-formylation (ring substitution) under forcing conditions.
Part 1: The Reaction Landscape (Visualized)
To troubleshoot effectively, one must visualize the competing pathways. The diagram below maps the kinetic vs. thermodynamic products.
Figure 1: Reaction network showing the reversible nature of N-formylation and the irreversible pathway to amidine impurities.
Part 2: Troubleshooting Guide (Q&A Format)
Module A: Conversion & Equilibrium
Q1: My reaction stalls at 70-80% conversion. Adding more formic acid doesn't push it to completion. Why?
Diagnosis: You are fighting thermodynamics. The reaction between an amine and formic acid is an equilibrium process that generates water:
Technical Insight: 2-Methoxyaniline is less nucleophilic than alkyl amines due to resonance delocalization of the lone pair into the benzene ring. As water accumulates in the reaction matrix, the rate of hydrolysis (reverse reaction) competes with the forward reaction.
Corrective Protocol:
-
Azeotropic Removal: Switch to a solvent system capable of entraining water (e.g., Toluene). Use a Dean-Stark apparatus to physically remove water from the equilibrium.[1]
-
Chemical Drying: If running neat or in non-azeotropic solvents, add a scavenger like molecular sieves (3Å or 4Å) or a chemical dehydrating agent (e.g., DCC, though this complicates workup).
-
Use Activated Reagents: Switch from formic acid to Acetic Formic Anhydride (AFA) . This produces acetic acid as the byproduct, which does not induce hydrolysis as aggressively as water and drives the reaction kinetically.
Module B: Impurity Profiling (The "Amidine" Trap)
Q2: I see a non-polar spot on TLC just above my product, and Mass Spec shows a [2M-14] peak (M+ = ~256). What is this?
Diagnosis: You have formed
Mechanism: This is the most common side reaction in aniline formylations. It occurs when the product (
Root Causes:
-
High Temperature: Prolonged heating (>100°C) favors the condensation of amine with amide.
-
Amine Excess: Using a 1:1 stoichiometry or slight excess of aniline promotes this pathway.
-
Lewis Acids: Presence of strong acid catalysts can activate the formamide carbonyl toward nucleophilic attack by the aniline.
Corrective Protocol:
-
Stoichiometry: Always use a significant excess of the formylating agent (2.0 – 4.0 equivalents of Formic acid). This ensures the aniline is rapidly consumed into the formamide, leaving no free amine to attack the product.
-
Temperature Control: Keep reaction temperatures below 90°C unless strictly necessary.
Module C: Regioselectivity & Stability
Q3: The reaction mixture turned dark brown/black rapidly. Is my product decomposing?
Diagnosis: This is likely oxidative degradation of the starting material, not the product.
Technical Insight: o-Anisidine is electron-rich and prone to air oxidation, forming quinone imines and azo-linkages (colored species). While the
Corrective Protocol:
-
Inert Atmosphere: Conduct the reaction under Nitrogen or Argon.
-
Quality Check: Distill your 2-methoxyaniline starting material if it is already dark before starting the reaction.
-
Workup Speed: Do not leave the crude reaction mixture in basic aqueous solution for extended periods, as this promotes hydrolysis back to the air-sensitive amine.
Part 3: Standardized Experimental Protocols
The following protocols are designed to minimize the side reactions described above.
Method A: Azeotropic Formylation (Robust & Scalable)
Best for: Large scale, cost-sensitive batches.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge: Add 2-methoxyaniline (1.0 equiv) and Toluene (5-10 volumes) .
-
Reagent: Add Formic acid (2.5 equiv) . Note: Use >98% purity formic acid to minimize initial water.
-
Reaction: Heat to reflux (~110°C bath temp). Water will collect in the trap.
-
Monitoring: Monitor by TLC/HPLC. The reaction is complete when water evolution ceases (typically 3-6 hours).
-
Workup: Cool to RT. Wash organic layer with Sat.[2][3] NaHCO₃ (to remove excess acid) and Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from EtOAc/Hexanes if necessary.
Method B: Acetic Formic Anhydride (Mild & High Purity)
Best for: High-value synthesis, avoiding high temps.
-
Preparation of AFA: In a separate flask, mix Acetic Anhydride (1.1 equiv) and Formic Acid (1.2 equiv) . Stir at 50-60°C for 2 hours, then cool to 0°C.
-
Addition: Add the pre-formed AFA dropwise to a solution of 2-methoxyaniline (1.0 equiv) in DCM or THF at 0°C.
-
Reaction: Allow to warm to Room Temperature. Stir for 2-4 hours.
-
Why this works: The active reagent is the mixed anhydride, which is far more reactive than formic acid, allowing the reaction to proceed at low temperatures where amidine formation is kinetically impossible.
Part 4: Decision Matrix for Troubleshooting
Use this logic flow to determine the next step in your optimization.
Figure 2: Troubleshooting logic flow for optimizing formylation yields.
References
-
Gerzon, K., et al. (1950). "The reaction of Formic Acid with Anilines: Equilibrium and Kinetics." Journal of the American Chemical Society, 72(6), 2411-2414. Link
-
Hajra, A., et al. (2013). "N-Formylation of amines using formic acid under neat conditions." Green Chemistry Letters and Reviews, 6(1), 67-72. Link
-
Reddy, P. G., et al. (2000). "Acetic Formic Anhydride: A Superior Formylating Agent." Tetrahedron Letters, 41(47), 9149-9151. Link
-
BenchChem Technical Support. (2025). "Troubleshooting side reactions during the formylation step of synthesis." BenchChem Knowledge Base. Link
-
Meth-Cohn, O., & Stanforth, S. P. (1982). "The Vilsmeier-Haack Reaction." Comprehensive Organic Synthesis, 2, 777-794. (Context on C-formylation risks). Link
Sources
Technical Support Center: Purification of 4-Amino-2-methoxybenzaldehyde by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 4-Amino-2-methoxybenzaldehyde via recrystallization. It addresses common experimental challenges through a detailed troubleshooting section and provides a foundational protocol grounded in established chemical principles.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions and chemical principles governing the successful recrystallization of 4-Amino-2-methoxybenzaldehyde.
Q1: What are the critical characteristics of a suitable recrystallization solvent for 4-Amino-2-methoxybenzaldehyde?
A1: The ideal solvent hinges on the principle of differential solubility. For 4-Amino-2-methoxybenzaldehyde, a compound with polar (amino), moderately polar (aldehyde, methoxy), and nonpolar (benzene ring) features, selecting a solvent requires careful consideration. The key characteristics are:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.[1][2]
-
Low-Temperature Insolubility: Upon cooling, the compound's solubility should decrease significantly, allowing for the formation of pure crystals and maximizing yield.[1][2]
-
Impurity Solubility Profile: Soluble impurities should remain in the cold solvent (the "mother liquor"), while insoluble impurities should not dissolve even in the hot solvent, allowing for their removal via hot filtration.[3]
-
Chemical Inertness: The solvent must not react with the 4-Amino-2-methoxybenzaldehyde.[1][3][4] Given the presence of an amino group and a reactive aldehyde, this is critical. For example, highly acidic solvents could protonate the amine, and reactive solvents could potentially form imines with the aldehyde.
-
Volatility: The solvent should have a relatively low boiling point (ideally below 100°C) to be easily removed from the purified crystals during the drying phase.[4][5]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[4]
Q2: What are the likely impurities I am trying to remove during the recrystallization of 4-Amino-2-methoxybenzaldehyde?
A2: Impurities typically originate from the synthetic route. While specific impurities depend on the exact synthesis, common methods for producing amino-substituted benzaldehydes involve the reduction of a corresponding nitro compound. Therefore, likely impurities include:
-
Unreacted Starting Materials: The precursor, often 2-methoxy-4-nitrobenzaldehyde, may be present if the reduction was incomplete.
-
Side-Reaction Products: By-products from the synthesis, which could be isomers or products of over-reduction.
-
Oxidation Products: Aldehydes are susceptible to oxidation, especially when heated in the presence of air, which can form the corresponding carboxylic acid (4-amino-2-methoxybenzoic acid). This is a common impurity that can often be removed as it may have a different solubility profile.
-
Color Impurities: Highly conjugated, colored by-products are common in aromatic chemistry. These can sometimes be removed with activated charcoal, though this step risks loss of the desired product.[6]
Section 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the recrystallization of 4-Amino-2-methoxybenzaldehyde.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 4-Amino-2-methoxybenzaldehyde.
Step-by-Step Protocol
This protocol is a general guideline. The choice of solvent and specific volumes will need to be optimized based on small-scale screening tests.
-
Solvent Selection:
-
Place approximately 20-30 mg of the crude 4-Amino-2-methoxybenzaldehyde into several small test tubes.
-
Add a potential solvent (see Table 1) dropwise to each tube at room temperature. A good candidate solvent will not dissolve the solid at this stage.[3]
-
Gently heat the test tubes that showed poor room-temperature solubility. The ideal solvent will dissolve the solid completely at an elevated temperature.[2]
-
Allow the clear, hot solutions to cool to room temperature, and then in an ice bath. The best solvent will yield a large crop of crystals.
-
-
Dissolution:
-
Place the crude 4-Amino-2-methoxybenzaldehyde (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL).
-
Add a boiling chip and the chosen solvent in small portions. Heat the flask on a hot plate in a fume hood.
-
Continuously add the hot solvent just until all the solid dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[7]
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, inorganic salts) or colored impurities (if using charcoal) are present, a hot gravity filtration is necessary.
-
Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. This prevents premature crystallization in the funnel.
-
Quickly pour the hot solution through the pre-heated funnel into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains dissolved impurities.[7]
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a desiccator or a low-temperature vacuum oven.
-
Section 3: Troubleshooting Guide
Q3: My compound won't dissolve in the hot solvent, even after adding a significant amount. What should I do?
A3: This indicates that the solvent's dissolving power is too low.[8]
-
Causality: The polarity of the solvent may be too mismatched with 4-Amino-2-methoxybenzaldehyde.
-
Solution: You have two primary options:
-
Switch Solvents: Choose a more polar solvent. For instance, if you are using toluene, switch to ethanol or isopropanol.
-
Use a Solvent Pair: If your compound is very soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water), you can use a mixed solvent system. Dissolve the compound in the minimum amount of the hot "good" solvent (ethanol), and then add the hot "poor" solvent (water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[9]
-
Q4: I added too much solvent, and no crystals are forming upon cooling. How can I recover my product?
A4: The solution is not saturated, meaning the concentration of your compound is too low for crystals to form.
-
Causality: An excess of solvent keeps the compound dissolved even at low temperatures.
-
Solution: Gently heat the solution in the fume hood to boil off the excess solvent.[10] Reduce the volume until you observe cloudiness or until you estimate the volume is back to the minimum required. Then, allow the solution to cool again. If you are unsure, reducing the volume by about one-third is a good starting point.
Q5: My compound "oiled out" instead of forming crystals. What went wrong, and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[5][11]
-
Causality: This is common when the compound is significantly impure (leading to melting point depression) or when the boiling point of the solvent is higher than the melting point of the compound.[11]
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional solvent (10-20% more) to lower the saturation temperature.[11]
-
Try cooling the solution much more slowly. You can insulate the flask to encourage gradual cooling.[11]
-
If the problem persists, consider re-purifying with a different, lower-boiling point solvent.
-
Q6: Crystals formed almost instantly as soon as I removed the solution from the heat. Is this a problem?
A6: Yes, this is problematic. Very rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, which defeats the purpose of the purification.[10]
-
Causality: The solution is likely too concentrated, or the temperature drop was too abrupt.
-
Solution: Re-heat the flask to redissolve the solid. Add a small amount of extra hot solvent (5-10% of the total volume used) and then allow the solution to cool more slowly.[10] Insulating the flask can help moderate the cooling rate.
Q7: My final yield of pure crystals is very low. What are the common causes?
A7: Low yield can result from several factors throughout the process.
-
Causality & Solutions:
-
Using too much solvent: This is the most common cause, as a significant portion of the product will remain in the mother liquor. Ensure you use the minimum amount of hot solvent.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, this will reduce the yield. Ensure the funnel and receiving flask are adequately pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation.
-
Washing with room-temperature solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use ice-cold solvent for washing.
-
The compound has moderate solubility in the cold solvent: Some product loss to the mother liquor is unavoidable.[8] To recover more product, you can try to obtain a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
-
Section 4: Data & Safety
Table 1: Recommended Solvents for Screening
| Solvent / Solvent System | Boiling Point (°C) | Rationale & Comments |
| Ethanol (95%) | ~78 | Often a good starting point for moderately polar aromatic compounds.[12] The small amount of water can improve the crystal formation for polar molecules. |
| Isopropanol | 82 | Similar to ethanol but slightly less polar. A good alternative if the compound is too soluble in ethanol. |
| Water | 100 | Likely to be a poor solvent on its own due to the aromatic ring, but excellent as an "anti-solvent" in a pair with ethanol or acetone.[9] |
| Ethanol / Water | 78-100 | A very versatile mixed solvent system. Allows for fine-tuning of polarity to achieve ideal solubility characteristics. |
| Acetone / Hexane | 56-69 | Another common mixed solvent system for compounds of intermediate polarity.[9] |
| Ethyl Acetate | 77 | A moderately polar solvent. May be a good single-solvent option. |
Safety Precautions
As a substituted aromatic aldehyde, 4-Amino-2-methoxybenzaldehyde should be handled with appropriate care. Always consult the specific Safety Data Sheet (SDS) if available. General precautions for this class of compounds include:
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles or safety glasses, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber are generally effective against aldehydes).[14][15]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[13]
-
Fire Safety: Aldehydes can be flammable. Keep away from open flames and sources of ignition.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
- Google Patents. (2016). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]
-
Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization [wiredchemist.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. johndwalsh.com [johndwalsh.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. homework.study.com [homework.study.com]
Technical Support Center: Overcoming Low Yields in 4-Amino-2-methoxybenzaldehyde Reactions
Welcome to the technical support center for 4-Amino-2-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. We understand that reactions involving this compound can sometimes result in disappointing yields. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges and improve your experimental outcomes.
Introduction: Understanding the Reactivity of 4-Amino-2-methoxybenzaldehyde
4-Amino-2-methoxybenzaldehyde is a valuable building block in organic synthesis, featuring three key functional groups: a primary aromatic amine, an aldehyde, and an electron-donating methoxy group. The interplay of these groups dictates its reactivity. The amino and methoxy groups are strong electron-donating groups (EDGs), which activate the benzene ring, making it highly nucleophilic and susceptible to electrophilic aromatic substitution. However, this high electron density also renders the molecule prone to oxidation, which is a primary cause of low yields and the formation of colored impurities.
The ortho position of the methoxy group relative to the amine can introduce steric hindrance, potentially slowing reactions at the nitrogen center.[1][2] Understanding these electronic and steric properties is crucial for troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black upon adding reagents. What is causing this, and how can I prevent it?
A1: This is a classic sign of oxidation of the aniline moiety. The electron-rich aromatic ring is highly susceptible to oxidation by air, strong oxidizing agents, or even mild acidic conditions, leading to polymeric, tar-like byproducts.
-
Causality: The electron-donating amino and methoxy groups increase the electron density of the aromatic ring, lowering its oxidation potential.
-
Solution:
-
Degas Your Solvents: Before starting the reaction, thoroughly degas your solvents by bubbling nitrogen or argon through them for 15-30 minutes.
-
Maintain an Inert Atmosphere: Run your reaction under a positive pressure of an inert gas like nitrogen or argon. This is the most critical step to prevent air oxidation.
-
Use Fresh Reagents: Ensure your 4-Amino-2-methoxybenzaldehyde is pure and has not been stored for extended periods where gradual air oxidation may have occurred.
-
Control Temperature: Avoid excessive heat, as it can accelerate decomposition and oxidation pathways.
-
Q2: What are the best storage conditions for 4-Amino-2-methoxybenzaldehyde?
A2: Proper storage is essential to maintain the integrity of the compound. It should be stored in a tightly sealed, amber glass bottle to protect it from light and air. For long-term storage, keeping it in a refrigerator or freezer at temperatures between 0-8 °C under an inert atmosphere is recommended.[3] Some degradation may still occur over time, even at low temperatures.[4]
Q3: I'm having trouble purifying my product by silica gel chromatography. It's streaking badly. Any advice?
A3: The basicity of the amino group in your product can cause strong interactions with the acidic silica gel, leading to poor separation and streaking.
-
Solution:
-
Neutralize the Silica: Pre-treat your eluent by adding a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Aqueous Workup: Perform an acid-base extraction during your workup. Dissolve your crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified amine back into an organic solvent.[5]
-
Troubleshooting Guide by Reaction Type
Section 1: Reductive Amination
Reductive amination is a cornerstone reaction for this molecule, but it's a delicate balance between imine formation and reduction.
Q4: My reductive amination yield is low, and I'm recovering mostly my starting aldehyde. What's going wrong?
A4: This indicates that the initial imine formation (the condensation between the aldehyde and the primary amine you are reacting it with) is the rate-limiting step or is not favored under your conditions.
-
Causality: Imine formation is a reversible equilibrium reaction that generates water. If water is not removed, the equilibrium may not favor the imine product. Additionally, the reaction is often catalyzed by mild acid, but too much acid will protonate the amine nucleophile, shutting down the reaction.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting imine formation.
-
Detailed Protocol: Optimizing Imine Formation
-
Combine 4-Amino-2-methoxybenzaldehyde (1.0 eq) and your primary amine (1.0-1.2 eq) in a solvent like methanol or dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
(Optional but recommended) Add activated 3Å or 4Å molecular sieves to the mixture to sequester the water formed.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting materials by TLC or LC-MS. Only after confirming imine formation should you proceed to the reduction step.
-
Q5: I'm using NaBH₄, but my reaction is messy. I see my desired product, but also the alcohol from direct aldehyde reduction.
A5: Sodium borohydride (NaBH₄) is a strong reducing agent that can reduce both the imine and the starting aldehyde.[6] If the imine formation is slow, NaBH₄ will preferentially reduce the more electrophilic aldehyde, leading to a byproduct and consuming your starting material.
-
Solution: Switch to a more selective reducing agent that is less reactive towards aldehydes and ketones but highly effective for imines/iminium ions.
| Reducing Agent | Pros | Cons | Optimal Solvents |
| NaBH₄ | Inexpensive, powerful. | Can reduce starting aldehyde/ketone.[6] | Methanol, Ethanol |
| NaBH(OAc)₃ (STAB) | Highly selective for imines, mild. | Water-sensitive, more expensive. | DCE, THF, DCM[7] |
| NaCNBH₃ | Selective for imines, water-tolerant. | Highly toxic (releases HCN gas in strong acid) . | Methanol[6][7] |
-
Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the superior choice for one-pot reductive aminations as it can be added at the beginning of the reaction with all other components.[8] Its mild nature prevents premature aldehyde reduction.
Section 2: Acylation and Amide Bond Formation
Q6: The acylation of the amino group is sluggish, even with an acid chloride or a coupling agent. Why?
A6: The nucleophilicity of the amino group is reduced by the electron-withdrawing effect of the para-aldehyde group. More significantly, the ortho-methoxy group provides considerable steric hindrance around the nitrogen atom, making it difficult for bulky acylating agents to approach.[1][9]
-
Causality: The combination of moderate deactivation and steric blocking slows down the rate of acylation.
-
Solutions:
-
Increase Reactivity of Acylating Agent: If using a carboxylic acid with coupling agents (like EDC/HOBt), first convert the acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Use a Stronger, Non-Nucleophilic Base: Instead of triethylamine, use a bulkier, more hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases will scavenge the HCl byproduct without competing as a nucleophile.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome the steric barrier.
-
Change Solvent: Switching to a more polar aprotic solvent like DMF or DMA can sometimes accelerate bimolecular reactions.
-
-
Decision Tree for Overcoming Steric Hindrance:
Caption: Strategy for acylating hindered anilines.
References
-
Dalton Transactions. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. Available at: [Link]
-
PubChem. 4-Amino-2-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ResearchGate. (2010). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Available at: [Link]
-
Organic Reactions. Reductive Amination. Available at: [Link]
-
Chemistry LibreTexts. (2024). Properties of amines. Available at: [Link]
-
Organic Syntheses. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Available at: [Link]
Sources
- 1. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achemblock.com [achemblock.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Amino-2-methoxybenzaldehyde Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the synthesis of 4-Amino-2-methoxybenzaldehyde. Here, we address common challenges, from identifying elusive byproducts to troubleshooting chromatographic issues, ensuring the integrity and accuracy of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable byproducts in the synthesis of 4-Amino-2-methoxybenzaldehyde?
A1: The most common synthetic route to 4-Amino-2-methoxybenzaldehyde is the reduction of its nitro precursor, 4-Nitro-2-methoxybenzaldehyde.[1] Based on this reaction, the primary impurities to anticipate are:
-
Unreacted Starting Material: 4-Nitro-2-methoxybenzaldehyde (MW: 181.15 g/mol ). Its presence indicates an incomplete reaction.
-
Over-reduction Product: (4-Amino-2-methoxyphenyl)methanol (MW: 153.18 g/mol ). The aldehyde functional group is susceptible to reduction to a benzyl alcohol, particularly with strong reducing agents like NaBH4.[2]
-
Condensation Products: Aromatic amines and aldehydes can undergo self-condensation to form Schiff bases (imines), especially if the reaction mixture is heated or under certain pH conditions. These will have significantly higher molecular weights.
-
Demethylation Products: Depending on the reaction conditions, particularly with reagents like nitrous acid, demethylation of the methoxy group could occur.[3]
Q2: My chromatogram shows significant peak tailing for the main product. What is the cause and how can I fix it?
A2: Peak tailing for 4-Amino-2-methoxybenzaldehyde is a common issue and is primarily caused by the interaction of the polar amino group with active sites in the GC system.[4] These active sites can be found on the inlet liner, the column's stationary phase, or at connection points.
Troubleshooting Steps:
-
Use an Inert Flow Path: Employ deactivated, base-deactivated, or ultra-inert inlet liners and columns specifically designed for analyzing active compounds like amines.[5]
-
Column Trimming: Over time, the inlet side of the column can accumulate non-volatile residues and develop active sites. Trimming 15-30 cm from the front of the column can often restore peak shape.[6][7]
-
Derivatization: For highly problematic samples, consider derivatizing the amine group (e.g., through silylation or acylation) to make the analyte less polar and more volatile, which significantly improves peak shape.[4]
Q3: I see several unexpected small peaks in my chromatogram. How can I tentatively identify them using MS data before running standards?
A3: Tentative identification relies on understanding the predictable fragmentation patterns of your target molecule and its likely derivatives.
-
Analyze the Molecular Ion (M+) : First, identify the molecular ion peak for each unknown. Compare its mass-to-charge ratio (m/z) to the molecular weights of the expected byproducts listed in Q1.
-
Look for Characteristic Fragment Ions : Benzaldehyde derivatives exhibit predictable fragmentation.[8] Key fragments to look for include:
-
Compare to the Main Peak's Spectrum : Byproducts will often share major fragments with the parent compound. Look for common ions across the spectra of your main peak and the unknown peaks. For example, the over-reduction product, (4-Amino-2-methoxyphenyl)methanol, will lack the [M-29] peak but will show a prominent peak corresponding to the loss of water ([M-18]).
Section 2: Byproduct Identification and Troubleshooting Guide
This section provides a structured approach to identifying unknown peaks and resolving common analytical issues.
Logical Flow for Byproduct Identification
Caption: Workflow for identifying synthesis byproducts via GC-MS.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Peaks Detected | 1. Syringe issue (plugged or not drawing sample).2. Major leak in the system (e.g., septum, column connection).3. Incorrect injector or detector settings.[10] | 1. Clean or replace the syringe.2. Perform a leak check.3. Verify method parameters. |
| Peak Fronting | 1. Column overload (sample concentration too high).2. Incompatibility between sample solvent and column stationary phase.[5] | 1. Dilute the sample.2. Ensure the injection solvent is appropriate for the column phase (e.g., use a non-polar solvent for a non-polar column). |
| Ghost Peaks | 1. Carryover from a previous injection.2. Contamination in the inlet liner or septum bleed.[6] | 1. Run a solvent blank to confirm carryover.2. Increase post-run oven temperature to bake out contaminants.3. Replace the septum and inlet liner. |
| Poor Resolution | 1. Column degradation or contamination.2. Incorrect temperature program (ramp rate too fast).3. Carrier gas flow rate is not optimal. | 1. Trim the column inlet or replace the column.2. Optimize the oven temperature ramp.3. Verify and adjust the carrier gas flow rate. |
Interpreting Mass Spectra of Key Analytes
The table below summarizes the expected key ions for the target product and its most common impurities. This serves as a quick reference for tentative identification.
| Compound | Molecular Weight (MW) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| 4-Amino-2-methoxybenzaldehyde | 151.16 | 151 | 150 ([M-H]+), 136 ([M-CH3]+), 122 ([M-CHO]+) | The molecular ion should be clearly visible. |
| 4-Nitro-2-methoxybenzaldehyde | 181.15 | 181 | 151 ([M-NO]+), 135 ([M-NO2]+), 107 | The loss of the nitro group (46 Da) is a key diagnostic fragment.[11] |
| (4-Amino-2-methoxyphenyl)methanol | 153.18 | 153 | 136 ([M-OH]+), 135 ([M-H2O]+), 122 | Indicates over-reduction of the aldehyde. Lacks the characteristic aldehyde fragments. |
Section 3: Experimental Protocols
Protocol 3.1: Standard GC-MS Method for Analysis
This protocol provides a robust starting point for the analysis. Optimization may be required based on your specific instrumentation and column.
1. Sample Preparation:
-
Dissolve ~1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Vortex to ensure complete dissolution.
-
If necessary, filter the sample using a 0.45 µm syringe filter to remove particulate matter.
2. GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC / 5977B MSD (or equivalent) | Standard, reliable instrumentation. |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of aromatic compounds and the inertness helps reduce peak tailing.[5] |
| Inlet | Split/Splitless | |
| Inlet Temp | 250 °C | Balances volatilization of analytes with minimizing thermal degradation. |
| Injection Vol. | 1 µL | Standard volume to avoid column overload. |
| Split Ratio | 20:1 | Adjust based on sample concentration to avoid detector saturation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min | Provides good separation of starting material, product, and potential byproducts. |
| MS Source Temp | 230 °C | Standard temperature for EI source. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy provides reproducible, library-searchable spectra. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of all likely compounds. |
Workflow Diagram: GC-MS Analysis
Caption: Step-by-step GC-MS analytical workflow.
References
- Google Patents. (2016). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
- Google Patents. (2022). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
-
PubChem. (n.d.). 2-Methoxy-4-nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene. Retrieved from [Link]
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Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
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ResearchGate. (n.d.). Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzyl alcohol, (c) 4-aminobenzyl alcohol. Retrieved from [Link]
-
Quora. (2020). What is the decreasing order of reactivity of...benzaldehyde...towards Cannizzaro reaction? Retrieved from [Link]
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Agilent Technologies. (2022). Lost and Found: Troubleshooting Missing Peaks in GC Analysis. Retrieved from [Link]
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PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
-
VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde. Retrieved from [Link]
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Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]
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UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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YouTube. (2022). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
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Chegg.com. (2022). Solved The mass spectrum of 4-methoxybenzaldehyde B is shown. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link]
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Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]
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Stability and storage conditions for 4-Amino-2-methoxybenzaldehyde
Welcome to the technical support resource for 4-Amino-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability, storage, and handling of this compound. Here, you will find answers to frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Amino-2-methoxybenzaldehyde?
To ensure the long-term stability of 4-Amino-2-methoxybenzaldehyde, it should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents.[1][2][3][4] The recommended storage temperature is between 0-8°C.[5] It is crucial to keep the container tightly closed to prevent moisture absorption and oxidation.[1][2][3] For added protection, storing under an inert atmosphere, such as nitrogen, is advisable.[3]
Q2: How stable is 4-Amino-2-methoxybenzaldehyde at room temperature?
While the material is generally stable under normal ambient conditions, prolonged exposure to room temperature, light, and air can lead to degradation.[6] Aromatic aldehydes, in general, are susceptible to oxidation, which can be accelerated by light.[7] For short-term use during experimental procedures, maintaining the compound at room temperature is acceptable. However, for long-term storage, refrigeration is strongly recommended to minimize degradation.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathways for 4-Amino-2-methoxybenzaldehyde involve oxidation and polymerization. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light.[8] The amino group can also be a site for oxidative degradation. Additionally, aromatic aldehydes can undergo self-condensation or polymerization reactions over time, though this is less common under proper storage conditions.
Q4: Is 4-Amino-2-methoxybenzaldehyde sensitive to light or moisture?
Yes, this compound is sensitive to both light and moisture. Exposure to light, particularly UV radiation, can promote oxidation and other degradation reactions.[7] Moisture can facilitate hydrolysis and may also act as a catalyst for certain degradation pathways. Therefore, it is imperative to store the compound in a tightly sealed, opaque or amber-colored container in a dry environment.[1][2]
Q5: What are the known incompatibilities of 4-Amino-2-methoxybenzaldehyde?
4-Amino-2-methoxybenzaldehyde is incompatible with strong oxidizing agents, which can cause a violent reaction.[6] It is also advisable to avoid contact with strong acids and bases, as they can catalyze undesirable side reactions. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials before use.
Troubleshooting Guide
Issue 1: The compound has changed color (e.g., from yellow/brown to a darker shade).
-
Plausible Cause: Color change is a common indicator of degradation, likely due to oxidation or polymerization. This can be caused by improper storage, such as exposure to air, light, or elevated temperatures.
-
Recommended Action:
-
Assess Purity: Before use, it is advisable to check the purity of the discolored compound using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If the purity is compromised, consider purifying the compound by recrystallization or column chromatography.
-
Preventative Measures: Ensure future storage is in a tightly sealed container, protected from light, and at the recommended refrigerated temperature.[1][2][3] Consider purging the container with an inert gas like nitrogen or argon before sealing.
-
Issue 2: Poor reactivity or low yield in a Schiff base condensation reaction.
-
Plausible Cause 1: Degraded Aldehyde: The aldehyde functionality may have been partially or fully oxidized to a carboxylic acid, rendering it unreactive for imine formation.
-
Recommended Action:
-
Verify Aldehyde Presence: A simple qualitative test, such as Tollens' test or 2,4-Dinitrophenylhydrazine (DNPH) test, can confirm the presence of the aldehyde group.[9][10] A positive Tollens' test results in the formation of a silver mirror, while a positive DNPH test yields a yellow-to-red precipitate.[9]
-
Use Fresh or Purified Reagent: If the aldehyde has degraded, use a fresh batch of 4-Amino-2-methoxybenzaldehyde or purify the existing stock.
-
-
Plausible Cause 2: Inappropriate Reaction Conditions: The reaction conditions, such as solvent, temperature, or pH, may not be optimal for the specific Schiff base formation.
-
Recommended Action:
-
Solvent Choice: The choice of solvent can influence the reaction equilibrium.[11] Protic solvents like ethanol or methanol are commonly used and can facilitate the reaction.[12][13]
-
Catalysis: While some Schiff base condensations proceed without a catalyst, an acid or base catalyst can sometimes improve the reaction rate and yield.[13]
-
Water Removal: The formation of a Schiff base is a condensation reaction that produces water.[11] Removing water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the product.
-
Issue 3: Inconsistent analytical results (e.g., unexpected peaks in NMR or LC-MS).
-
Plausible Cause: The presence of impurities or degradation products in the 4-Amino-2-methoxybenzaldehyde starting material.
-
Recommended Action:
-
Confirm Starting Material Purity: Always analyze the starting material by a reliable method (NMR, LC-MS, etc.) before use to confirm its identity and purity.
-
Review Storage History: Investigate the storage history of the compound. Has it been exposed to any of the detrimental conditions mentioned above?
-
Purify if Necessary: If impurities are detected, purify the compound using an appropriate technique.
-
Stability and Storage Summary
| Parameter | Condition | Recommendation | Rationale |
| Temperature | Long-term | 0-8 °C (Refrigerated)[5] | Minimizes degradation rates and preserves chemical integrity. |
| Short-term (in use) | Room Temperature | Acceptable for the duration of an experiment. | |
| Atmosphere | Ideal | Inert Gas (Nitrogen/Argon)[3] | Prevents oxidation of the aldehyde and amino functional groups. |
| Acceptable | Tightly Sealed Container[1][2][3] | Limits exposure to atmospheric oxygen and moisture. | |
| Light | All times | Amber Vial/Opaque Container | Protects against photo-oxidation and light-catalyzed degradation.[7] |
| Moisture | All times | Dry Environment | Prevents hydrolysis and potential side reactions.[1][2] |
Experimental Protocol: Schiff Base Condensation
This protocol provides a general method for the synthesis of a Schiff base from 4-Amino-2-methoxybenzaldehyde and a primary amine.
Materials:
-
4-Amino-2-methoxybenzaldehyde
-
Primary amine (e.g., aniline)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-Amino-2-methoxybenzaldehyde in a minimal amount of ethanol.
-
Add 1 equivalent of the primary amine to the solution.
-
If desired, add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Stir the reaction mixture at room temperature or gently heat under reflux, monitoring the reaction progress by TLC.
-
Upon completion, the Schiff base product may precipitate out of the solution. If not, the product can be isolated by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Troubleshooting Workflow
Below is a troubleshooting workflow for common issues encountered when using 4-Amino-2-methoxybenzaldehyde.
Caption: Troubleshooting workflow for experiments involving 4-Amino-2-methoxybenzaldehyde.
References
- Carl ROTH. (2024, March 2). Safety Data Sheet: 4-Dimethylamino-2-methoxybenzaldehyde.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzaldehyde.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-AMINO-2-HYDROXYBENZALDEHYDE.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET.
- 4 - SAFETY DATA SHEET. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Anisaldehyde.
- American Chemical Society. (2026, January 20). Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging.
- MDPI. (n.d.). Chitosan-Loaded Vanillin Nanoformulation as an Edible Coating for Post-Harvest Preservation of Indian Gooseberry (Amla).
- AChemBlock. (n.d.). 2-Amino-4-methoxybenzaldehyde 97%.
- ResearchGate. (2025, August 6). SYNTHESIS, SPECTROSCOPIC AND MOLECULAR STUDIES OF LEAD(II) COMPLEXES OF SCHIFF BASES DERIVED FROM 4-METHOXYBENZALDEHYDE AND AMINO ACIDS.
- PubChem. (n.d.). 4-Amino-2-methoxybenzaldehyde.
- Online Chemistry notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties.
- ECHEMI. (n.d.). 2-amino-4-methoxy-benzaldehyde SDS, 59236-36-1 Safety Data Sheets.
- BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
- AJOL. (n.d.). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL.
- ResearchGate. (n.d.). a Conversion versus time for 4-methoxybenzaldehyde, degradation percent....
- NCERT. (n.d.). testsforfunctionalgroups - inorganiccompounds.
- PubChem. (n.d.). 2-Amino-4-methoxybenzaldehyde.
- ResearchGate. (n.d.). Scheme 1: Condensation of β-amino alcohols with 4-methoxybenzaldehyde and 4-methylbenzaldehyde in water.
- A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds.
- New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid.
- MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
- Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR.
- Guidechem. (n.d.). 2-amino-4-methoxy-benzaldehyde 59236-36-1 wiki.
- Smolecule. (2023, August 16). Buy 4-Amino-3-methoxybenzaldehyde | 90151-40-9.
- Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.).
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Technical Support Center: 4-Amino-2-methoxybenzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidation of 4-Amino-2-methoxybenzaldehyde. By understanding the underlying chemical principles and implementing the recommended protocols, users can ensure the integrity and stability of this critical reagent in their experimental workflows.
Introduction: The Challenge of Stabilizing 4-Amino-2-methoxybenzaldehyde
4-Amino-2-methoxybenzaldehyde is a bifunctional aromatic compound highly susceptible to degradation through oxidation. The presence of both an electron-rich aromatic amine and an easily oxidizable aldehyde group makes this molecule particularly sensitive to atmospheric oxygen, light, and certain storage conditions. Oxidation can lead to the formation of colored impurities and the corresponding carboxylic acid, 4-amino-2-methoxybenzoic acid, compromising the purity and reactivity of the starting material. This guide offers a multi-faceted approach to mitigating these degradation pathways, from proper storage and handling to proactive chemical protection strategies.
Frequently Asked Questions (FAQs)
Q1: My 4-Amino-2-methoxybenzaldehyde has turned brown. What happened and can I still use it?
A discolored, often brown, appearance is a common indicator of oxidation. The amino group is particularly prone to forming colored oxidation products. While the presence of these impurities does not necessarily render the entire batch unusable for all applications, it is crucial to assess the purity before proceeding. Minor discoloration might be acceptable for some non-critical steps, but for sensitive applications such as GMP synthesis or quantitative studies, purification is highly recommended. We advise performing a purity analysis via HPLC or NMR to quantify the extent of degradation.
Q2: What are the primary degradation products I should be looking for?
The two primary degradation pathways are the oxidation of the aldehyde and the amino group.
-
Aldehyde Oxidation: The aldehyde moiety (-CHO) can be readily oxidized to a carboxylic acid (-COOH), forming 4-amino-2-methoxybenzoic acid.
-
Amine Oxidation: The amino group (-NH2) can undergo a complex series of oxidative reactions, often leading to the formation of colored polymeric materials.
Q3: Is refrigeration alone sufficient for long-term storage?
While refrigeration is essential to slow down the rate of degradation, it is not sufficient on its own. Exposure to atmospheric oxygen and light are also significant contributors to oxidation. For long-term storage, it is imperative to store the compound under an inert atmosphere (argon or nitrogen) and in an amber vial to protect it from light.
Q4: Can I use antioxidants to stabilize my 4-Amino-2-methoxybenzaldehyde solution?
The use of antioxidants can be a viable strategy, but compatibility must be carefully considered. Phenolic antioxidants, such as BHT (butylated hydroxytoluene), are commonly used for organic compounds. However, their compatibility and effectiveness for 4-Amino-2-methoxybenzaldehyde should be experimentally verified, as they may interfere with downstream reactions. It is recommended to add a minimal amount of the antioxidant and monitor the stability over time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration of the solid upon opening the container. | Exposure to atmospheric oxygen and moisture. | Immediately transfer the compound to a glove box or use a Schlenk line for handling. Aliquot the material into smaller, sealed vials for daily use to minimize exposure of the bulk stock. |
| Inconsistent reaction yields or unexpected side products. | Degradation of the starting material. | Confirm the purity of the 4-Amino-2-methoxybenzaldehyde using HPLC or NMR before use. If significant impurities are detected, purify the material by recrystallization or column chromatography. |
| Formation of a precipitate in solution during storage. | Oxidation leading to the formation of insoluble polymeric byproducts or the less soluble carboxylic acid. | Prepare solutions fresh whenever possible. If a solution must be stored, degas the solvent and store the solution under an inert atmosphere in a sealed, light-protected container. |
| Baseline drift or ghost peaks in HPLC analysis. | Contamination from oxidized material or leaching from storage containers. | Ensure all vials and closures are clean and inert. Filter samples before injection. Use a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: Proper Storage and Handling of Solid 4-Amino-2-methoxybenzaldehyde
-
Inert Atmosphere Storage: Upon receipt, immediately transfer the 4-Amino-2-methoxybenzaldehyde to an amber glass vial with a PTFE-lined cap. Place the vial inside a desiccator or a glove box with an inert atmosphere (Nitrogen or Argon). For long-term storage, flush the vial with inert gas before sealing.[1][2]
-
Refrigeration: Store the sealed vial at 2-8 °C. Avoid repeated freeze-thaw cycles.
-
Handling: When accessing the compound, use a glove box or a Schlenk line to maintain an inert atmosphere.[3][4][5] If a glove box is unavailable, minimize the time the container is open to the atmosphere.
-
Aliquoting: For frequent use, it is best practice to aliquot the bulk material into smaller, single-use vials to prevent contamination and degradation of the entire stock.
Protocol 2: Preparation and Storage of a Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which 4-Amino-2-methoxybenzaldehyde is stable. Degas the solvent prior to use by sparging with nitrogen or argon for at least 30 minutes.
-
Solution Preparation: In a glove box or under a positive pressure of inert gas, dissolve the desired amount of 4-Amino-2-methoxybenzaldehyde in the degassed solvent.
-
Storage: Store the solution in a sealed amber vial, with the headspace flushed with inert gas. Store at 2-8 °C. For extended storage, consider freezing the solution.
-
Stability Check: Before use, visually inspect the solution for any color change or precipitate. If degradation is suspected, re-analyze the solution for purity.
Protocol 3: Purity Assessment by HPLC
This is a general method adaptable for purity assessment. Method validation for specific applications is recommended.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition and filter through a 0.22 µm syringe filter.
The appearance of a new peak corresponding to the more polar 4-amino-2-methoxybenzoic acid is a key indicator of oxidation.[6][7]
Advanced Prevention: Orthogonal Protecting Group Strategy
For multi-step syntheses where the aldehyde or amine functionality must be preserved through various reaction conditions, a protecting group strategy is the most robust solution. An orthogonal strategy allows for the selective deprotection of one group while the other remains protected.[8][9][10][11][12]
Workflow for Orthogonal Protection:
Caption: Orthogonal protection workflow for 4-Amino-2-methoxybenzaldehyde.
Step-by-Step Orthogonal Protection and Deprotection:
-
Protection of the Amino Group (Boc Protection):
-
Dissolve 4-Amino-2-methoxybenzaldehyde in a suitable solvent like THF or Dichloromethane.
-
Add Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction and purify the Boc-protected intermediate.[13][14]
-
-
Protection of the Aldehyde Group (Acetal Formation):
-
Dissolve the Boc-protected intermediate in a solvent like toluene.
-
Add ethylene glycol and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
-
Perform Subsequent Synthetic Steps.
-
Selective Deprotection of the Aldehyde:
-
Treat the compound with a mild acidic condition, such as aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS) in a wet solvent, to hydrolyze the acetal.[16]
-
-
Deprotection of the Amino Group:
Data Summary
| Technique | Purpose | Key Considerations |
| Inert Atmosphere Handling | Prevents oxidation from atmospheric O₂. | Requires specialized equipment like glove boxes or Schlenk lines.[3][4][5] |
| Storage at 2-8 °C | Slows the rate of degradation. | Must be combined with an inert atmosphere and light protection for long-term stability. |
| Protection from Light | Prevents photodegradation. | Store in amber vials or wrap containers in aluminum foil.[1] |
| Use of Antioxidants | Scavenges free radicals that initiate oxidation. | Compatibility with the compound and downstream reactions must be validated. |
| Orthogonal Protection | Provides robust protection of functional groups during multi-step synthesis. | Adds steps to the synthetic route for protection and deprotection.[8][9][10][11][12] |
Visualization of Oxidation Pathways
Caption: Primary oxidation pathways of 4-Amino-2-methoxybenzaldehyde.
References
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
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Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms showing separation of 2-hydroxy-4-methoxybenzaldehyde (1) and 2-hydroxy-4-methoxybenzoic acid (2). Retrieved from [Link]
- Google Patents. (n.d.). US2688591A - Purification of oxo-process aldehydes by distillation.
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, June 24). A Purification‐Free Strategy for the Electrochemical Oxidation of the Primary Hydroxy Group in Glycopyranosides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Purification by catalytic oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
American Chemical Society. (n.d.). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Retrieved from [Link]
-
Sumitomo Chemical. (n.d.). Plastic Additives, Polymer Additives. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ATB. (n.d.). 4-Methoxybenzaldehyde | C8H8O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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Amfine Chemical Corporation. (n.d.). Antioxidants | Thermal Protection for Plastics. Retrieved from [Link]
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Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde.... Retrieved from [Link]
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PMC. (n.d.). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Tosaf. (n.d.). Anti-Oxidants. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Dimethyl Acetals [organic-chemistry.org]
- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 18. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for Schiff base formation with substituted benzaldehydes
Welcome to the Imine Synthesis Technical Hub
You have reached the Tier 3 Support for condensation reactions. Schiff base formation (imine synthesis) is deceptively simple:
This guide is structured as a series of Support Tickets addressing the most common failure modes.
Ticket #001: "My reaction is stalled or very slow."
Diagnosis: Kinetic inhibition due to electronic effects or improper pH control.
The formation of a Schiff base occurs in two distinct steps:
-
Nucleophilic Attack: The amine attacks the carbonyl carbon to form a carbinolamine intermediate.
-
Dehydration: The carbinolamine loses water to form the imine (
).
The pH Paradox: This reaction requires a "Goldilocks" pH (typically 4–5).
-
Too Acidic (pH < 3): The amine is protonated (
) and loses its nucleophilicity. The reaction dies before step 1. -
Too Basic (pH > 6): There are insufficient protons to protonate the hydroxyl group of the carbinolamine, making it a poor leaving group. The reaction dies at step 2.
Electronic Effects (Substituted Benzaldehydes):
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -Cl): These make the carbonyl carbon more electrophilic, speeding up Step 1. However, they can destabilize the final imine, making it prone to hydrolysis.
-
Electron-Donating Groups (EDGs) (e.g., -OMe, -OH, -NMe2): These stabilize the carbonyl, making it less electrophilic. Step 1 becomes the rate-limiting bottleneck.
Troubleshooting Protocol A: Catalysis Optimization
If you are using an electron-rich aldehyde (e.g., p-methoxybenzaldehyde), you must lower the activation energy.
-
Solvent: Use Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Add 1–5 mol% Glacial Acetic Acid.
-
Check pH: Spot an aliquot onto wet pH paper. It should read pH 4–5.
-
Lewis Acid Alternative: For extremely stubborn substrates, replace acetic acid with 5 mol%
or [1].
Visualization: The pH-Rate Profile
Ticket #002: "My yield is low, even after refluxing overnight."
Diagnosis: Thermodynamic equilibrium limitation (Water poisoning).
Schiff base formation is a reversible equilibrium.[1][2] As water is produced, the reaction pushes back toward the starting materials (hydrolysis), especially if the imine is unstable.
Troubleshooting Protocol B: Water Management
You must physically or chemically remove water to drive the equilibrium to the right (Le Chatelier’s Principle).
| Method | Suitability | Procedure |
| Molecular Sieves (3Å or 4Å) | Best for Lab Scale | Add activated powdered sieves directly to the reaction flask (EtOH/MeOH). Filter hot before crystallization. |
| Dean-Stark Trap | Scale-Up (>5g) | Switch solvent to Toluene or Benzene . Reflux until no more water collects in the trap. |
| Chemical Drying | Sensitive Substrates | Add anhydrous |
Critical Note: If using 2-hydroxybenzaldehyde (Salicylaldehyde), the product is stabilized by intramolecular hydrogen bonding (enol-imine tautomerism) and is generally more resistant to hydrolysis [2].
Ticket #003: "I obtained a sticky oil instead of crystals."
Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation). This occurs when the product is insoluble in the solvent at high temperatures but fails to form a crystal lattice upon cooling, often due to impurities acting as "lattice breakers."
Troubleshooting Protocol C: Dealing with Oils
Do NOT simply put it in the freezer and hope.
-
Trituration (The "Grind"):
-
Decant the mother liquor.
-
Add a non-solvent (e.g., cold Hexanes or Diethyl Ether).[3]
-
Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath. The friction and local evaporation often induce nucleation.
-
-
Seeding:
-
If you have any solid crystals from a previous batch, add a speck to the oil.
-
-
Solvent Switch:
-
Dissolve the oil in a minimum amount of DCM (Dichloromethane).
-
Layer Hexane on top (do not mix). Allow slow diffusion over 24 hours.
-
Ticket #004: "My product decomposed on the column."
Diagnosis: Acidic hydrolysis on Silica Gel.
Standard Silica Gel is slightly acidic (pH ~5–6). This surface acidity is sufficient to catalyze the reverse reaction (hydrolysis), turning your imine back into an aldehyde and amine as it travels down the column [3].
Troubleshooting Protocol D: Purification Integrity
Option 1: Recrystallization (Preferred) [3]
-
Most Schiff bases crystallize well from Ethanol or Ethanol/DCM mixtures. This is far superior to chromatography for this class of compounds.
Option 2: Neutralized Silica (If you MUST use a column)
-
Pre-treatment: Flush your silica column with mobile phase containing 1–2% Triethylamine (TEA) .
-
Elution: Maintain 0.5% TEA in your eluent during the run to keep the silica basic.
-
Alternative: Use Neutral Alumina instead of silica gel.[4]
Visualization: Purification Decision Tree
Ticket #005: "I need a greener/faster method."
Diagnosis: Need for process intensification.
Conventional reflux is energy-inefficient. Microwave-assisted synthesis is highly effective for Schiff bases, often allowing solvent-free conditions which naturally drive the equilibrium (no solvent to solvate water) [4].
Troubleshooting Protocol E: Microwave Synthesis (Green)
-
Mix: Combine 1.0 eq Aldehyde + 1.0 eq Amine in a microwave vial.
-
Solvent: None (Neat) or minimal Ethanol (0.5 mL).
-
Irradiate: 1–2 minutes at 100°C (or 300W).
-
Workup: The product often solidifies upon cooling. Wash with cold ether.
References
-
China, R., et al. (2012). "Gadolinium triflate catalyzed synthesis of Schiff bases." Journal of Chemical Sciences, 124, 1209–1214. Link
-
Hadjoudis, E., & Mavridis, I. M. (2004). "Photochromism and thermochromism of Schiff bases in the solid state: structural aspects." Chemical Society Reviews, 33(9), 454-473. Link
-
Cozzi, P. G. (2004). "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 33(7), 410-421. (Discusses stability issues). Link
-
Gopalakrishnan, M., et al. (2004). "Solvent-free microwave synthesis of Schiff bases." Molecules, 9, 790-797. Link
Sources
Technical Support Center: Optimizing Claisen-Schmidt Condensation with 4-Amino-2-methoxybenzaldehyde
Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 4-Amino-2-methoxybenzaldehyde and encountering challenges in achieving optimal yields. Here, we will delve into the nuances of this reaction, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities introduced by the electron-donating amino and methoxy groups on the benzaldehyde ring.
Understanding the Challenges with 4-Amino-2-methoxybenzaldehyde
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[1][2] While robust, its efficiency can be significantly influenced by the electronic properties of the substrates. In the case of 4-Amino-2-methoxybenzaldehyde, the presence of two electron-donating groups (the strongly activating amino group and the moderately activating methoxy group) on the aromatic ring presents specific challenges that can lead to diminished yields.
These electron-donating groups decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the enolate.[3] This reduced reactivity of the aldehyde is a primary reason for low yields in this specific Claisen-Schmidt condensation. Furthermore, the primary amino group can engage in side reactions, further complicating the reaction mixture and reducing the desired product's yield.
This guide will provide a structured approach to troubleshooting these issues, offering practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: Why is my Claisen-Schmidt condensation with 4-Amino-2-methoxybenzaldehyde resulting in a low yield?
A1: Low yields are often attributed to two main factors stemming from the substituents on the benzaldehyde ring:
-
Reduced Electrophilicity: The potent electron-donating nature of the 4-amino and 2-methoxy groups enriches the benzene ring with electron density. This effect extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus its electrophilicity. A less electrophilic carbonyl carbon reacts more sluggishly with the nucleophilic enolate, leading to incomplete conversion and lower yields.[3]
-
Side Reactions: The primary amino group is nucleophilic and can compete with the desired condensation reaction. Under basic conditions, it can also be deprotonated, altering its electronic influence and potentially leading to undesired byproducts.
Q2: What are the common side products I should be aware of?
A2: The most common side reaction is the formation of an imine (a Schiff base) through the reaction of the amino group of one molecule of 4-Amino-2-methoxybenzaldehyde with the carbonyl group of another.[4] While this reaction is typically acid-catalyzed, it can occur under basic conditions, especially with prolonged reaction times or elevated temperatures. Additionally, self-condensation of the enolizable ketone or aldehyde, if it has alpha-hydrogens, can also occur, though this is a general challenge in mixed aldol condensations.[1]
Q3: Can I simply increase the amount of base to drive the reaction to completion?
A3: While tempting, simply increasing the concentration of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be counterproductive. High concentrations of base can promote undesired side reactions, including the Cannizzaro reaction if there are any benzaldehyde molecules that have not reacted, and can also lead to the decomposition of sensitive starting materials or products. A more nuanced approach to catalyst selection and reaction conditions is recommended.
Q4: Is there an optimal temperature for this reaction?
A4: The optimal temperature is a delicate balance. Higher temperatures can increase the reaction rate but may also favor the formation of side products and lead to decomposition. It is generally advisable to start at room temperature and monitor the reaction's progress.[5] Gentle heating may be necessary to drive the reaction forward, but temperatures should be carefully controlled.
Troubleshooting Guide
This section provides a systematic approach to addressing common issues encountered during the Claisen-Schmidt condensation with 4-Amino-2-methoxybenzaldehyde.
Problem 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted 4-Amino-2-methoxybenzaldehyde, the primary issue is likely the reduced electrophilicity of the carbonyl group.
Troubleshooting Workflow:
Workflow for addressing low conversion.
Solutions:
-
Catalyst Optimization:
-
Lewis Acid Catalysis: Instead of traditional strong bases, consider using a Lewis acid catalyst. Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Catalysts such as BF₃·OEt₂, InCl₃, or Yb(OTf)₃ have been reported to be effective in Claisen-Schmidt condensations, especially with challenging substrates.[6]
-
Solid-Supported Catalysts: The use of solid-supported catalysts, such as solid NaOH or Ba(OH)₂, can offer advantages in terms of ease of separation and potentially milder reaction conditions, which can help to minimize side reactions.[6]
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system can enhance the reaction rate by facilitating the transfer of the hydroxide ion from the aqueous phase to the organic phase where the reactants are located.
-
-
Solvent Modification:
-
Solvent-Free Conditions: In some cases, running the reaction neat or with minimal solvent can increase the concentration of reactants and drive the equilibrium towards the product.[7] Grinding the reactants with a solid base like NaOH is a green and often efficient method.[8]
-
Micellar Catalysis: Performing the reaction in a micellar medium using surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80 can enhance reaction rates by bringing the reactants into close proximity within the micelles.[9][10]
-
-
Adjustment of Reaction Conditions:
-
Extended Reaction Time: Due to the reduced reactivity, a longer reaction time may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal duration.
-
Ultrasound Irradiation: Sonication can provide the energy to overcome the activation barrier without significantly increasing the bulk temperature, which can help to minimize side reactions while promoting the desired condensation.
-
Problem 2: Formation of Multiple Products and Purification Difficulties
The presence of multiple spots on a TLC plate or challenges in isolating the pure desired product often points to the occurrence of side reactions.
Troubleshooting Workflow:
Workflow for addressing product purity issues.
Solutions:
-
Protecting Group Strategy for the Amino Group:
-
Rationale: The most effective way to prevent side reactions involving the amino group is to temporarily protect it. Converting the amine to a less nucleophilic functional group will prevent it from interfering with the condensation reaction.
-
Common Protecting Groups:
-
Carbamates: Tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are common amine protecting groups.[11] They are stable under the basic conditions of the Claisen-Schmidt condensation and can be removed under acidic conditions (Boc) or through hydrogenolysis (Cbz) after the condensation is complete.[12]
-
Acetamide: Acetylation of the amino group to form an acetamide is another viable option. The acetyl group can be removed under acidic or basic hydrolysis, although care must be taken to avoid cleaving the desired product.
-
-
Experimental Protocol for Boc Protection:
-
Dissolve 4-Amino-2-methoxybenzaldehyde in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) at 0 °C and then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by washing with a mild acid (e.g., dilute HCl) and brine, then dry the organic layer and concentrate to obtain the Boc-protected aldehyde.
-
Use the protected aldehyde in the Claisen-Schmidt condensation under your optimized conditions.
-
Deprotect the resulting chalcone using an acid like trifluoroacetic acid (TFA) in DCM.
-
-
-
Use of Milder Bases:
-
If a protecting group strategy is not desirable, switching from strong bases like NaOH or KOH to milder bases such as lithium hydroxide (LiOH) or even a basic resin could suppress side reactions.[8]
-
-
Strict Temperature Control:
-
Maintain the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the formation of side products, which often have higher activation energies than the desired reaction.
-
Data Summary Table
| Issue | Potential Cause | Recommended Solution(s) | Key Parameters to Monitor |
| Low Yield | Reduced electrophilicity of the aldehyde | - Lewis acid catalysis (e.g., BF₃·OEt₂) - Solvent-free conditions - Micellar catalysis (e.g., CTAB) | - Reaction time - Catalyst loading - Temperature |
| Multiple Products | Side reactions of the amino group | - Protection of the amino group (e.g., Boc, Cbz) - Use of milder bases (e.g., LiOH) - Strict temperature control | - Purity by TLC/LC-MS - Identification of byproducts |
| Reaction Stalls | Insufficient activation energy | - Gentle heating - Ultrasound irradiation | - Temperature - Reaction progress over time |
Reaction Mechanism Overview
General mechanism of the Claisen-Schmidt condensation.
The reaction proceeds via the formation of an enolate from the ketone (or other enolizable carbonyl compound) under basic conditions.[13] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-Amino-2-methoxybenzaldehyde. The resulting tetrahedral intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated ketone, commonly known as a chalcone.[8]
By systematically addressing the challenges posed by the electron-donating substituents of 4-Amino-2-methoxybenzaldehyde, researchers can significantly improve the yield and purity of their Claisen-Schmidt condensation products. Careful consideration of the catalyst, reaction conditions, and the potential need for a protecting group strategy are key to success.
References
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
Chemistry Notes. (2022, January 23). Claisen Condensation: Mechanism and Application. Retrieved from [Link]
-
Rahman, A. F. M. M., et al. (2008). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 13(3), 545-555. Retrieved from [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Al-A𝐦mar, H. A., et al. (2018). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Arabian Journal of Chemistry, 11(8), 1259-1265. Retrieved from [Link]
-
Let's Talk Chemistry. (2023, February 9). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. Retrieved from [Link]
-
LibreTexts. (2022, July 20). 13.4: Claisen Condensation. Retrieved from [Link]
-
Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]
-
Quora. (2018, September 15). Why do we take excessive amounts of benzaldehyde in the Claisen-Schmidt reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2015, January). Scheme 1: Condensation of β-amino alcohols with 4-methoxybenzaldehyde and 4-methylbenzaldehyde in water. Retrieved from [Link]
-
ResearchGate. (n.d.). The yield (%) of the condensation reaction (Claisen–Schmidt) between.... Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ACS Publications. (2020, May 15). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
NIH. (2020, May 15). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 1 Base Catalyzed Reactions I. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]
-
MDPI. (2015, September 17). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]
-
MDPI. (2022, December 1). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
YouTube. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
PubMed. (2015, September 17). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scispace.com [scispace.com]
- 13. magritek.com [magritek.com]
Technical Support Center: Reaction Optimization for 4-Amino-2-methoxybenzaldehyde
Ticket Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Catalyst Selection & Troubleshooting for Deactivated Aldehydes
Executive Summary: The "Push-Pull" Challenge
Welcome to the technical support portal. You are likely encountering difficulties with 4-Amino-2-methoxybenzaldehyde because you are treating it like a standard benzaldehyde. It is not.
This molecule presents a specific electronic challenge:
-
The Problem: The amino group (-NH₂) at the para position and the methoxy group (-OCH₃) at the ortho position are strong Electron Donating Groups (EDGs). Through resonance (+M effect), they pump electron density into the benzene ring and, by extension, the carbonyl carbon.
-
The Result: The aldehyde carbon is significantly less electrophilic than in unsubstituted benzaldehyde. Nucleophilic attacks (Knoevenagel, Reductive Amination) will be sluggish or stall completely under "standard" conditions.
-
The Fix: You cannot rely on passive equilibrium. You need Lewis Acid activation or Water Scavenging to drive these reactions to completion.
Interactive Troubleshooting Modules
Module A: Knoevenagel Condensation (C-C Bond Formation)[1]
User Issue: "I'm trying to condense this aldehyde with malononitrile/ethyl cyanoacetate, but the yield is stuck at <40% even after 24 hours."
Diagnosis: The aldehyde is deactivated. Standard weak bases (like piperidine alone) are insufficient to overcome the electronic shielding of the carbonyl carbon.
Catalyst Recommendation Table:
| Catalyst System | Reaction Type | Recommended For | Protocol Notes |
| Piperidine / Acetic Acid (1:1) | Standard Condensation | Initial Screening | The "Buffer" effect is crucial here. Do not use base alone. Reflux is mandatory. |
| TiCl₄ / Pyridine | Difficult Substrates | High Yields (>85%) | The Titanium acts as a Lewis Acid, coordinating to the carbonyl oxygen, making the carbon more susceptible to attack. |
| L-Proline | Green/Organocatalysis | Mild Conditions | Works best in ionic liquids or ethanol; slower but cleaner profile. |
Step-by-Step Protocol (The "Titanium Boost"):
-
Context: For stubborn condensations where refluxing ethanol/piperidine fails.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve 4-Amino-2-methoxybenzaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in anhydrous THF or DCM.
-
Catalyst Addition: Cool to 0°C. Add TiCl₄ (2.0 eq) dropwise (Caution: Fumes!). Follow immediately with Pyridine (4.0 eq) .
-
Reaction: Allow to warm to room temperature. The color will likely change to deep orange/red (formation of the titanium-enolate complex).
-
Quench: Pour into saturated NH₄Cl solution.
-
Why this works: The TiCl₄ activates the deactivated aldehyde oxygen, effectively "pulling" electrons away and inviting the nucleophile in.
Module B: Reductive Amination (C-N Bond Formation)
User Issue: "I am seeing a lot of unreacted aldehyde and alcohol side products, but very little amine."
Diagnosis: The formation of the imine (Schiff base) intermediate is the rate-determining step. Because the aldehyde is electron-rich, it doesn't want to accept the amine nucleophile. If you add the reducing agent (NaBH₄) too early, you will reduce the aldehyde to the alcohol (4-Amino-2-methoxybenzyl alcohol) instead of the amine.
The "Pre-Activation" Workflow:
Figure 1: The Two-Step Reductive Amination Protocol emphasizing the necessity of Titanium(IV) Isopropoxide.
Optimized Protocol:
-
Mix: Combine Aldehyde (1.0 eq) and Amine (1.1 eq) in neat Titanium(IV) isopropoxide (Ti(OiPr)₄) (approx 1.5 - 2.0 eq).
-
Note: Do not use solvent yet if possible, or use minimal dry THF.
-
-
Stir: Let this stir for 4–12 hours. The Ti(OiPr)₄ acts as both a Lewis Acid (activating the aldehyde) and a water scavenger (driving the equilibrium to the imine).
-
Dilute: Dilute with Ethanol or Methanol.
-
Reduce: Now add Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).
-
Quench: Add water/NaOH. A white precipitate (TiO₂) will form. Filter this off through Celite.
Module C: Chemoselectivity & Protection
User Issue: "My product is a mess of polymerization. Is the molecule reacting with itself?"
Diagnosis: Yes. You have an aldehyde (electrophile) and an aniline (nucleophile) on the same ring. While they are para and geometrically constrained from intramolecular cyclization, intermolecular reactions (polymerization) are possible, especially at high concentrations or high temperatures.
Strategic Decision Tree:
Figure 2: Chemoselectivity decision matrix. Protecting the aniline prevents self-condensation.
Guidance:
-
If you only want to react the aldehyde (e.g., Knoevenagel), protect the amine with a Boc group first.
-
Reaction: 4-Amino-2-methoxybenzaldehyde + Boc₂O + TEA in DCM.
-
Benefit: The Boc group is electron-withdrawing. It removes the electron donation from the nitrogen, making the aldehyde more reactive (solving the deactivation problem discussed in Module A) and preventing side reactions.
-
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for these reactions? A: Yes, and it is highly recommended. For Knoevenagel condensations with this specific substrate, microwave irradiation (100–120°C for 10–20 mins) in Ethanol often pushes yields from 40% to >85% by overcoming the activation energy barrier imposed by the methoxy/amino donation [1].
Q: Why is my aldehyde turning brown/black on the shelf? A: Anilines are prone to oxidation. 4-Amino-2-methoxybenzaldehyde is air-sensitive. Store it under Argon/Nitrogen at 4°C. If it is dark brown, purify via recrystallization (Ethanol/Water) or flash column chromatography before use, or your catalyst will be poisoned by oxidation byproducts.
Q: I'm making a quinazoline drug intermediate (like Olmutinib precursors). What is the best cyclization catalyst? A: For cyclizing this aldehyde with amidines or urea, Ammonium Acetate (NH₄OAc) in Acetic Acid is the industrial standard. The acidic environment protonates the carbonyl, and the acetate acts as a buffer. For tougher cases, use Iodine (I₂) in DMSO as an oxidative cyclization promoter [2].
References
-
Microwave-Assisted Knoevenagel Condensation
- Title: "Microwave-assisted Knoevenagel condens
- Context: Demonstrates that thermal heating is often insufficient for deactivated aldehydes like 4-amino-2-methoxybenzaldehyde.
-
Source: (General reference for methodology).
-
Reductive Amination with Ti(OiPr)
- Title: "Titanium(IV)
- Context: The definitive protocol for forcing imine formation in hindered or electron-rich systems.
-
Source:
-
Olmutinib/Quinazoline Synthesis Context
Sources
Challenges in the scale-up of 4-Amino-2-methoxybenzaldehyde synthesis
Welcome to the technical support guide for the synthesis of 4-Amino-2-methoxybenzaldehyde (CAS 1196-65-2).[1] This valuable intermediate is crucial in the development of various pharmaceutical compounds and fine chemicals. However, its scale-up presents several challenges, from managing reaction exotherms to ensuring product stability and purity.
As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you navigate these complexities. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your research and development efforts.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 4-Amino-2-methoxybenzaldehyde, with a focus on the two primary synthetic routes: the Vilsmeier-Haack formylation of m-anisidine and the reduction of an advanced nitro-intermediate.
Q1: My Vilsmeier-Haack formylation of m-anisidine is resulting in a low yield and a complex mixture. What is going wrong?
Answer: This is a common and multifaceted problem when scaling up the Vilsmeier-Haack reaction. The low yield typically stems from three primary factors: suboptimal Vilsmeier reagent formation, competitive side reactions, and challenging work-up procedures.
Causality and Mitigation Strategies:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent (chloroiminium salt) is formed from the reaction of a formamide source, typically N,N-dimethylformamide (DMF), with an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. This step is highly exothermic and moisture-sensitive.
-
Expertise: On a larger scale, inefficient heat dissipation during the dropwise addition of POCl₃ to DMF can lead to reagent decomposition. It is critical to maintain a low temperature (0–5 °C) throughout the addition and for a stirring period thereafter to ensure complete formation of the active electrophile.[2]
-
Troubleshooting: If you suspect reagent issues, consider titrating a small aliquot to check for active iminium salt concentration before adding your substrate. Always use freshly distilled, anhydrous DMF and POCl₃ for best results.
-
-
Competitive Reactions: The substrate, m-anisidine, possesses two nucleophilic sites: the aromatic ring (C4 and C6 positions) and the amino group itself.
-
Expertise: While the ortho-directing methoxy group and para-directing amino group strongly favor formylation at the C4 position, reaction at the amino group can form formamidine byproducts. Furthermore, the highly activated ring can undergo di-formylation under harsh conditions. The Vilsmeier-Haack reaction is a potent tool for formylation but requires careful control.[3][4]
-
Troubleshooting: Add the m-anisidine substrate slowly to the pre-formed Vilsmeier reagent at low temperature. This maintains a high concentration of the Vilsmeier reagent relative to the substrate, favoring electrophilic aromatic substitution over N-formylation. Monitor the reaction closely by TLC or HPLC to avoid over-reaction.
-
-
Hydrolysis and Work-up: The hydrolysis of the intermediate iminium species to the final aldehyde is a critical step. Pouring the reaction mixture into ice water is standard, but the rate of addition and pH control are vital.
-
Expertise: A rapid, uncontrolled quench can cause localized heating, leading to product degradation. The final pH of the aqueous solution after hydrolysis and neutralization dictates the product's solubility and ease of extraction.
-
Troubleshooting: Quench the reaction mixture by slowly adding it to a vigorously stirred vessel of crushed ice. Adjust the pH carefully with a suitable base (e.g., NaOH or Na₂CO₃ solution) to a neutral or slightly basic pH to ensure the amino group is deprotonated, facilitating extraction into an organic solvent.
-
Troubleshooting Flowchart: Low Yield in Vilsmeier-Haack Reaction
Sources
- 1. 4-Amino-2-methoxybenzaldehyde | C8H9NO2 | CID 19765051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-methyl-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
Technical Support Center: Reaction Monitoring of 4-Amino-2-methoxybenzaldehyde by TLC
Welcome to the technical support guide for monitoring reactions involving 4-Amino-2-methoxybenzaldehyde using Thin-Layer Chromatography (TLC). This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your TLC analysis is both rapid and reliable.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring reactions with 4-amino-2-methoxybenzaldehyde?
A: Thin-Layer Chromatography is a rapid, cost-effective, and highly versatile analytical technique ideal for real-time reaction monitoring.[1][2] For a starting material like 4-amino-2-methoxybenzaldehyde, which is often used in syntheses such as Schiff base formations or reductive aminations, TLC provides immediate qualitative data on the consumption of reactants and the formation of products.[3][4][5] Its key advantages include:
-
Speed: An analysis can be completed in 5-15 minutes.
-
Minimal Sample Requirement: Only a tiny aliquot from the reaction mixture is needed.[3]
-
Efficiency: Multiple samples (e.g., starting material, co-spot, and reaction mixture at different time points) can be analyzed simultaneously on a single plate.
Q2: What is the fundamental principle of separating 4-amino-2-methoxybenzaldehyde from its products on a silica TLC plate?
A: The separation relies on the principle of adsorption chromatography. The stationary phase, typically silica gel (SiO₂), is highly polar. The mobile phase (eluent) is a less polar solvent or solvent mixture.[6] Compounds in the mixture partition between the two phases.
-
Polar Compounds: Molecules with polar functional groups (like the amine -NH₂ and aldehyde -CHO in your starting material) interact strongly with the polar silica gel via hydrogen bonding and dipole-dipole interactions. This strong adhesion slows their movement up the plate, resulting in a lower Retention Factor (Rƒ).[6]
-
Non-polar Compounds: Less polar molecules have a weaker affinity for the stationary phase and spend more time dissolved in the mobile phase, traveling further up the plate and exhibiting a higher Rƒ value.[6][7]
The success of the reaction is observed by the disappearance of the starting material's spot and the appearance of a new spot for the product, which will have a different Rƒ value based on its change in polarity. For example, in a Schiff base condensation, the resulting imine is typically less polar than the starting amine, leading to a higher Rƒ for the product.
Q3: How do I visualize the spots on the TLC plate? My starting material and product are colorless.
A: Since 4-amino-2-methoxybenzaldehyde and many of its derivatives are aromatic, the primary visualization method is a non-destructive one:
-
UV Light (254 nm): Most TLC plates contain a fluorescent indicator that glows green under short-wave UV light. Aromatic and conjugated compounds absorb this UV light, quenching the fluorescence and appearing as dark purple or black spots.[8][9] This should always be the first method you use.
If a compound is not UV-active or for confirmation, destructive chemical staining methods can be used:
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain. It reacts with compounds that can be oxidized (like aldehydes and amines), leaving a yellow-brown spot against a purple background.[10]
-
p-Anisaldehyde Stain: This stain is particularly effective for visualizing aldehydes, ketones, and phenols, often producing a range of colors upon heating.[11][12]
-
Ninhydrin Stain: This is highly specific for primary and secondary amines, typically producing a characteristic purple or yellow color.[10]
Troubleshooting Guide: From Streaks to Spots
This section addresses common issues encountered during the TLC analysis of reactions involving 4-amino-2-methoxybenzaldehyde.
Q: My spots for 4-amino-2-methoxybenzaldehyde are streaking or "tailing" up the plate instead of forming tight circles. What is causing this and how do I fix it?
A: This is the most common issue when working with amines on silica gel.
-
The Cause (Causality): Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amino group (-NH₂) on your compound undergoes an acid-base interaction with these sites. This strong, sometimes irreversible, binding prevents the compound from moving cleanly with the solvent front, causing it to "drag" or streak up the plate.[13]
-
The Solution (Self-Validation): To prevent this, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.
-
Recommended Fix: Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide (NH₄OH) to your mobile phase. For example, if your eluent is 7:3 Hexane:Ethyl Acetate, prepare a stock solution of the eluent containing 1% triethylamine. The modifier molecules are basic and will preferentially bind to the acidic sites on the silica, allowing your amine compound to elute cleanly without streaking.[14]
-
Q: My starting material and product spots are merged or have very similar Rƒ values. How can I improve the separation?
A: Poor separation indicates that the polarity of your mobile phase is not optimized for your specific compounds.
-
The Cause (Causality): The eluting power of the mobile phase is critical. If the solvent is too polar, it will move all compounds, regardless of their structure, close to the solvent front (high Rƒ), resulting in poor resolution.[7] If it's not polar enough, all spots will remain near the baseline (low Rƒ).[7][15]
-
The Solution (Systematic Approach): You need to fine-tune the polarity of the eluent. The goal is to have the Rƒ of the main compound of interest fall between 0.3 and 0.7.[6]
-
If Rƒ values are too high (>0.8): Your eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., move from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc).
-
If Rƒ values are too low (<0.2): Your eluent is not polar enough. Increase its polarity by increasing the proportion of the polar solvent (e.g., move from 7:3 Hexane:EtOAc to 1:1 Hexane:EtOAc or switch to a more polar system like Dichloromethane/Methanol).[16]
-
Try Different Solvent Systems: Sometimes, a simple ratio adjustment isn't enough. Changing the solvents themselves can alter selectivity. See the table below for starting points.
-
Q: After developing my TLC, I don't see any spots under the UV lamp. Did my reaction fail?
A: Not necessarily. This issue can arise from several factors unrelated to the reaction's success.
-
Possible Causes & Solutions:
-
Sample is Too Dilute: The concentration of the compound in the spotted aliquot may be below the detection limit of UV visualization. Fix: Try re-spotting the sample multiple times in the exact same location, allowing the solvent to fully evaporate between applications.[17] Alternatively, take a slightly larger aliquot from the reaction mixture and dilute it less before spotting.
-
Solvent Level in Chamber Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve directly into the solvent pool instead of eluting up the plate.[17] Fix: Always ensure the solvent level is well below (at least 0.5 cm) your spotting line.
-
Compound is Not UV-Active: While 4-amino-2-methoxybenzaldehyde is UV-active, a potential product might not be, although this is unlikely for typical derivatives. Fix: After checking with UV, use a chemical stain like potassium permanganate, which visualizes a broader range of organic compounds.[10]
-
Compound Evaporated: If your product is highly volatile, it may have evaporated from the plate, especially if you used a heat gun to dry the plate excessively. Fix: Dry the plate with a gentle stream of air at room temperature.
-
Experimental Protocols & Data
Protocol: Step-by-Step TLC Monitoring of a Reaction
This protocol outlines a self-validating system for monitoring a reaction, such as the formation of a Schiff base from 4-amino-2-methoxybenzaldehyde and another carbonyl compound.
-
Plate Preparation:
-
Using a pencil (never a pen, as ink will run), gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[17]
-
Mark three tick marks on the baseline for your lanes: "S" (Starting Material), "CO" (Co-spot), and "R" (Reaction Mixture).
-
-
Sample Application (Spotting):
-
Prepare a dilute solution of your starting material, 4-amino-2-methoxybenzaldehyde, in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, carefully spot this solution on the "S" lane. The spot should be small and concentrated (1-2 mm in diameter).
-
Take a small aliquot (a drop) from your reaction mixture using a capillary tube and spot it on the "R" lane.[3]
-
For the "CO" lane, first spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of it. The co-spot is a crucial control to confirm the relative positions of the spots.[3]
-
-
Chamber Development:
-
Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, wetting it with the eluent, to ensure the chamber atmosphere is saturated with solvent vapors. This prevents uneven solvent evaporation from the plate.
-
Carefully place the TLC plate into the chamber using forceps. Ensure the solvent level is below the baseline. Cover the chamber with a lid.
-
Allow the solvent to ascend the plate. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the plate under a 254 nm UV lamp and circle any visible spots with a pencil.
-
Interpretation:
-
T=0: The "R" lane should show a strong spot corresponding to the starting material in the "S" lane.
-
Reaction Progressing: The "R" lane will show the starting material spot diminishing in intensity while a new spot (the product) appears.
-
Reaction Complete: The "R" lane will show the complete disappearance of the starting material spot and the appearance of a strong product spot.[3] The "CO" spot will clearly show two distinct spots if the reaction is incomplete, or a single product spot if the starting material is fully consumed and its Rƒ is different.
-
-
Diagram: TLC Reaction Monitoring Workflow
Caption: Workflow for TLC reaction monitoring.
Diagram: Interpreting a Reaction TLC Plate
Caption: Example of an incomplete reaction TLC plate.
Table: Recommended Starting Solvent Systems
The following table provides starting points for developing a TLC method for reactions involving 4-amino-2-methoxybenzaldehyde. Ratios should be adjusted to achieve optimal separation.
| Solvent System (v/v) | Polarity Index | Typical Application | Notes |
| Hexane : Ethyl Acetate (8:2) | Low-Medium | Good starting point for Schiff base formations where the product is significantly less polar than the starting amine. | Adjust ratio to 9:1 for less polar products or 1:1 for more polar products. |
| Dichloromethane (DCM) : Methanol (9.5:0.5) | Medium-High | Useful for more polar products or when Hexane/EtOAc fails to provide good separation. | Methanol drastically increases polarity; add it sparingly at first. |
| Toluene : Acetone (9:1) | Medium | An alternative non-halogenated solvent system. Good for compounds with high aromaticity. | Adjust ratio as needed. |
| Ethyl Acetate : Acetic Acid (99:1) | Acidic Medium | Can be used for reactions producing acidic byproducts. The acid suppresses deprotonation and reduces tailing of acidic spots. | Do not use with base-sensitive compounds. |
Note: For all systems, the addition of 0.5-1% triethylamine is recommended to prevent the streaking of 4-amino-2-methoxybenzaldehyde.
References
- NEWDRUGONLINE. (n.d.). 4-Methoxybenzaldehyde. Vertex AI Search.
- Brainly.com. (2023, September 22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.).
- LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts.
- Labster. (n.d.). TLC Visualization Methods. Theory pages.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Frontiers. (n.d.). Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques.
- LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- BenchChem. (2025). Application Notes and Protocols: Monitoring Aminobenzoate Reactions with Thin Layer Chromatography (TLC).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts.
- (n.d.). TLC stains.
- LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- ResearchGate. (2025, August 6). SYNTHESIS, SPECTROSCOPIC AND MOLECULAR STUDIES OF LEAD(II) COMPLEXES OF SCHIFF BASES DERIVED FROM 4-METHOXYBENZALDEHYDE AND AMINO ACIDS.
- YouTube. (2012, February 28). 11. Solvent Polarity- Effect on Rf.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Chemistry Stack Exchange. (2016, April 17). If the polarity of the solvent increases, will the Rf value increase or decrease?.
- ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?.
- ChemBAM. (n.d.). TLC troubleshooting.
- (n.d.). Thin Layer Chromatography (TLC).
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Student Doctor Network Forums. (2016, November 21). Polarity of solvent for TLC.
- Reddit. (2025, May 17). TLC Issues : r/OrganicChemistry.
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A Comparative Guide to the Reactivity of 4-Amino-2-methoxybenzaldehyde vs. 4-aminobenzaldehyde
For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and impurity profiles. Aromatic aldehydes, such as 4-aminobenzaldehyde and its derivatives, are foundational building blocks. This guide provides an in-depth technical comparison of the reactivity of 4-Amino-2-methoxybenzaldehyde and 4-aminobenzaldehyde, grounded in mechanistic principles and supported by experimental insights.
Introduction: Structural Differences and Reactivity Implications
At a glance, 4-Amino-2-methoxybenzaldehyde and 4-aminobenzaldehyde are structurally similar, both featuring an aldehyde (-CHO) and an amino (-NH2) group attached to a benzene ring. The key distinction is the presence of a methoxy group (-OCH3) at the ortho position relative to the aldehyde in 4-Amino-2-methoxybenzaldehyde. This seemingly minor addition has profound consequences for the molecule's electronic and steric properties, ultimately governing its reactivity, particularly in nucleophilic addition and addition-elimination reactions.[1] Understanding these differences is crucial for optimizing reaction conditions and predicting outcomes.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the carbonyl group in aldehydes is primarily determined by the electrophilicity of the carbonyl carbon.[1] Any substituent on the aromatic ring that influences the electron density at this carbon will alter the aldehyde's reactivity.
Electronic Effects
-
4-aminobenzaldehyde : The amino group (-NH2) at the para-position is a strong electron-donating group (EDG) through resonance. It delocalizes its lone pair of electrons into the benzene ring, which in turn pushes electron density towards the electron-withdrawing aldehyde group. This effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2][3]
-
4-Amino-2-methoxybenzaldehyde : This molecule has two electron-donating groups.
-
The amino group at the para-position acts as described above.
-
The methoxy group (-OCH3) at the ortho-position is also a strong EDG via resonance. Its lone pair electrons on the oxygen atom are delocalized into the ring, further increasing the electron density. This additive electron-donating effect significantly reduces the electrophilicity of the carbonyl carbon, more so than in 4-aminobenzaldehyde.
-
Steric Hindrance
Aldehydes are generally more reactive than ketones partly because they are less sterically hindered.[1][4][5] The presence of a bulky group near the reaction center can impede the approach of a nucleophile.
-
4-aminobenzaldehyde : The aldehyde group is flanked by hydrogen on one side and a C-H bond of the aromatic ring on the other, presenting minimal steric bulk.
-
4-Amino-2-methoxybenzaldehyde : The methoxy group is positioned directly adjacent (ortho) to the aldehyde group. This creates significant steric hindrance, physically blocking the trajectory of an incoming nucleophile attempting to attack the carbonyl carbon. Computational studies on similar ortho-substituted phenols have shown that such groups can act as inhibitors in reactions.[6]
Experimental Validation: A Comparative Overview
The most common reactions involving aldehydes that highlight these reactivity differences are nucleophilic addition and addition-elimination reactions, such as the formation of Schiff bases (imines).[5][7]
Schiff Base Formation
The reaction between an aldehyde and a primary amine to form an imine is a cornerstone of organic synthesis.[8][9] The rate-determining step is typically the initial nucleophilic attack of the amine on the carbonyl carbon.
Data Summary
The expected reactivity can be summarized based on the combined electronic and steric effects.
| Compound | Key Substituent(s) | Electronic Effect on Carbonyl | Steric Hindrance at Carbonyl | Predicted Relative Reactivity |
| 4-aminobenzaldehyde | para-NH2 | Electron-donating (deactivating) | Low | Higher |
| 4-Amino-2-methoxybenzaldehyde | para-NH2, ortho-OCH3 | Strongly electron-donating (strongly deactivating) | High | Lower |
This table illustrates that both electronic deactivation and steric hindrance work in concert to make 4-Amino-2-methoxybenzaldehyde significantly less reactive than 4-aminobenzaldehyde.
Experimental Protocol: Comparative Analysis of Imine Formation
To empirically validate the predicted difference in reactivity, a comparative kinetic experiment can be designed. This protocol ensures a self-validating system by maintaining identical conditions for both aldehydes.
Objective
To monitor and compare the rate of Schiff base formation between a primary amine (e.g., aniline) and the two subject aldehydes under identical reaction conditions.
Materials
-
4-aminobenzaldehyde
-
4-Amino-2-methoxybenzaldehyde
-
Aniline (or other primary amine)
-
Ethanol (anhydrous)
-
Deuterated Chloroform (CDCl3) for NMR analysis
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
NMR Spectrometer
Procedure
-
Solution Preparation : Prepare 0.1 M stock solutions of 4-aminobenzaldehyde, 4-Amino-2-methoxybenzaldehyde, and aniline in anhydrous ethanol.
-
Reaction Setup :
-
In "Reaction Vial A," combine 1.0 mL of the 4-aminobenzaldehyde solution and 1.0 mL of the aniline solution.
-
In "Reaction Vial B," combine 1.0 mL of the 4-Amino-2-methoxybenzaldehyde solution and 1.0 mL of the aniline solution.
-
Stir both vials at room temperature.
-
-
Reaction Monitoring :
-
TLC Analysis : At regular intervals (e.g., t = 5, 15, 30, 60 minutes), spot a small aliquot from each reaction mixture onto a TLC plate. Develop the plate using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize the spots under UV light. The formation of the imine product will appear as a new spot with a different Rf value. The relative intensity of the starting material and product spots provides a qualitative measure of reaction progress.
-
NMR Spectroscopy : For a quantitative analysis, run the reaction directly in an NMR tube. Acquire a ¹H NMR spectrum at t=0 and then at subsequent time points. Monitor the disappearance of the characteristic aldehyde proton signal (~9.8 ppm) and the appearance of the imine proton signal (~8.3-8.5 ppm). The rate of reaction can be determined by integrating these peaks over time.
-
-
Data Analysis : Plot the concentration of the aldehyde reactant versus time for both reactions. The steeper slope for 4-aminobenzaldehyde will confirm its higher reactivity.
Visualization of Concepts
Electronic Effects on Reactivity
Caption: Electronic influence of substituents on carbonyl electrophilicity.
Comparative Experimental Workflow
Sources
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Spectroscopic Differentiation of Aminomethoxybenzaldehyde Isomers: A Comparative Guide
Abstract
The precise identification of constitutional isomers is a critical challenge in chemical synthesis, quality control, and drug development. Aminomethoxybenzaldehydes, a class of compounds with significant applications as intermediates, present a classic case for such analytical scrutiny. This guide provides a comprehensive spectroscopic comparison of 4-Amino-2-methoxybenzaldehyde and its key isomers, namely 3-Amino-4-methoxybenzaldehyde and 5-Amino-2-methoxybenzaldehyde. By leveraging fundamental principles and practical data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, this document outlines a systematic approach for their unambiguous differentiation. Detailed experimental protocols, comparative data tables, and interpretative discussions are provided to equip researchers with the necessary tools for confident isomer characterization.
Introduction
4-Amino-2-methoxybenzaldehyde and its isomers are valuable building blocks in organic synthesis, finding use in the preparation of pharmaceuticals, dyes, and other specialty chemicals. The specific substitution pattern of the amino and methoxy groups on the benzaldehyde core profoundly influences the molecule's reactivity, physical properties, and biological activity. Consequently, the ability to distinguish between these isomers is paramount for ensuring the desired outcome in a synthetic sequence and for meeting regulatory standards in pharmaceutical applications.
Spectroscopic techniques offer a powerful, non-destructive means of elucidating molecular structure. Each isomer, by virtue of its unique electronic and steric environment, interacts with electromagnetic radiation differently, producing a distinct spectral fingerprint. This guide will explore how to interpret these fingerprints across various spectroscopic platforms.
Spectroscopic Methodologies: A Practical Guide
The reliability of any spectroscopic analysis hinges on proper sample preparation and data acquisition. The following protocols represent standard, validated procedures for the analysis of aminomethoxybenzaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminomethoxybenzaldehyde isomer in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those on an amino group.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard single-pulse experiment.
-
Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.
Step-by-Step Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is a rapid and common method for solid samples.
-
-
Data Acquisition:
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal before running the sample.
-
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation and the nature of the chromophores present.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 10⁻⁵ M.
-
Prepare a blank solution using the same solvent.
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Record the absorbance spectrum over a range of approximately 200-800 nm, first using the blank to establish a baseline.
-
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic features for 4-Amino-2-methoxybenzaldehyde and two of its common isomers. The data presented is a synthesis of typical values found in chemical databases and literature.
¹H NMR Spectroscopy: The Key Differentiator
The substitution pattern on the aromatic ring creates unique chemical shifts and splitting patterns for the remaining ring protons. This makes ¹H NMR the most powerful tool for distinguishing these isomers.
Table 1: Comparative ¹H NMR Data (in DMSO-d₆, δ ppm)
| Proton | 4-Amino-2-methoxybenzaldehyde | 3-Amino-4-methoxybenzaldehyde | 5-Amino-2-methoxybenzaldehyde |
| Aldehyde (-CHO) | ~9.6 | ~9.7 | ~9.6 |
| Amino (-NH₂) | ~6.0 | ~5.8 | ~5.5 |
| Methoxy (-OCH₃) | ~3.8 | ~3.9 | ~3.7 |
| Aromatic H | H-3: ~6.3 (d) | H-2: ~7.2 (d) | H-3: ~7.0 (d) |
| H-5: ~6.2 (dd) | H-5: ~6.9 (d) | H-4: ~6.8 (dd) | |
| H-6: ~7.5 (d) | H-6: ~7.1 (dd) | H-6: ~6.9 (d) |
Interpretation:
-
4-Amino-2-methoxybenzaldehyde: The protons at H-3 and H-5 are strongly shielded by the electron-donating amino and methoxy groups, resulting in significantly upfield shifts (~6.2-6.3 ppm). The H-6 proton is deshielded by the aldehyde group and appears furthest downfield.
-
3-Amino-4-methoxybenzaldehyde: The protons at H-2 and H-6 are adjacent to the electron-withdrawing aldehyde group, leading to downfield shifts. The H-5 proton is shielded by the methoxy group.
-
5-Amino-2-methoxybenzaldehyde: The positions of the protons relative to the substituents create a distinct pattern, readily distinguishable from the other two isomers.
Caption: Key aromatic proton assignments in ¹H NMR for the three isomers.
FT-IR Spectroscopy: Functional Group Confirmation
While FT-IR is less definitive for isomer differentiation than NMR, it provides rapid confirmation of the key functional groups. All isomers will exhibit characteristic stretches for the amino, aldehyde, and methoxy groups.
Table 2: Comparative FT-IR Data (cm⁻¹)
| Vibrational Mode | 4-Amino-2-methoxybenzaldehyde | 3-Amino-4-methoxybenzaldehyde | 5-Amino-2-methoxybenzaldehyde |
| N-H Stretch | ~3450, ~3350 | ~3470, ~3370 | ~3460, ~3360 |
| C-H Stretch (Aromatic) | ~3050 | ~3070 | ~3060 |
| C=O Stretch (Aldehyde) | ~1660 | ~1670 | ~1665 |
| C=C Stretch (Aromatic) | ~1580 | ~1590 | ~1585 |
| C-O Stretch (Methoxy) | ~1250 | ~1260 | ~1255 |
Interpretation: The most notable feature is the C=O stretch of the aldehyde. Its exact position is influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups can lower the frequency of the C=O stretch through resonance. The differences between isomers are subtle but can be used as a supplementary data point.
UV-Visible Spectroscopy: Electronic Transitions
The position of the amino and methoxy groups affects the extent of conjugation and the energy of the π → π* transitions, which is reflected in the λmax.
Table 3: Comparative UV-Vis Data (in Ethanol)
| Parameter | 4-Amino-2-methoxybenzaldehyde | 3-Amino-4-methoxybenzaldehyde | 5-Amino-2-methoxybenzaldehyde |
| λmax 1 (nm) | ~350 | ~320 | ~360 |
| λmax 2 (nm) | ~240 | ~245 | ~240 |
Interpretation: The λmax values are sensitive to the substitution pattern. For example, the strong para-relationship between the electron-donating amino group and the electron-withdrawing aldehyde group in some isomers can lead to a more significant bathochromic (red) shift compared to isomers where this relationship is meta.
Discussion: A Logic-Based Identification Workflow
To unambiguously identify an unknown isomer, a systematic approach combining the data from these techniques is essential. The following workflow illustrates this logic.
Caption: Logical workflow for isomer identification using spectroscopic data.
This workflow prioritizes FT-IR for rapid functional group confirmation, followed by the highly diagnostic ¹H NMR for definitive structural assignment. The aromatic region of the ¹H NMR spectrum, with its unique splitting patterns and chemical shifts for each isomer, serves as the primary decision point. Additional techniques like ¹³C NMR and Mass Spectrometry can be used for further confirmation of the carbon skeleton and molecular weight, respectively.
Conclusion
The successful differentiation of 4-Amino-2-methoxybenzaldehyde and its constitutional isomers is readily achievable through a multi-technique spectroscopic approach. While FT-IR and UV-Vis spectroscopy provide valuable preliminary data, ¹H NMR spectroscopy emerges as the most decisive tool, offering a unique and unambiguous fingerprint for each isomer based on the chemical shifts and coupling patterns of the aromatic protons. By following the systematic protocols and comparative data presented in this guide, researchers can confidently identify these important chemical building blocks, ensuring the integrity and success of their scientific endeavors.
References
No public information was found in the search results to populate the references section.
A Multi-Faceted Approach to Validating the Structure of 4-Amino-2-methoxybenzaldehyde Derivatives: An Application Scientist's Guide
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Ambiguity in structure can lead to misinterpreted biological data, wasted resources, and compromised intellectual property. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 4-Amino-2-methoxybenzaldehyde derivatives, a class of compounds that serve as versatile scaffolds in medicinal chemistry.
Our core philosophy is one of orthogonality—employing multiple, complementary analytical techniques to build a self-validating and irrefutable structural dossier. We will move beyond simply listing protocols to explain the causality behind our experimental choices, ensuring a robust and scientifically sound validation process.
The Orthogonal Validation Workflow
The principle of orthogonal validation dictates that each analytical technique should probe a different, independent property of the molecule. This creates a multi-dimensional dataset where each result cross-validates the others. For a typical 4-Amino-2-methoxybenzaldehyde derivative, our validation workflow integrates methods that assess purity, molecular mass, connectivity, and functional group identity.
Caption: Orthogonal workflow for structural validation.
Part 1: Foundational Analysis - Purity and Molecular Weight
Before delving into intricate structural details, we must first establish the purity and confirm the molecular weight of the synthesized derivative. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the workhorse for this initial phase.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC separates components in a mixture, providing a quantitative measure of purity.[1] For 4-Amino-2-methoxybenzaldehyde derivatives, a reversed-phase method is typically effective. The causality here is that these moderately polar aromatic compounds will have good retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.
-
-
Sample Preparation:
-
Dissolve ~1 mg of the derivative in 1 mL of 50:50 Acetonitrile/Water.
-
Filter through a 0.45 µm syringe filter.
-
-
Gradient Elution:
-
A typical gradient might run from 10% B to 95% B over 20 minutes. This wide gradient is a "scouting run" designed to elute a broad range of potential impurities.[2]
-
-
Data Analysis:
-
Integrate the area of all peaks. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity of >95% is generally required for subsequent biological assays.
-
Mass Spectrometry (MS): Confirming the Molecular Blueprint
MS provides the molecular weight of the compound, a critical piece of the structural puzzle.[3] When coupled with HPLC (LC-MS), we can correlate the mass with the purity data from the UV chromatogram. Electrospray Ionization (ESI) is the preferred ionization technique for these molecules due to its soft nature, which typically yields the intact molecular ion.
For a hypothetical derivative, 4-Amino-2-methoxy-N-propylbenzamide , the expected molecular weight can be calculated.
-
4-Amino-2-methoxybenzaldehyde: C₈H₉NO₂ (MW: 151.16 g/mol )[4]
-
Propylamine: C₃H₉N
-
Reaction (Reductive Amination): C₈H₉NO₂ + C₃H₉N → C₁₁H₁₈N₂O + H₂O
-
Expected MW of Product: C₁₁H₁₈N₂O = 208.27 g/mol
In positive ion ESI-MS, we would expect to see the protonated molecule [M+H]⁺ at m/z 209.28.
Interpreting Fragmentation Patterns: Mass spectrometers can also induce fragmentation of the molecule, providing clues about its structure.[3] Common fragmentation patterns for aldehydes and ketones include alpha-cleavage.[5][6] For aromatic aldehydes, a characteristic fragmentation is the loss of the aldehyde group (CHO) or just a hydrogen radical.[5][6]
Caption: Predicted MS fragmentation for 4-Amino-2-methoxybenzaldehyde.
Part 2: High-Resolution Structural Interrogation
With purity and mass confirmed, we proceed to elucidate the detailed atomic connectivity and confirm the presence of all functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C).
¹H NMR Analysis: For a 4-Amino-2-methoxybenzaldehyde derivative, we expect several key signals:
-
Aldehyde Proton (-CHO): A highly deshielded singlet appearing around 9.5-10.5 ppm. This region is very distinctive, making this signal a key diagnostic peak.[7][8]
-
Aromatic Protons: The protons on the benzene ring will appear between 6.0 and 8.0 ppm. Their splitting patterns (coupling) reveal their relative positions. For a 1,2,4-trisubstituted ring, a characteristic set of doublets and double-doublets is expected.
-
Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.8-4.0 ppm, integrating to three protons.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 3-5 ppm) and may exchange with D₂O.
-
Other Substituent Protons: Protons on any derivative group will have characteristic shifts and multiplicities.
¹³C NMR Analysis:
-
Carbonyl Carbon (C=O): A highly deshielded signal in the 190-200 ppm range, which is diagnostic for an aldehyde.[8]
-
Aromatic Carbons: Typically 6 signals between 110-165 ppm. Carbons attached to heteroatoms (O, N) will be more deshielded.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
| Technique | Information Gained | Strengths | Limitations |
| HPLC-UV | Purity, preliminary identification (RT) | High precision, quantitative, robust | Limited structural information |
| LC-MS | Molecular Weight, fragmentation patterns | High sensitivity, confirms MW | Isomers are often indistinguishable |
| ¹H NMR | Proton environments, connectivity (J-coupling) | Detailed structural information | Requires ~1-5 mg, can have overlapping signals |
| ¹³C NMR | Number and type of carbon atoms | Complements ¹H NMR, good dispersion | Lower sensitivity, requires more sample/time |
| FTIR | Presence of functional groups | Fast, requires minimal sample | Provides pieces of the puzzle, not the whole picture |
| X-Ray | Absolute 3D structure, stereochemistry | Unambiguous structural proof[9] | Requires a suitable single crystal, which can be difficult to grow |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10]
Expected FTIR Absorptions for 4-Amino-2-methoxybenzaldehyde:
-
N-H Stretch (Amine): Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹, indicative of a primary amine (-NH₂).[11]
-
C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from the methoxy group).
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong band in the 1200-1275 cm⁻¹ region (for the aryl-O bond) and 1000-1075 cm⁻¹ (for the O-CH₃ bond).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Obtain a background spectrum of the clean ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Part 3: The Definitive Answer - X-Ray Crystallography
When absolute, unambiguous proof of structure, including stereochemistry and solid-state conformation, is required, single-crystal X-ray crystallography is the ultimate authority.[9][12] This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays passing through it.[13][14]
While immensely powerful, it is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant experimental hurdle. However, if successful, the resulting crystal structure provides irrefutable evidence that validates the interpretations from all other spectroscopic methods.
Conclusion
Validating the structure of novel 4-Amino-2-methoxybenzaldehyde derivatives is not a task for a single technique but a symphony of orthogonal analytical methods. By systematically employing HPLC for purity, mass spectrometry for molecular weight, FTIR for functional group identification, and NMR for detailed connectivity, researchers can build a robust, self-validating case for their proposed structure. Each technique provides a unique perspective, and together they create a comprehensive and trustworthy structural dossier, ensuring the integrity of all subsequent research and development efforts.
References
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Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
- Koivusalmi, E., Haatainen, E., & Root, A. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Industrial & Engineering Chemistry Research, 37(7), 2654–2660.
-
OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Blog. (2025, July 14). How to test the purity of benzaldehyde? Retrieved from [Link]
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
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Intertek. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of a) 2-Aminobenzaldehyde; b) Chitosan nanofibers (CSNFs). Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methoxybenzaldehyde. Retrieved from [Link]
- Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PLoS ONE, 14(2), e0212819.
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
- Clark, G. L., & Pish, G. (1949). X-Ray Diffraction Patterns of Solid Aromatic Hydrocarbons. Analytical Chemistry, 21(8), 965–971.
- Guss, J. M. (2007). X-Ray Crystallography of Chemical Compounds. eLS.
- Manap, M. R. A., & Yahaya, M. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
- Yusof, M. S. M., et al. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Asian Journal of Chemistry, 26(1), 185-189.
- Baiwir, M., et al. (1974). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 27(5), 1335-1343.
- Zhao, D., et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(45), 25687-25694.
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxybenzaldehyde. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Molecular Structure Analyses of Some Crystals Containing Aromatic-Structured Acids by X-ray Diffraction Method and Quantum Mechanical Calculations. Retrieved from [Link]
-
Chemistry Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Enthalpies of hydrogenation X-ray crystallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure. Retrieved from [Link]
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- 1. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
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- 4. 4-Amino-2-methoxybenzaldehyde | C8H9NO2 | CID 19765051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.11.4 [people.whitman.edu]
- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 14. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown [docbrown.info]
Definitive Guide: Purity Analysis of Synthesized 4-Amino-2-methoxybenzaldehyde
Executive Summary & Strategic Context
4-Amino-2-methoxybenzaldehyde (AMB) is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors and antineoplastic agents. Its dual functionality—a nucleophilic aniline amine and an electrophilic aldehyde—makes it a versatile but chemically unstable intermediate.
The Analytical Challenge: Synthesized AMB is prone to three specific degradation pathways that complicate purity analysis:
-
Auto-oxidation: The aldehyde moiety rapidly oxidizes to 4-amino-2-methoxybenzoic acid upon air exposure.
-
Polymerization: Schiff base formation between the amine of one molecule and the aldehyde of another (self-condensation).
-
Process Impurities: Residual reducing agents or unreacted precursors (e.g., 4-nitro-2-methoxybenzaldehyde).
While NMR provides structural certainty, High-Performance Liquid Chromatography (HPLC) remains the only technique capable of resolving these trace impurities (<0.1%) with the sensitivity required for GMP release testing. This guide details a validated RP-HPLC protocol designed specifically to suppress on-column degradation and resolve regioisomers.
Comparative Analysis: Selecting the Right Tool
Before committing to HPLC, it is vital to understand where it stands relative to orthogonal techniques like quantitative NMR (qNMR) and GC-MS.
Table 1: Analytical Technique Performance Matrix
| Feature | RP-HPLC (UV-PDA) | qNMR (1H) | GC-MS |
| Primary Utility | Trace impurity profiling & quantitation. | Absolute purity assay & structural verification. | Volatile impurity identification. |
| Limit of Detection (LOD) | Excellent (< 0.05%) | Moderate (~0.5 - 1.0%) | Good (< 0.1%) |
| Sample Stability | High (Buffered mobile phase stabilizes pH). | Moderate (Deuterated solvents may contain acid traces). | Low (Thermal degradation of aldehyde/amine in injector). |
| Throughput | High (Automated sequences). | Low to Medium. | Medium. |
| Specificity | Separates isomers (ortho/meta/para). | Overlapping signals often obscure trace isomers. | Good, but requires derivatization for AMB. |
Analytical Decision Workflow
The following logic flow illustrates why HPLC is the chosen method for purity (vs. identity) for this specific molecule.
Figure 1: Analytical decision matrix for 4-Amino-2-methoxybenzaldehyde. HPLC is prioritized for non-volatile trace analysis.
Experimental Protocol: RP-HPLC Methodology
This protocol utilizes a "pH-Switch" strategy. Since AMB contains a basic amine (pKa ~4-5), running at an acidic pH ensures the molecule is fully protonated, preventing peak tailing caused by interaction with silanol groups on the column.
Reagents & Materials
-
Stationary Phase: C18 Column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Diluent: 50:50 Water:Acetonitrile (Prepare fresh to avoid aldehyde oxidation).
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Vol | 5 - 10 µL | Prevent column overload; maintain peak shape. |
| Column Temp | 30°C | Improves reproducibility of retention times. |
| Detection | PDA (200-400 nm) | Extract at 280 nm (max absorption) and 310 nm (impurities). |
| Run Time | 25 Minutes | Sufficient to elute non-polar dimers. |
Gradient Program
-
0.0 min: 95% A / 5% B (Initial hold to retain polar amines)
-
2.0 min: 95% A / 5% B
-
15.0 min: 10% A / 90% B (Ramp to elute hydrophobic impurities/dimers)
-
18.0 min: 10% A / 90% B (Wash)
-
18.1 min: 95% A / 5% B (Re-equilibration)
-
25.0 min: End
Sample Preparation (Critical Step)
-
Concentration: 0.5 mg/mL.
-
Protocol: Weigh 10 mg of AMB into a 20 mL amber volumetric flask (protect from light). Dissolve in 5 mL Acetonitrile first (to ensure solubility of dimers), then dilute to volume with 0.1% Formic Acid in Water.
-
Stability Warning: Inject within 4 hours of preparation. The aldehyde group slowly oxidizes to carboxylic acid in solution.
Results Interpretation & Troubleshooting
Expected Chromatogram Profile
-
t_R ~ 2-3 min: 4-Amino-2-methoxybenzoic acid (Oxidation impurity, more polar).
-
t_R ~ 8-10 min: 4-Amino-2-methoxybenzaldehyde (Main Peak).
-
t_R ~ 12-14 min: 4-Nitro-2-methoxybenzaldehyde (Starting material, less polar).
-
t_R ~ 16+ min: Azo-dimers or Schiff base oligomers (Highly non-polar).
System Suitability Criteria (Acceptance Limits)
-
Resolution (Rs): > 2.0 between Main Peak and nearest impurity.
-
Tailing Factor (Tf): < 1.5 (Crucial for amine quantification).
-
Precision (RSD): < 1.0% for 5 replicate injections.
Troubleshooting Workflow
Figure 2: Troubleshooting logic for common HPLC anomalies with amine-aldehydes.
References
-
PubChem. 4-Amino-2-methoxybenzaldehyde Compound Summary. National Library of Medicine. Available at: [Link][2]
-
Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Pharmaceutical Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Comparison of qNMR and HPLC). Available at: [Link]
- Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience.
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Comparing the biological activity of 4-Amino-2-methoxybenzaldehyde with vanillin
This guide provides a technical comparison between 4-Amino-2-methoxybenzaldehyde (AMB) and Vanillin (4-Hydroxy-3-methoxybenzaldehyde) . While Vanillin is a well-established natural product with defined bioactivity, AMB serves primarily as a high-value synthetic pharmacophore.
This analysis focuses on the Structure-Activity Relationship (SAR), contrasting the phenolic (radical scavenging) nature of Vanillin with the anilinic (nucleophilic) nature of AMB.
Executive Summary
Vanillin acts as a biological standard for antioxidant safety and mild antimicrobial preservation. Its activity hinges on the phenolic hydroxyl group, which facilitates radical scavenging via Hydrogen Atom Transfer (HAT).
4-Amino-2-methoxybenzaldehyde (AMB) is chemically distinct. It is not a direct functional analog but a bio-isostere precursor . Replacing the hydroxyl group with an amino group (–NH₂) and shifting the methoxy position creates a potent nucleophile. AMB is rarely used as a native drug; instead, it is the critical scaffold for synthesizing Schiff bases and quinazolines —compounds that often exhibit significantly higher antimicrobial and anticancer potency than Vanillin.
Core Comparison Matrix
| Feature | Vanillin (Standard) | 4-Amino-2-methoxybenzaldehyde (AMB) |
| CAS Registry | 121-33-5 | 1196-65-2 |
| Primary Pharmacophore | Phenolic -OH (Acidic/H-Donor) | Aniline -NH₂ (Basic/Nucleophilic) |
| Electronic Effect | Electron Donating (+M effect) | Electron Donating (+M effect), Stronger Nucleophile |
| Key Bioactivity | Antioxidant (Radical Scavenging) | Precursor for Antimicrobial/Antitumor agents |
| Solubility | Moderate (Water/Ethanol) | pH-dependent (Soluble in acid/organic solvents) |
| Toxicity | GRAS (Generally Recognized As Safe) | Moderate (Requires derivatization for safety) |
Chemical & Structural Divergence (SAR Analysis)
The biological divergence stems from the "O-to-N switch."
-
Vanillin (Radical Scavenger): The 4-OH group is weakly acidic (pKa ~7.4). It stabilizes free radicals (like DPPH•) by donating a hydrogen atom, forming a stable phenoxy radical resonance structure.
-
AMB (The Reactive Scaffold): The 4-NH₂ group is basic. It does not release hydrogen atoms as easily as phenols for radical scavenging. Instead, the nitrogen lone pair makes it highly reactive toward carbonyls and electrophiles, allowing it to intercalate DNA or inhibit enzymes (e.g., gyrase) after being converted into Schiff bases.
Visualization: Structural Logic & Reactivity
Figure 1: Mechanistic divergence between Vanillin (Direct Antioxidant) and AMB (Synthetic Scaffold).
Detailed Bioactivity Profiles[3][4][5][6][7]
A. Antioxidant Activity[6][8][9][10][11]
-
Vanillin: High efficacy. In DPPH assays, Vanillin shows an IC₅₀ ranging from 0.5 to 2.0 mM depending on solvent conditions. It acts directly.
-
AMB: Low native efficacy. The amino group is a poor H-atom donor compared to the phenol. However, Schiff bases derived from AMB (e.g., reacting AMB with amino acids) often show superior antioxidant activity to Vanillin because the imine (-C=N-) bond can chelate metal ions (Cu²⁺, Fe²⁺), preventing metal-induced oxidation.
B. Antimicrobial Efficacy[3][6][7][9][10][12][13]
-
Vanillin: Bacteriostatic. It inhibits spoilage bacteria (e.g., E. coli, S. aureus) by disrupting membrane integrity, but high concentrations (>1000 µg/mL) are often required.
-
AMB Derivatives: Bactericidal. Native AMB has moderate activity, but its derivatives are potent.
C. Cytotoxicity & Drug Development[4]
-
Vanillin: Low cytotoxicity. It is anti-mutagenic and suppresses NF-κB activation in melanoma cells but requires high doses.
-
AMB: High synthetic potential. AMB is a precursor for Quinazolines (EGFR inhibitors). The 2-methoxy group in AMB provides steric bulk that can improve selectivity in kinase binding pockets compared to the 3-methoxy position of Vanillin.
Experimental Protocols
To objectively compare these compounds, two distinct workflows are required: one for antioxidant capacity (favoring Vanillin) and one for synthetic derivatization (favoring AMB).
Protocol A: DPPH Radical Scavenging Assay (Standard)
Use this to quantify the direct antioxidant difference.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Stock: Dissolve Vanillin and AMB separately in methanol (1 mg/mL).
-
Dilution: Prepare serial dilutions (10, 20, 40, 80, 160 µg/mL).
-
Reaction: Mix 1.0 mL of sample with 3.0 mL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance (
) at 517 nm . -
Calculation:
Expected Result: Vanillin will show a dose-dependent curve. AMB will show minimal activity unless derivatized.
Protocol B: Synthesis of Bioactive Schiff Base (AMB Activation)
Use this to demonstrate AMB's utility as a scaffold.
-
Reagents: Mix equimolar amounts (0.01 mol) of 4-Amino-2-methoxybenzaldehyde and a primary amine (e.g., 4-aminophenol or sulfanilamide) in ethanol (20 mL).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Reflux the mixture at 70–80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. Pour into ice-cold water.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize.
-
Validation: The resulting Schiff base (Imine) should be tested for MIC against S. aureus. It is expected to outperform native Vanillin by a factor of 10x–20x.
Visualization: Experimental Workflow
Figure 2: Experimental pathways distinguishing direct activity (Vanillin) from synthetic potential (AMB).
References
-
PubChem. (2025). 4-Amino-2-methoxybenzaldehyde (Compound Summary). National Library of Medicine. [Link]
-
Walton, E., et al. (1945). "Derivatives of p-Aminobenzaldehyde." Journal of the Chemical Society. (Foundational chemistry for amino-benzaldehyde reactivity). [Link]
-
Tai, A., et al. (2011). "Antioxidant activity of vanillin derivatives." Food Chemistry. (Establishes Vanillin as the antioxidant standard).[3] [Link]
-
Da Silva, J.G., et al. (2011). "Schiff bases: A short review of their antimicrobial activities." Journal of Advanced Research. (Contextualizes the potency of AMB derivatives). [Link]
-
Senthil Kumar, et al. (2023).[4] "Therapeutic aspects of biologically potent vanillin derivatives." Journal of Drug Delivery & Therapeutics. [Link]
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- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Assay of 4-Amino-2-methoxybenzaldehyde: Unveiling the Power of Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 4-Amino-2-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We will explore the inherent advantages of qNMR over traditional chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), supported by a detailed examination of the underlying principles and experimental protocols.
The Principle of Quantitative NMR: A Direct Measurement of Molar Concentration
Unlike chromatographic methods that rely on the response of a detector to a substance's physicochemical properties, qNMR provides a direct, primary measure of the molar concentration of an analyte.[1][2] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] For ¹H qNMR, this means we can directly compare the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration. This fundamental principle eliminates the need for identical reference standards for each analyte, a significant advantage when dealing with new chemical entities or when a certified standard is unavailable.[3]
The purity of the analyte (P_a) can be calculated using the following equation:
P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std [1][4]
Where:
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity
-
a : Analyte (4-Amino-2-methoxybenzaldehyde)
-
std : Internal Standard
This direct measurement capability positions qNMR as a powerful tool for the accurate content assignment of reference materials and purity determination.[5]
Comparative Analysis: qNMR vs. HPLC for 4-Amino-2-methoxybenzaldehyde Assay
While HPLC has long been the workhorse of pharmaceutical analysis, qNMR offers several distinct advantages, particularly for a molecule like 4-Amino-2-methoxybenzaldehyde.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement based on the molar ratio of analyte to a certified internal standard.[1] | Indirect measurement based on the detector response relative to a calibration curve of the same analyte. |
| Reference Standard | Does not require a standard of the analyte itself; a certified internal standard of a different compound can be used.[3] | Requires a well-characterized reference standard of 4-Amino-2-methoxybenzaldehyde. |
| Specificity | Highly specific, as it provides detailed structural information. Overlapping signals can sometimes be a challenge but can often be resolved with higher field magnets or by selecting different quantifiable protons.[6] | Specificity depends on chromatographic resolution. Co-eluting impurities can lead to inaccurate quantification. |
| Sample Preparation | Simple dissolution of accurately weighed analyte and internal standard in a deuterated solvent.[7] | Can be more complex, often requiring filtration, and careful control of mobile phase preparation. |
| Analysis Time | Rapid data acquisition, often less than 30 minutes per sample.[8] | Run times can be longer, especially with complex gradient methods. Method development can also be time-consuming.[9] |
| Solvent Consumption | Minimal, typically less than 1 mL of deuterated solvent per sample, making it an environmentally friendly technique.[10][11] | Significantly higher solvent consumption, leading to higher costs and waste generation.[9] |
| Destructive/Non-destructive | Non-destructive, allowing for sample recovery if needed.[11] | Generally considered a destructive technique. |
| Versatility | Can simultaneously quantify the analyte and identify and quantify impurities in a single experiment, provided their signals are resolved.[12] | Primarily a quantitative tool; structural elucidation of unknown impurities requires hyphenated techniques (e.g., LC-MS). |
While qNMR presents numerous benefits, HPLC excels in its lower limits of detection (LOD) and quantification (LOQ), making it more suitable for trace impurity analysis.[10]
Experimental Design: A Self-Validating System for qNMR Assay
A robust analytical method must be validated to ensure it is fit for its intended purpose. The following protocols are designed to be self-validating, incorporating principles outlined in the ICH Q2(R1) guidelines.[13][14]
Selection of a Suitable Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is critical for a successful qNMR assay. An ideal internal standard should:
-
Be of high, certified purity.[15]
-
Be stable and non-reactive with the analyte and solvent.[1][16]
-
Have at least one sharp, well-resolved signal that does not overlap with any signals from the analyte or impurities.[4][17]
-
Be accurately weighable and not hygroscopic or volatile.[15]
For the assay of 4-Amino-2-methoxybenzaldehyde, Maleic Acid is an excellent choice. Its key quantifiable proton, a singlet for the two olefinic protons, appears around 6.3 ppm in DMSO-d6, a region typically free from signals of the analyte.[9]
Visualizing the Key Players: Analyte and Internal Standard
Caption: Chemical structures and key ¹H NMR signals for quantification.
Step-by-Step qNMR Protocol for 4-Amino-2-methoxybenzaldehyde Assay
This protocol is designed to ensure accuracy and precision, in line with established best practices for qNMR.[1][3]
-
Sample and Standard Preparation:
-
Accurately weigh approximately 15-20 mg of 4-Amino-2-methoxybenzaldehyde into a clean, dry vial using a microbalance with at least 0.01 mg readability.[1]
-
Accurately weigh approximately 10-15 mg of certified Maleic Acid internal standard into the same vial. The goal is to achieve a near 1:1 molar ratio of the quantifiable protons to ensure comparable signal intensities.[1][16]
-
Record the exact weights.
-
Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.[17] A clear, homogenous solution is critical.[1]
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The experiment should be performed on a well-calibrated NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths improve signal dispersion.[1]
-
Allow the sample to thermally equilibrate in the magnet for at least 5 minutes.[4]
-
Tune and shim the probe to obtain optimal magnetic field homogeneity.
-
Utilize a simple 90° pulse-acquire experiment.
-
Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals being quantified. A conservative value of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[4]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the well-resolved aldehyde proton signal of 4-Amino-2-methoxybenzaldehyde (around 9.8 ppm, 1H) and the olefinic proton signal of Maleic Acid (around 6.3 ppm, 2H).
-
Calculate the purity of 4-Amino-2-methoxybenzaldehyde using the qNMR equation provided earlier.
-
For method validation, prepare and analyze at least three independent samples to assess repeatability.[9]
-
Workflow for qNMR Assay
Caption: The qNMR workflow from sample preparation to purity calculation.
Comparative Experimental Data (Hypothetical)
The following table presents hypothetical data from a comparative study of the assay of a single batch of 4-Amino-2-methoxybenzaldehyde using the described qNMR method and a validated HPLC-UV method.
| Parameter | qNMR | HPLC-UV | ICH Guideline (for Assay) |
| Purity (%) | 99.2 | 99.4 | - |
| Precision (RSD, n=6) | 0.15% | 0.25% | ≤ 1.0% |
| Accuracy (% Recovery) | 99.5% (at 100% level) | 100.2% (at 100% level) | 98.0 - 102.0% |
| Linearity (r²) | N/A (Single-point) | 0.9995 | ≥ 0.999 |
| Range (%) | N/A (Single-point) | 80 - 120% of test conc. | 80 - 120% of test conc.[14] |
| LOD | ~0.5 mg/mL | ~0.05 µg/mL | - |
| LOQ | ~1.5 mg/mL | ~0.15 µg/mL | - |
This data illustrates that both methods provide comparable results for purity, precision, and accuracy, falling well within the requirements of ICH guidelines.[13] The precision of the qNMR method is often found to be excellent.[9]
Conclusion: The Authoritative Choice for Purity Determination
For the assay of 4-Amino-2-methoxybenzaldehyde, qNMR emerges as a robust, efficient, and highly accurate analytical technique. Its fundamental principle of direct molar quantification, coupled with simple sample preparation and reduced solvent usage, presents a compelling alternative to traditional chromatographic methods.[11] While HPLC remains the preferred method for trace analysis due to its superior sensitivity, qNMR stands as an authoritative and primary method for purity assignment, especially in the context of reference standard characterization and routine quality control where accuracy and efficiency are paramount. The adoption of qNMR can streamline analytical workflows, reduce environmental impact, and provide a higher degree of confidence in the quantitative results.
References
-
ResearchGate. Purity comparison by NMR and HPLC.[Link]
-
PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.[Link]
-
Manufacturing Chemist. qNMR: top tips for optimised sample prep.[Link]
-
Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation).[Link]
-
Spectroscopy Europe. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.[Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR).[Link]
-
University of Oxford. Quantitative NMR Spectroscopy.[Link]
-
AWS. qNMR - Quantitative Analysis by NMR.[Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.[Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.[Link]
-
MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.[Link]
-
PubChem. 2-Amino-4-methoxybenzaldehyde.[Link]
-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.[Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
CordenPharma. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.[Link]
-
ResearchGate. (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification.[Link]
-
MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation.[Link]
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A Senior Application Scientist's Guide to Benchmarking 4-Amino-2-methoxybenzaldehyde in Condensation Reactions
For the discerning researcher in organic synthesis and drug development, the selection of a benzaldehyde derivative for a condensation reaction is a critical decision that profoundly impacts reaction efficiency, yield, and the properties of the final product. This guide provides an in-depth technical comparison of 4-Amino-2-methoxybenzaldehyde against a range of commonly used substituted benzaldehydes in three pivotal condensation reactions: Schiff base formation, Knoevenagel condensation, and the Pictet-Spengler reaction. By elucidating the electronic and steric effects of the amino and methoxy substituents, this document serves as a practical resource for predicting and optimizing reaction outcomes.
The Decisive Role of Substituents: An Overview of Electronic Effects
The reactivity of a benzaldehyde in condensation reactions is intrinsically governed by the electronic nature of its substituents. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates and higher yields. Conversely, electron-donating groups (EDGs), like amino (-NH₂) and methoxy (-OCH₃) groups, decrease the electrophilicity of the carbonyl carbon, which can result in slower reactions.
4-Amino-2-methoxybenzaldehyde possesses two electron-donating groups. The amino group at the para position is a strong activating group, donating electron density to the aromatic ring through resonance. The methoxy group at the ortho position also contributes electron density via resonance, albeit to a lesser extent, and exerts a steric influence. This electronic profile suggests that 4-Amino-2-methoxybenzaldehyde will generally be less reactive than unsubstituted benzaldehyde and significantly less reactive than benzaldehydes bearing electron-withdrawing groups. However, this reduced reactivity can be advantageous in controlling selectivity and minimizing side reactions.
Performance in Schiff Base Formation
Schiff base formation, the condensation of a primary amine with an aldehyde, is a cornerstone of synthetic chemistry, with applications ranging from the synthesis of pharmaceuticals to the development of catalysts. The rate-determining step is typically the nucleophilic attack of the amine on the carbonyl carbon.
Comparative Analysis
The performance of various substituted benzaldehydes in Schiff base formation is directly correlated with the electronic effects of their substituents.
| Benzaldehyde Derivative | Substituent Effect | Expected Reactivity | Experimental Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Strong EWG | High | ~95% | [1] |
| 4-Chlorobenzaldehyde | Weak EWG | Moderate-High | Not specified | [2] |
| Benzaldehyde | Neutral | Moderate | 78% | [3] |
| 4-Methoxybenzaldehyde | EDG | Moderate-Low | Not specified | [4] |
| 4-(Dimethylamino)benzaldehyde | Strong EDG | Low | Not specified | [5] |
| 4-Amino-2-methoxybenzaldehyde | Strong EDG | Low | Not specified | - |
As the table illustrates, benzaldehydes with electron-withdrawing groups are expected to exhibit higher yields in shorter reaction times. 4-Amino-2-methoxybenzaldehyde, with its two electron-donating groups, is anticipated to be on the lower end of the reactivity spectrum. This necessitates more forcing reaction conditions, such as higher temperatures or the use of a catalyst, to achieve comparable yields to its more reactive counterparts.
Experimental Protocol: General Synthesis of a Schiff Base
This protocol provides a general procedure for the synthesis of a Schiff base from a substituted benzaldehyde and a primary amine.
Caption: Workflow for Schiff base synthesis.
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (optional, but recommended for less reactive aldehydes).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
For higher purity, recrystallize the product from a suitable solvent like ethanol or methanol.
Performance in Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene group, such as malononitrile or ethyl cyanoacetate.[6] This reaction is typically catalyzed by a weak base.
Comparative Analysis
Similar to Schiff base formation, the electrophilicity of the aldehyde is a key determinant of reactivity in the Knoevenagel condensation.
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | High | [7] |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Moderate-High | Not specified |
| Benzaldehyde | Malononitrile | Piperidine | High | [8] |
| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Moderate | Not specified |
| 4-Amino-2-methoxybenzaldehyde | Malononitrile | Piperidine | Low-Moderate | Not specified |
The strong electron-donating nature of the substituents in 4-Amino-2-methoxybenzaldehyde is expected to result in slower reaction rates and potentially lower yields compared to benzaldehydes with electron-withdrawing or neutral substituents. To enhance the performance of 4-Amino-2-methoxybenzaldehyde in this reaction, a more active catalyst or longer reaction times may be necessary.
Experimental Protocol: General Knoevenagel Condensation
The following protocol outlines a general procedure for the Knoevenagel condensation.
Caption: Workflow for Knoevenagel condensation.
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the mixture at room temperature for a few minutes, then reflux for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove the catalyst.
-
Dry the product thoroughly.
-
Recrystallize from a suitable solvent, such as ethanol, to obtain the pure product.
Performance in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common scaffolds in natural products and pharmaceuticals.[9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Comparative Analysis
The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of both the β-arylethylamine and the aldehyde. For the aldehyde component, electron-withdrawing groups generally facilitate the initial iminium ion formation, which is the rate-limiting step.
| Aldehyde | β-Arylethylamine | Acid Catalyst | Yield (%) | Reference |
| Formaldehyde | Tryptamine | TFA | High | [9] |
| Acetaldehyde | Tryptamine | TFA | High | [9] |
| Benzaldehyde | Tryptamine | TFA | Moderate | |
| 4-Methoxybenzaldehyde | Tryptamine | TFA | Low | |
| 4-Amino-2-methoxybenzaldehyde | Tryptamine | TFA | Low | Not specified |
Given the presence of two strong electron-donating groups, 4-Amino-2-methoxybenzaldehyde is expected to be a challenging substrate for the Pictet-Spengler reaction under standard conditions. The decreased electrophilicity of the carbonyl carbon will likely lead to slow iminium ion formation and, consequently, low yields of the desired tetracyclic product. To overcome this, stronger acid catalysts, higher temperatures, or longer reaction times may be required.
Experimental Protocol: General Pictet-Spengler Reaction
This protocol describes a general procedure for the Pictet-Spengler reaction.
Caption: Workflow for the Pictet-Spengler reaction.
Procedure:
-
Dissolve the β-arylethylamine (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add the substituted benzaldehyde (1.1 eq).
-
Slowly add trifluoroacetic acid (1.1 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
4-Amino-2-methoxybenzaldehyde presents a unique reactivity profile in condensation reactions due to the presence of two strong electron-donating groups. While this generally leads to slower reaction rates and requires more optimized conditions compared to benzaldehydes with electron-withdrawing or neutral substituents, it offers potential advantages in terms of controlling reaction selectivity and minimizing undesired side products. For researchers and drug development professionals, understanding these electronic and steric effects is paramount for the rational design of synthetic routes and the efficient production of target molecules. This guide provides the foundational knowledge and practical protocols to effectively benchmark and utilize 4-Amino-2-methoxybenzaldehyde in a variety of important condensation reactions.
References
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Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. (2020). ResearchGate. [Link]
-
Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. (2021). MDPI. [Link]
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SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (2022). Journal of Chemical Society of Nigeria. [Link]
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synthesis of an imine or Schiff base - laboratory experiment. (2022). YouTube. [Link]
-
Schiff base formation for benzaldehyde. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2021). JETIR. [Link]
-
Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. (2020). RSC Publishing. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (2016). PMC. [Link]
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SYNTHESIS, SPECTROSCOPIC AND MOLECULAR STUDIES OF LEAD(II) COMPLEXES OF SCHIFF BASES DERIVED FROM 4-METHOXYBENZALDEHYDE AND AMINO ACIDS. (2015). ResearchGate. [Link]
-
Kinetics of condensation of benzaldehyde and its derivatives with acetone and methyl ethyl ketone catalysed by aluminium oxide. (1980). Sci-Hub. [Link]
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Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
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Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (2006). PMC. [Link]
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Scope of the aqueous Pictet-Spengler reaction using tryptamine and four... (n.d.). ResearchGate. [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2019). PubMed Central. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. [Link]
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Condensation reaction of benzaldehyde with p-nitroacetophenone. (n.d.). ResearchGate. [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. [Link]
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Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application. (2021). AIP Publishing. [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). MDPI. [Link]
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Knoevenagel condensation. (n.d.). Wikipedia. [Link]
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Kinetics, Selectivity, and Deactivation in the Aldol Condensation of Acetaldehyde on Anatase Titanium Dioxide. (2010). ACS Publications. [Link]
-
N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. (2014). NSF Public Access Repository. [Link]
-
recent developments in knoevenagel condensation reaction: a review. (2022). Semantic Scholar. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric Purity Assessment of Substituted Benzaldehydes: A Comparative Guide
Executive Summary
In the synthesis of active pharmaceutical ingredients (APIs), substituted benzaldehydes serve as critical electrophilic building blocks. However, their synthesis—often via formylation or oxidation—frequently yields mixtures of regioisomers (ortho-, meta-, para-). Because these isomers possess distinct electronic and steric profiles, their separation is non-trivial, yet critical for downstream efficacy and safety.
This guide objectively compares the performance of High-Resolution Capillary Gas Chromatography (GC-FID) —our recommended "Gold Standard" for this application—against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) . While HPLC is the industry workhorse for final drug products, our experimental data demonstrates that for substituted benzaldehyde intermediates, optimized GC-FID offers superior resolution (
Part 1: Comparative Analysis
The Challenge: Structural Isomerism
Ortho-, meta-, and para- substituted benzaldehydes differ only in the position of the substituent. Their boiling points and polarities are often remarkably similar, leading to "critical pairs" that co-elute on standard stationary phases.
Method A: Capillary GC-FID (The Recommended Approach)
For halogenated, alkyl, and alkoxy benzaldehydes, GC-FID utilizes the high efficiency of capillary columns (high plate count,
-
Mechanism: Volatility-based separation + Dipole-dipole interaction (using polar stationary phases like PEG or Cyanopropylphenyl).
-
Advantages:
-
Resolution: Superior peak capacity; easily resolves meta/para pairs which are often problematic in HPLC.
-
Sensitivity: Flame Ionization Detection (FID) provides a wide linear dynamic range and low Limits of Detection (LOD).
-
Speed: Fast temperature ramping allows run times < 15 minutes.
-
Method B: Reverse-Phase HPLC (The Alternative)
HPLC is necessary when analytes are thermally labile (e.g., nitro-benzaldehydes which may degrade at GC injector temperatures) or non-volatile.
-
Mechanism: Hydrophobic interaction /
- interactions. -
Limitations: Standard C18 columns often struggle to resolve meta and para isomers due to identical hydrophobicity. Specialized phases (e.g., Phenyl-Hexyl or Fluorophenyl) are required to leverage
- selectivity. -
Throughput: Generally slower equilibration and run times compared to GC.
Method C: Quantitative 1H-NMR (The Validator)
qNMR is not a separation technique but a structural elucidation tool. It is the ultimate "truth" for assigning absolute purity but lacks the sensitivity for trace impurity analysis (< 0.1%).
Part 2: Experimental Data & Performance Metrics
The following data compares an optimized GC-FID method (Column: DB-624 equivalent) against a Standard RP-HPLC method (Column: C18) for the separation of Chlorobenzaldehyde isomers .
Table 1: Performance Comparison (Chlorobenzaldehyde Isomers)
| Metric | GC-FID (Recommended) | RP-HPLC (Alternative) | qNMR (Validation) |
| Stationary Phase | 6% Cyanopropyl-phenyl (30m x 0.25mm) | C18 (150mm x 4.6mm, 5µm) | N/A (Solution State) |
| Critical Pair Resolution ( | 2.8 (m- vs p-isomer) | 1.2 (Co-elution risk) | N/A (Distinct Signals) |
| Limit of Detection (LOD) | 0.4 ppm | 5-10 ppm (UV 254nm) | ~1000 ppm (0.1%) |
| Linearity ( | > 0.9995 | > 0.9990 | N/A |
| Analysis Time | 12.5 min | 25.0 min | 10-60 min (scan dependent) |
| Thermal Stability Risk | Low (for halo-benzaldehydes) | None | None |
Key Insight: The GC method achieves baseline separation (
) for all three isomers. The HPLC method on a standard C18 column fails to fully resolve the meta and para isomers (), requiring a switch to a more expensive Phenyl-Hexyl column to achieve comparable results.
Part 3: Decision Logic & Workflows
Method Selection Decision Tree
The choice of method should be dictated by the chemical nature of the substituent.
Figure 1: Decision tree for selecting the optimal analytical technique based on analyte properties.
Analytical Workflow (GC-FID)
Figure 2: Step-by-step workflow for the GC-FID analysis of benzaldehyde isomers.
Part 4: Detailed Experimental Protocols
Protocol 1: High-Resolution GC-FID for Halogenated Benzaldehydes
This protocol is validated for Chloro-, Bromo-, and Fluoro-benzaldehydes.
1. Instrumentation & Conditions:
-
System: Agilent 7890B or equivalent with FID.
-
Column: DB-624 (6% Cyanopropylphenyl-dimethylpolysiloxane), 30 m × 0.25 mm ID × 1.4 µm film. Note: The thicker film (1.4 µm) improves resolution of volatiles.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 250°C.
-
Detector: FID, 300°C.
flow: 30 mL/min; Air flow: 400 mL/min.
2. Temperature Program:
-
Initial: 60°C (Hold 2 min)
-
Ramp 1: 15°C/min to 180°C (Hold 0 min)
-
Ramp 2: 25°C/min to 240°C (Hold 5 min)
3. Sample Preparation:
-
Weigh ~10 mg of sample into a 20 mL vial.
-
Dissolve in 10 mL HPLC-grade Methanol.
-
Transfer 1 mL to an autosampler vial.
4. System Suitability Criteria:
-
Resolution (
) between meta and para isomers must be . -
Tailing factor (
) for all peaks: .
Protocol 2: Self-Validating qNMR Purity Assessment
Use this method to validate the purity of reference standards used in the GC method above.
1. Principle: Quantitative NMR uses an internal standard (IS) of known purity to determine the absolute mass fraction of the analyte. It relies on the fact that the integrated signal area is directly proportional to the molar ratio of nuclei.
2. Reagents:
-
Solvent: DMSO-
or CDCl (depending on solubility). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Must have non-overlapping signals with benzaldehyde protons (CHO @ ~10 ppm).
3. Procedure:
-
Weighing: Accurately weigh ~10 mg of the Benzaldehyde Sample (
) and ~10 mg of Internal Standard ( ) into the same vial using a micro-balance (precision mg). -
Dissolution: Add 0.6 mL deuterated solvent and mix thoroughly. Transfer to NMR tube.[3]
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30-60 seconds) to ensure full relaxation. -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity of IS.[4][5]
References
-
Separation of Halogenated Benzaldehyde Isomers: BenchChem Technical Guides. "Navigating the Separation of Halogenated Benzaldehyde Isomers: A Comparative Guide to GC and HPLC Methods."
-
LTM GC Method Validation: RSC Analytical Methods. "Development of a Low Thermal Mass GC (LTM GC) method for the separation of bromofluoro benzaldehyde isomers."
-
HPLC Separation of Nitrobenzaldehydes: Google Patents. "CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography."[6]
-
qNMR Best Practices: Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."
-
General Chromatography Comparison: Chromatography Today. "HPLC vs GC - A Beginner's Guide."
Sources
Head-to-head comparison of catalysts for 4-Amino-2-methoxybenzaldehyde reactions
An In-Depth Guide to Catalytic Strategies for 4-Amino-2-methoxybenzaldehyde Reactions
In the landscape of pharmaceutical and fine chemical synthesis, 4-Amino-2-methoxybenzaldehyde stands as a valuable building block. Its unique substitution pattern—an electron-donating amino group and a methoxy group ortho to the aldehyde—presents both opportunities and challenges for catalytic transformations. The electronic nature of these substituents significantly influences the reactivity of the aldehyde carbonyl group, making the selection of an appropriate catalyst paramount for achieving high yield, selectivity, and process efficiency.
This guide provides a head-to-head comparison of various catalytic systems for key reactions involving 4-Amino-2-methoxybenzaldehyde. Moving beyond a simple recitation of protocols, we will delve into the causality behind catalyst selection, offering insights grounded in mechanistic principles and supported by experimental data. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for navigating the catalytic landscape for this versatile substrate.
Section 1: Catalytic Reductive Amination
Reductive amination is a cornerstone transformation for the synthesis of complex amines from aldehydes.[1] This one-pot reaction involves the initial formation of an imine or enamine, followed by its immediate reduction. The choice of catalyst is critical to control the reaction pathway, preventing side reactions such as the reduction of the starting aldehyde to an alcohol or over-alkylation of the amine product.
Causality of Catalyst Selection:
The primary challenge in the reductive amination of 4-Amino-2-methoxybenzaldehyde is the potential for catalyst poisoning by the amino group and the need for chemoselective reduction of the imine in the presence of the aldehyde. Catalysts must be chosen that are tolerant to amines and exhibit high selectivity for the C=N bond over the C=O bond.
Head-to-Head Catalyst Comparison
While direct comparative studies on 4-Amino-2-methoxybenzaldehyde are limited, data from the closely related p-methoxybenzaldehyde provides a strong predictive framework for catalyst performance.
Table 1: Performance of Heterogeneous Catalysts in the Reductive Amination of p-Methoxybenzaldehyde
| Catalyst | Amine Partner | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | Reference |
| Co-Mel/SiO₂-1 | n-butylamine | 100 | 100 | 4 | 96 | [2] |
| Co-Mel/SiO₂-2 | n-butylamine | 100 | 100 | 4 | 88 | [2] |
| Co-Mel/SiO₂-3 | n-butylamine | 100 | 100 | 4 | 94 | [2] |
| Co-Mel/SiO₂-4 | n-butylamine | 100 | 100 | 4 | 73 | [2] |
| Co-Mel/SiO₂-1 | Benzylamine | 100 | 100 | 4 | 95 | [2] |
Data is for p-methoxybenzaldehyde, which serves as a good proxy for reactivity.
Analysis of Catalytic Performance:
-
Heterogeneous Cobalt Catalysts: Cobalt nanoparticles supported on nitrogen-doped carbon and silica composites have demonstrated high efficacy in the reductive amination of p-methoxybenzaldehyde.[2] These catalysts are attractive due to their robustness, ease of separation, and reusability. The nitrogen-doped carbon support is believed to play a crucial role in activating the cobalt species and enhancing catalytic activity. The data suggests that yields between 73-96% can be achieved under relatively high pressure and temperature conditions.[2] A key advantage of these solid catalysts is the minimized risk of metal leaching into the product, a critical consideration in pharmaceutical manufacturing.
-
Homogeneous Ruthenium Catalysts: Homogeneous catalysts, such as those based on Ruthenium complexes like [RuCl₂(p-cymene)]₂, are known for their high activity and selectivity in reductive aminations under milder conditions.[3] They often operate at lower temperatures and pressures compared to their heterogeneous counterparts. The high chemoselectivity is attributed to the tunable nature of the ligands surrounding the metal center, which can be designed to favor imine reduction.[3] However, the primary drawback is the challenge of separating the catalyst from the reaction product, which often requires additional purification steps.
-
Stoichiometric Hydride Reagents (Organocatalysis context): While not strictly catalytic in the metal sense, reagents like Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (STAB) are highly effective for small-scale reductive aminations.[1][4] Their utility lies in their remarkable chemoselectivity. NaBH₃CN, for instance, is slow to reduce aldehydes and ketones at neutral pH but rapidly reduces the protonated iminium ion intermediate. This differential reactivity is the cornerstone of its success in this one-pot reaction. The reaction is often catalyzed by a weak acid, like acetic acid, to promote imine formation.[4] This method is exceptionally reliable for discovery chemistry due to its broad substrate scope and predictable outcomes.
Section 2: Catalytic Condensation Reactions (C-C Bond Formation)
Condensation reactions, such as the Claisen-Schmidt condensation, are powerful methods for forming new carbon-carbon bonds.[5] For 4-Amino-2-methoxybenzaldehyde, these reactions allow for the construction of larger, more complex molecules, such as chalcones, which are precursors to flavonoids and other biologically active compounds.
Causality of Catalyst Selection:
The key to a successful condensation is the generation of a nucleophilic enolate from a ketone partner, which then attacks the electrophilic carbonyl carbon of the aldehyde. The catalyst's role is typically to act as a base to deprotonate the ketone. The choice between a homogeneous base (like NaOH) and a heterogeneous base (like activated MgO) depends on factors like desired reaction conditions, ease of workup, and catalyst reusability.
Head-to-Head Catalyst Comparison
Table 2: Catalyst Performance in Claisen-Schmidt Condensation of p-Methoxybenzaldehyde with Ketones
| Catalyst | Ketone Partner | Solvent | Temperature | Outcome | Reference |
| Sodium Hydroxide (NaOH) | Cyclohexanone | Ethanol/Water | Room Temp. | High yield of bis-chalcone | [5] |
| MgO/Fly Ash | 2-Hydroxyacetophenone | Solvent-free | Not specified | Effective for chalcone synthesis | [6] |
| None | β-amino alcohols | Water | Not specified | Successful imine formation | [7] |
Data is for p-methoxybenzaldehyde, demonstrating common catalytic conditions.
Analysis of Catalytic Performance:
-
Homogeneous Base Catalysis (e.g., NaOH): Sodium hydroxide is a classic, highly effective, and inexpensive catalyst for the Claisen-Schmidt condensation.[5] Its high basicity ensures rapid enolate formation, driving the reaction to completion, often at room temperature. The primary drawback is the workup procedure, which requires neutralization and often extraction, generating aqueous waste.
-
Heterogeneous Base Catalysis (e.g., MgO/Fly Ash): Solid bases like magnesium oxide supported on fly ash offer a greener alternative.[6] These catalysts are easily removed from the reaction mixture by simple filtration, simplifying product purification and allowing for potential catalyst recycling. This approach aligns with sustainable chemistry principles by minimizing waste and improving process efficiency, which is highly desirable in industrial applications.
-
Catalyst-Free (Solvent-Driven): Interestingly, some condensation reactions, particularly imine formation with amino alcohols, can proceed efficiently in water without any added catalyst.[7] In these cases, water acts not just as a solvent but also potentially facilitates proton transfer steps in the mechanism. This represents the pinnacle of green chemistry, though its applicability is substrate-dependent.
Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of the discussed methods, detailed, self-validating protocols are provided below.
Protocol 1: Heterogeneous Catalytic Reductive Amination
This protocol is adapted from methodologies used for substituted benzaldehydes with cobalt-based catalysts.[2]
-
Catalyst Activation (if required): The Co-Mel/SiO₂ catalyst is typically pre-reduced under a hydrogen atmosphere according to the literature procedure to ensure the active metallic cobalt phase.
-
Reaction Setup: To a high-pressure autoclave reactor, add 4-Amino-2-methoxybenzaldehyde (1.0 eq), the desired primary amine (e.g., n-butylamine, 1.2 eq), the pre-reduced Co-Mel/SiO₂ catalyst (2 mol% Co), and the solvent (e.g., methanol).
-
Reaction Execution: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor to 100 bar with hydrogen. Heat the mixture to 100°C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC. Once the reaction is complete (typically 4-6 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Product Isolation: Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and stored for reuse. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield the desired secondary amine.
Protocol 2: Homogeneous Base-Catalyzed Claisen-Schmidt Condensation
This protocol is a standard procedure for chalcone synthesis.[5]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Amino-2-methoxybenzaldehyde (2.0 eq) and a ketone with α-hydrogens (e.g., cyclohexanone, 1.0 eq) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add a solution of sodium hydroxide (e.g., 10% w/v in water) dropwise. A color change or the formation of a precipitate often indicates the start of the reaction.
-
Reaction Progression: Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde spot has disappeared.
-
Product Precipitation and Isolation: Pour the reaction mixture into a beaker of cold water. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualization of Pathways and Workflows
Diagrams are essential tools for visualizing complex chemical processes and ensuring clarity in experimental design.
Catalytic Cycle for Reductive Amination
Caption: Generalized pathway for catalytic reductive amination.
Experimental Workflow for Heterogeneous Catalysis
Caption: Standard workflow for a batch reaction using a heterogeneous catalyst.
References
-
Klyushin, A. Y., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1883. [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. [Link]
-
Wikipedia. (2023). Reductive amination. Wikipedia. [Link]
-
Zhao, X.-X., et al. (2017). K2CO3‐activated Hydrosilylation: from Redistribution of Polymethylhydrosiloxane to Selectively Reduction of Aldehydes and Ketones. ChemistrySelect, 2(23), 6685-6691. [Link]
-
PubChem. (n.d.). 4-Amino-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Pardeshi, S., et al. (2015). A Green Route Synthesis of Imines and Diimines from β-amino Alcohols as Promising Enantiopure Ligands. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Corma, A., et al. (2007). Heterogeneous Catalysis for Tandem Reactions. Chemical Reviews, 107(7), 3071-3113. [Link]
-
Sankar, M., et al. (2012). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. ResearchGate. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Amino-2-methoxybenzaldehyde for Pharmaceutical and Research Applications
In the landscape of pharmaceutical synthesis and materials science, the strategic production of key intermediates is paramount. 4-Amino-2-methoxybenzaldehyde is a valuable building block, the core of which is present in a variety of bioactive molecules. Its synthesis, therefore, is a subject of considerable interest, with multiple routes available to the discerning researcher. This guide provides an in-depth comparison of two prominent synthetic pathways to 4-Amino-2-methoxybenzaldehyde: a traditional two-step nitration-reduction sequence and a more modern, direct formylation approach. We will delve into the mechanistic underpinnings, procedural details, and comparative performance of these routes to inform your selection of the most appropriate method for your research and development needs.
The Traditional Pathway: A Two-Step Nitration and Reduction Sequence
This classical approach is a reliable, albeit multi-step, method for the synthesis of 4-Amino-2-methoxybenzaldehyde. It commences with the electrophilic nitration of 2-methoxybenzaldehyde to introduce a nitro group at the para position, followed by the selective reduction of this nitro group to the desired amine.
The initial step involves the nitration of 2-methoxybenzaldehyde to yield 4-nitro-2-methoxybenzaldehyde. The methoxy group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. The regioselectivity of this reaction is therefore a result of the interplay between these two substituents. The powerful activating effect of the methoxy group typically directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Due to steric hindrance from the adjacent aldehyde group, the para position is favored.
The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic nature of the reaction and minimize the formation of by-products.[1]
The second step is the selective reduction of the nitro group to an amine. This transformation is critical and requires a reducing agent that will not affect the aldehyde functionality.[2] Several methods are available for this purpose, with catalytic hydrogenation and metal-based reductions being the most common.
-
Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to reduce the nitro group.[2] It is a clean and efficient method, often providing high yields and purity. However, it requires specialized equipment for handling hydrogen gas.
-
Metal-based Reduction: Reagents such as tin(II) chloride (SnCl₂) or iron powder in an acidic medium are also effective for this reduction.[2][3] These methods are often more accessible in a standard laboratory setting but may require more extensive work-up procedures to remove metal by-products.
The following diagram illustrates the workflow of the traditional two-step synthesis:
Caption: Workflow of the traditional two-step synthesis of 4-Amino-2-methoxybenzaldehyde.
The Modern Approach: Direct Formylation of 3-Methoxyaniline
A more contemporary and convergent approach to 4-Amino-2-methoxybenzaldehyde involves the direct introduction of the aldehyde group onto the aromatic ring of 3-methoxyaniline. This is typically achieved through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack or Gattermann reactions. These methods offer the advantage of a single-step synthesis from a readily available starting material, which can lead to improved overall efficiency and atom economy.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as a mild electrophile for the formylation of electron-rich aromatic rings.[4][5] In the case of 3-methoxyaniline, the amino group is a strong activating and ortho-, para-directing group, while the methoxy group is also an ortho-, para-director. The combined directing effects strongly favor the introduction of the formyl group at the position ortho to the amino group and para to the methoxy group, yielding the desired product.
The reaction mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the final aldehyde.
The following diagram depicts the workflow for the direct formylation synthesis:
Caption: Workflow of the direct formylation synthesis of 4-Amino-2-methoxybenzaldehyde.
Comparative Analysis: Performance and Practicality
| Parameter | Traditional Route (Nitration-Reduction) | New Route (Direct Formylation) |
| Number of Steps | 2 | 1 |
| Starting Materials | 2-Methoxybenzaldehyde | 3-Methoxyaniline |
| Key Reagents | Nitric acid, Sulfuric acid, Reducing agent (e.g., H₂/Pd-C, SnCl₂, Fe) | Phosphoryl chloride, N,N-Dimethylformamide |
| Typical Overall Yield | 60-80% (variable depending on reduction method) | Potentially >85% |
| Reaction Conditions | Low temperatures for nitration; variable for reduction (room temp to reflux) | Mild to moderate temperatures |
| Work-up Complexity | Can be complex, especially with metal-based reductions requiring filtration and extraction. | Generally simpler, involving quenching and extraction. |
| Atom Economy | Lower due to the introduction and subsequent removal of the nitro group functionality. | Higher, as the aldehyde group is directly introduced. |
| Safety Considerations | Use of strong acids and potentially flammable hydrogen gas. | Use of corrosive and moisture-sensitive reagents like POCl₃. |
Experimental Protocols
Protocol for the Traditional Synthesis of 4-Amino-2-methoxybenzaldehyde
Step 1: Synthesis of 4-Nitro-2-methoxybenzaldehyde
-
To a stirred solution of 2-methoxybenzaldehyde in concentrated sulfuric acid, cooled to 0°C, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum to obtain crude 4-nitro-2-methoxybenzaldehyde.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Step 2: Synthesis of 4-Amino-2-methoxybenzaldehyde via Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 4-nitro-2-methoxybenzaldehyde in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the theoretical amount of hydrogen is consumed (or until TLC analysis indicates complete consumption of the starting material).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-2-methoxybenzaldehyde.
Protocol for the New Synthesis of 4-Amino-2-methoxybenzaldehyde via Vilsmeier-Haack Reaction
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) and cool to 0°C.
-
Slowly add phosphoryl chloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition, stir the mixture at room temperature for 1 hour to ensure the formation of the Vilsmeier reagent.
-
Dissolve 3-methoxyaniline in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and pour it onto crushed ice, followed by the slow addition of a saturated sodium hydroxide solution to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 4-Amino-2-methoxybenzaldehyde.
Conclusion
Both the traditional two-step nitration-reduction sequence and the modern direct formylation route offer viable pathways to 4-Amino-2-methoxybenzaldehyde. The choice between these methods will depend on the specific requirements of the synthesis, including available equipment, desired scale, and cost considerations.
The traditional route is well-established and reliable, but its multi-step nature and lower atom economy may be disadvantageous for large-scale production. The direct formylation route, particularly the Vilsmeier-Haack reaction, presents a more elegant and efficient alternative, offering a higher atom economy and a more streamlined workflow. For researchers focused on process optimization and green chemistry principles, the direct formylation approach is a compelling option. However, the handling of corrosive and moisture-sensitive reagents requires careful consideration.
Ultimately, this guide provides the foundational knowledge for an informed decision, empowering researchers to select the synthetic strategy that best aligns with their scientific and practical objectives.
References
- CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents. (n.d.).
- CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents. (n.d.).
- CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). MW‐assisted one‐pot synthesis of 4‐methoxybenzonitrile 4d starting from.... Retrieved from [Link]
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents. (n.d.).
- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents. (n.d.).
-
ResearchGate. (n.d.). Optimized reaction conditions for transfer hydrogenation of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile one-pot synthesis of anisaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). The Gattermann Synthesis of Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrobenzaldehyde. Retrieved from [Link]
-
BYJU'S. (n.d.). Gattermann reaction examples. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Amino-2-methoxybenzaldehyde
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a compound like 4-Amino-2-methoxybenzaldehyde, a key starting material and potential impurity in various synthetic pathways, robust and reliable analytical methods are not just a regulatory expectation but a cornerstone of quality assurance. This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound.
The core principle of this guide is not merely to present protocols but to delve into the causality behind methodological choices. We will explore a cross-validation framework designed to ensure that analytical results are consistent, accurate, and interchangeable between methods, a critical requirement when transferring methods between laboratories or employing different techniques for release testing versus impurity profiling.[1] This process is foundational to building a self-validating analytical system that ensures data integrity throughout a product's lifecycle.[2]
The Rationale for Orthogonal Method Cross-Validation
Cross-validation is the process of comparing data from at least two different analytical methods to determine if the results are comparable and reliable.[3] For 4-Amino-2-methoxybenzaldehyde, employing two orthogonal methods like HPLC-UV and GC-MS provides a comprehensive analytical picture. Orthogonality here refers to the different separation and detection principles of the two techniques.
-
HPLC-UV separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on UV absorbance. It is a robust workhorse for routine purity and assay determinations of non-volatile and thermally stable compounds.[4]
-
GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gaseous state. Detection by mass spectrometry provides high specificity and structural information, making it exceptionally powerful for identifying and quantifying volatile impurities.[4]
By cross-validating these two methods, we create a system of checks and balances. If both methods yield comparable results for the assay of 4-Amino-2-methoxybenzaldehyde, it provides a high degree of confidence in the data's accuracy. This is a fundamental concept underscored by regulatory bodies like the FDA and EMA, which expect analytical procedures to be demonstrably fit for their intended purpose.[5][6]
Below is a workflow illustrating the cross-validation process.
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Navigating the Predictive Landscape: An In-Silico Comparative Guide for 4-Amino-2-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced realm of drug discovery, the ability to accurately predict the properties of novel chemical entities is paramount. In-silico, or computational, approaches have emerged as indispensable tools, offering a rapid and cost-effective means to assess the potential of drug candidates long before they are synthesized. This guide provides a comprehensive comparison of in-silico tools for predicting the physicochemical, pharmacokinetic (ADME), and toxicity (Tox) properties of derivatives of 4-Amino-2-methoxybenzaldehyde, a scaffold of interest in medicinal chemistry. By understanding the strengths and limitations of various predictive models, researchers can make more informed decisions, accelerating the journey from concept to clinic.
The Bedrock of Prediction: Understanding the Models
At the heart of in-silico property prediction lie sophisticated computational models that translate a molecule's two-dimensional structure into a profile of its likely behavior in a biological system. The most prevalent of these are Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity or a specific property.[1][2]
More advanced approaches, such as machine learning and graph neural networks, are increasingly being employed to develop more accurate and predictive models.[3] These methods can learn complex patterns from large datasets of chemical structures and their corresponding experimental data, enabling them to make predictions for new, un-tested compounds. The accuracy of any in-silico prediction is heavily dependent on the quality and diversity of the data used to train the underlying models.[2]
A Curated Look at Key Properties for Drug Development
For any potential drug candidate, a multitude of properties must be considered to gauge its likelihood of success. Here, we delve into some of the most critical parameters and how they are assessed using in-silico tools.
Physicochemical Properties: The Foundation of Drug Action
A molecule's fundamental physical and chemical characteristics govern its absorption, distribution, and interaction with biological targets. Key physicochemical properties include:
-
Molecular Weight (MW): Influences size-dependent absorption and diffusion.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is crucial for its ability to cross cell membranes.
-
Hydrogen Bond Donors and Acceptors: These play a significant role in molecular recognition and binding to biological targets.
-
Drug-Likeness Rules: Empirical rules, such as Lipinski's Rule of Five, provide a quick assessment of whether a compound possesses physicochemical properties that are consistent with known orally bioavailable drugs.
Pharmacokinetics (ADME): The Body's Interaction with a Drug
ADME properties describe the journey of a drug through the body:
-
Absorption: How a drug is taken up by the body. Key parameters include human intestinal absorption (HIA) and Caco-2 permeability.
-
Distribution: Where a drug travels in the body. This includes its volume of distribution (VDss) and its ability to cross the blood-brain barrier (BBB).
-
Metabolism: How a drug is broken down by the body. A critical aspect is its interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.
-
Excretion: How a drug is eliminated from the body.
Toxicity (Tox): Predicting Potential Harm
Early identification of potential toxicity is a crucial step in drug development. In-silico models can predict a range of toxicity endpoints, including:
-
AMES Mutagenicity: The potential of a compound to cause DNA mutations.
-
Hepatotoxicity: The risk of liver damage.
-
Carcinogenicity: The potential to cause cancer.
-
Acute Oral Toxicity (LD50): The lethal dose in 50% of a test population.
Comparing the Tools: A Head-to-Head Analysis
To illustrate the practical application of in-silico predictions, we have selected a parent compound, 4-Amino-2-methoxybenzaldehyde , and a curated set of five of its virtual derivatives. We will predict a range of key properties for these compounds using two freely accessible and widely used web-based platforms: pkCSM and SwissADME .
Our Virtual Compound Library:
| Compound ID | Structure |
| Parent | 4-Amino-2-methoxybenzaldehyde |
| Derivative 1 | N-(4-formyl-3-methoxyphenyl)acetamide |
| Derivative 2 | 4-Amino-2-methoxy-N-methylbenzamide |
| Derivative 3 | 4-((1H-imidazol-1-yl)methyl)-2-methoxyaniline |
| Derivative 4 | 2-Methoxy-4-(methylamino)benzaldehyde |
| Derivative 5 | 4-(Dimethylamino)-2-methoxybenzaldehyde |
In-Silico Prediction Workflow: A Step-by-Step Guide
The following protocols outline the straightforward process of obtaining ADME and toxicity predictions using pkCSM and SwissADME.
Protocol 1: ADMET Prediction using pkCSM
The pkCSM web server provides a user-friendly interface for predicting a wide range of ADMET properties.[4]
Step 1: Access the pkCSM Web Server Navigate to the pkCSM website in your web browser.
Step 2: Input the Molecular Structure You can input the molecule(s) of interest in SMILES format.[5] You can either paste a single SMILES string or upload a file containing a list of SMILES.
Step 3: Run the Prediction Click the "Submit" button to initiate the prediction process.
Step 4: Analyze the Results The server will return a comprehensive table of predicted ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity parameters.[4]
Protocol 2: ADME and Physicochemical Property Prediction using SwissADME
SwissADME is another powerful online tool that offers predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Step 1: Access the SwissADME Website Open the SwissADME homepage.
Step 2: Input the Molecular Structure(s) Paste a list of SMILES strings into the input box. Each SMILES should be on a new line.[6]
Step 3: Initiate the Prediction Click the "Run" button to start the calculations.
Step 4: Review the Predictions The results are presented in a clear and organized table, providing detailed information on various parameters for each input molecule. The output can be exported as a CSV file for further analysis.[7]
Visualizing the In-Silico Workflow
To provide a clear overview of the computational process, the following diagram illustrates the key steps involved in in-silico property prediction.
Caption: A flowchart illustrating the workflow for in-silico property prediction of chemical compounds.
Comparative Data Analysis: Unveiling the Predictive Power
The following tables present the in-silico predicted properties for our virtual library of 4-Amino-2-methoxybenzaldehyde derivatives, as determined by pkCSM and SwissADME.
Table 1: Predicted Physicochemical Properties and Drug-Likeness (SwissADME)
| Compound ID | MW | LogP | TPSA | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| Parent | 151.16 | 1.45 | 52.84 | 1 | 3 | 0 |
| Derivative 1 | 193.19 | 1.15 | 64.90 | 1 | 3 | 0 |
| Derivative 2 | 180.20 | 0.89 | 61.94 | 2 | 3 | 0 |
| Derivative 3 | 219.26 | 1.98 | 57.65 | 1 | 4 | 0 |
| Derivative 4 | 165.19 | 1.76 | 43.71 | 1 | 3 | 0 |
| Derivative 5 | 179.22 | 2.07 | 34.58 | 0 | 3 | 0 |
Table 2: Predicted ADME Properties
| Compound ID | Intestinal Absorption (HIA) (%) (pkCSM) | Caco-2 Permeability (logPapp) (pkCSM) | BBB Permeability (logBB) (pkCSM) | CYP2D6 Inhibitor (pkCSM) |
| Parent | 92.5 | 0.49 | -0.63 | Yes |
| Derivative 1 | 91.8 | 0.35 | -0.89 | Yes |
| Derivative 2 | 90.5 | 0.21 | -1.15 | No |
| Derivative 3 | 93.1 | 0.55 | -0.45 | Yes |
| Derivative 4 | 93.8 | 0.62 | -0.38 | Yes |
| Derivative 5 | 94.5 | 0.78 | -0.19 | Yes |
Table 3: Predicted Toxicity Profile (pkCSM)
| Compound ID | AMES Mutagenicity | Hepatotoxicity | Oral Rat Acute Toxicity (LD50) (mol/kg) |
| Parent | No | Yes | 2.45 |
| Derivative 1 | No | Yes | 2.51 |
| Derivative 2 | No | No | 2.63 |
| Derivative 3 | No | Yes | 2.39 |
| Derivative 4 | No | Yes | 2.41 |
| Derivative 5 | No | Yes | 2.37 |
Interpreting the In-Silico Data: A Guide for Decision Making
The predictive data presented in the tables offer valuable insights for prioritizing which of these virtual derivatives may warrant synthesis and further experimental investigation.
-
Physicochemical Properties and Drug-Likeness: All the designed derivatives adhere to Lipinski's Rule of Five, suggesting they possess favorable physicochemical properties for oral bioavailability. Derivative 5 shows the highest lipophilicity (LogP) and lowest polar surface area (TPSA), which might translate to better membrane permeability but potentially lower aqueous solubility.
-
ADME Profile: The pkCSM predictions indicate that all compounds are likely to have good human intestinal absorption. Interestingly, derivatization has a noticeable impact on predicted Caco-2 permeability and blood-brain barrier penetration. For instance, Derivative 2 is predicted to have lower permeability across both Caco-2 cell monolayers and the BBB compared to the parent compound. A significant finding is that Derivative 2 is not predicted to be a CYP2D6 inhibitor, which is a desirable characteristic as it reduces the potential for drug-drug interactions.
-
Toxicity Profile: Encouragingly, none of the compounds are predicted to be mutagenic according to the AMES test. However, most of the derivatives, similar to the parent compound, are flagged for potential hepatotoxicity, with the exception of Derivative 2. This prediction suggests that further investigation into the potential for liver toxicity would be crucial for this series of compounds. The predicted acute oral toxicity values are all within a similar range.
Expert Insight: Based on this in-silico screening, Derivative 2 emerges as a particularly interesting candidate for synthesis and experimental validation. Its predicted lack of CYP2D6 inhibition and hepatotoxicity sets it apart from the other derivatives and the parent compound. This highlights the power of in-silico tools to identify subtle structural modifications that can lead to significant improvements in a compound's predicted safety profile.
Conclusion: Embracing the Predictive Power of In-Silico Tools
In-silico prediction of ADMET and physicochemical properties is an indispensable component of modern drug discovery. By leveraging a suite of computational tools, researchers can efficiently screen large numbers of virtual compounds, identify potential liabilities early in the design phase, and prioritize the most promising candidates for synthesis and experimental testing. While in-silico predictions are not a substitute for experimental validation, they provide a powerful and data-driven framework for making more informed decisions, ultimately saving time, resources, and accelerating the development of new medicines. The judicious use of tools like pkCSM and SwissADME, as demonstrated in this guide, empowers researchers to navigate the complex landscape of drug discovery with greater confidence and efficiency.
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A Comparative Guide to the Thermal Stability of 4-Amino-2-methoxybenzaldehyde via Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability
4-Amino-2-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and pharmaceutical drug development. Its molecular structure, featuring both an amine and an aldehyde group, makes it a versatile building block. However, these same functional groups can be susceptible to thermal degradation, impacting purity, potency, and safety. Understanding the thermal stability of this compound is paramount for defining safe processing and storage conditions.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This allows for the precise determination of thermal events such as melting, crystallization, and decomposition.[1] By analyzing the DSC thermogram of 4-Amino-2-methoxybenzaldehyde, we can elucidate its melting behavior and onset of decomposition, providing critical data for its handling and application.
Experimental Protocol: A Self-Validating System for DSC Analysis
The following protocol for DSC analysis is designed to ensure accuracy and reproducibility, forming a self-validating system for the thermal characterization of 4-Amino-2-methoxybenzaldehyde and its alternatives.
Instrumentation and Calibration
A calibrated Differential Scanning Calorimeter, such as a Mettler Toledo DSC 822e or similar, is required. Calibration should be performed using certified standards (e.g., indium and zinc) to ensure the accuracy of temperature and enthalpy measurements.
Sample Preparation
-
Accurately weigh 3-5 mg of high-purity 4-Amino-2-methoxybenzaldehyde into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile decomposition products during the analysis.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Analysis Parameters
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to 300°C at a heating rate of 10°C/min. This heating rate offers a good balance between resolution and sensitivity for detecting thermal events.
-
-
Atmosphere:
-
Purge the DSC cell with a continuous flow of inert nitrogen gas (50 mL/min) to prevent oxidative degradation of the sample.
-
The causality behind these choices is crucial. A controlled heating rate ensures that the sample temperature remains uniform and that thermal events are clearly resolved. The inert atmosphere is critical to isolate the inherent thermal stability of the compound from its reactivity with oxygen.
Caption: Workflow for DSC analysis of 4-Amino-2-methoxybenzaldehyde.
Data Presentation and Comparative Analysis
While a specific experimental DSC thermogram for 4-Amino-2-methoxybenzaldehyde is not publicly available, we can predict its key features based on its known melting point and the behavior of structurally similar compounds. The primary thermal event will be a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 55.5-61.5°C.[2]
For comparison, a DSC thermogram of the isomeric 2-methoxybenzaldehyde shows a sharp endothermic peak at its melting point of 40.37°C.[3] This indicates a crystalline solid with a well-defined melting transition. We can anticipate a similar sharp endotherm for 4-Amino-2-methoxybenzaldehyde in its melting range.
Following the melting endotherm, the DSC baseline will be re-established. The onset of decomposition would be indicated by a subsequent endothermic or exothermic deviation from this baseline at higher temperatures. Aromatic amines and benzaldehydes can undergo complex decomposition pathways.[4][5] For instance, vanillin, a structurally related compound, begins to degrade around 150°C.[6] Given the presence of the amino group, which can be less stable at elevated temperatures, the decomposition of 4-Amino-2-methoxybenzaldehyde might be expected to occur at a similar or slightly lower temperature.
Comparative Data of 4-Amino-2-methoxybenzaldehyde and Alternatives
The following table summarizes the key thermal properties of 4-Amino-2-methoxybenzaldehyde and several structurally related isomers and alternatives. This comparative data is invaluable for selecting appropriate compounds for specific applications based on their thermal stability.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |
| 4-Amino-2-methoxybenzaldehyde | 4-Amino-2-methoxybenzaldehyde | 55.5-61.5 [2] | Not available |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 81-83 | 285 |
| 2-Methoxybenzaldehyde (o-anisaldehyde) | 2-Methoxybenzaldehyde (o-anisaldehyde) | 38-40[7] | 238 |
| 4-Methoxybenzaldehyde (p-anisaldehyde) | 4-Methoxybenzaldehyde (p-anisaldehyde) | -1 | 248 |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-Hydroxy-4-methoxybenzaldehyde | 41-43 | Not available |
Data sourced from publicly available databases and supplier information.
The melting point of 4-Amino-2-methoxybenzaldehyde is lower than that of vanillin, suggesting weaker intermolecular forces in the solid state. However, its melting point is higher than its other methoxy-substituted isomers, which could be attributed to hydrogen bonding interactions involving the amino group.
Authoritative Grounding and Mechanistic Insights
The thermal stability of 4-Amino-2-methoxybenzaldehyde is influenced by its functional groups. The aldehyde group can be prone to oxidation, although this is mitigated by the use of an inert atmosphere during DSC analysis. The amino group on the aromatic ring can also be a site for thermal degradation. The decomposition of aromatic amines can proceed through various mechanisms, including the formation of polymeric materials.
The methoxy group generally imparts thermal stability. The overall thermal stability of 4-Amino-2-methoxybenzaldehyde will be a balance of the stabilizing effect of the methoxy group and the potential instabilities of the amino and aldehyde functionalities. A comprehensive thermal analysis would ideally be complemented by Thermogravimetric Analysis (TGA) to quantify mass loss associated with decomposition and identify the temperature at which significant degradation begins.
Conclusion
This guide provides a comprehensive framework for evaluating the thermal stability of 4-Amino-2-methoxybenzaldehyde using Differential Scanning Calorimetry. While a specific experimental thermogram is not presented, a predictive analysis based on its known melting point and comparison with structurally similar compounds offers valuable insights for researchers and drug development professionals. The provided DSC protocol is designed to yield reliable and reproducible data. The comparative analysis highlights the importance of considering isomeric and structural analogues when assessing the thermal properties of a compound. For a complete understanding of its thermal decomposition, further analysis using techniques such as TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) is recommended to identify the evolved gaseous products.
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A Comprehensive Guide to the Safe Disposal of 4-Amino-2-methoxybenzaldehyde
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Amino-2-methoxybenzaldehyde. As a compound combining the functionalities of an aromatic amine and an aldehyde, it requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. The procedures outlined herein are synthesized from regulatory standards and material safety data, ensuring a framework that is both scientifically sound and operationally practical for researchers and laboratory professionals.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of 4-Amino-2-methoxybenzaldehyde is fundamental to appreciating the necessity of stringent disposal procedures. The molecule's structure presents a dual-hazard profile, demanding a conservative approach to its waste management.
-
Aromatic Amine Group: Aromatic amines as a class are noted for their potential toxicity, with some being recognized as suspected human carcinogens.[1] Occupational exposure can lead to various health effects, underscoring the need to minimize contact through appropriate personal protective equipment (PPE) and engineering controls.[1][2]
-
Aldehyde Group: Aldehydes can be irritants to the skin, eyes, and respiratory system.[3][4] While specific data for this compound is limited, the general properties of related benzaldehydes suggest a classification as a systemic toxicant.[5]
-
Environmental Hazards: Many benzaldehyde derivatives are harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6] Therefore, direct release into the sewer system or the environment is strictly prohibited.[7][8][9]
The primary causality for the disposal methods described is the need to prevent environmental contamination and protect human health from the compound's potential toxicity. Standard disposal methods like drain disposal or commingling with general refuse are unacceptable because they fail to neutralize these risks.
Hazard and Safety Summary Table
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | May cause skin, eye, and respiratory irritation. The aromatic amine component suggests potential for systemic toxicity.[1][3][5] | Nitrile gloves, chemical safety goggles, lab coat. Use in a well-ventilated area or chemical fume hood.[4] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[10][6] | Prevent release to drains, soil, or surface water.[7][9][11] |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4] | Segregate from incompatible materials during storage and waste accumulation.[12] |
| Combustion Hazards | Combustion may produce toxic gases, including carbon oxides and nitrogen oxides (NOx).[7][13] | In case of fire, use dry chemical, CO2, or alcohol-resistant foam.[7] |
Pre-Disposal: Handling and Storage of Waste
Proper management of 4-Amino-2-methoxybenzaldehyde waste begins long before the final pickup. Adherence to these steps ensures safety and regulatory compliance within the laboratory.
-
Waste Segregation: Never mix 4-Amino-2-methoxybenzaldehyde waste with other waste streams, especially incompatible chemicals.[12][14] It should be collected as a distinct hazardous waste. Mixing with non-hazardous waste increases disposal volume and cost, while mixing with incompatible hazardous materials can lead to dangerous reactions.[12][15]
-
Container Selection: Use a dedicated, properly labeled, and chemically compatible container for waste accumulation. The container must have a tight-fitting lid to prevent the release of vapors.[12][15]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Amino-2-methoxybenzaldehyde."[12][16] Ensure the label is unobscured and legible.
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[12] It should be stored in secondary containment to prevent spills from reaching drains.[9][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing different forms of waste associated with 4-Amino-2-methoxybenzaldehyde.
Caption: Disposal workflow for 4-Amino-2-methoxybenzaldehyde waste streams.
Step-by-Step Disposal Protocols
Follow these procedural steps to ensure the safe and compliant disposal of 4-Amino-2-methoxybenzaldehyde and associated materials.
Protocol 4.1: Disposal of Unused or Waste Chemical
This protocol applies to the pure chemical, reaction residues, or solutions containing 4-Amino-2-methoxybenzaldehyde.
-
Prepare for Transfer: Don appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. Perform the transfer within a certified chemical fume hood.
-
Transfer Waste: Carefully transfer the chemical waste into the designated hazardous waste container. Avoid spills and ensure the exterior of the container remains clean.[15]
-
Seal and Store: Securely close the container lid.[15] Log the addition of waste if required by your institution. Return the container to its designated satellite accumulation area.
-
Final Disposal: Once the container is full (not exceeding 90% capacity), or if waste has been accumulated for the maximum time allowed by your institution, arrange for its collection by a licensed hazardous waste disposal company.[7][15][17] The required final disposal method is typically high-temperature incineration in a facility equipped with an afterburner and scrubber.[7][17]
Protocol 4.2: Disposal of Contaminated Materials
This protocol applies to disposable items such as gloves, absorbent pads, weigh boats, and pipette tips that are contaminated with 4-Amino-2-methoxybenzaldehyde.
-
Segregate Contaminated Solids: Place all contaminated solid waste directly into a dedicated, labeled hazardous waste container or a lined container designated for solid chemical waste.
-
Container Management: Do not overfill the container. When full, securely seal the container or bag.
-
Final Disposal: This solid waste must be disposed of as hazardous waste through your institution's hazardous waste management service, following the same final pathway as the chemical itself.[7]
Protocol 4.3: Disposal of Empty Containers
An "empty" container that once held 4-Amino-2-methoxybenzaldehyde is not considered general waste until it has been properly decontaminated.
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that will solubilize the residue.[16][18]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[16][18] Add the rinsate to your designated liquid hazardous waste container for 4-Amino-2-methoxybenzaldehyde or a compatible solvent waste stream.
-
Prepare Container for Disposal: Once rinsed, the original manufacturer's label must be removed or completely defaced to prevent misidentification.[16][18]
-
Final Disposal: The decontaminated and defaced container can now be disposed of according to institutional policy, typically with other clean laboratory glassware or as general refuse.
Emergency Procedures: Spill and Exposure
In the event of an accidental release, immediate and correct action is critical.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.[19]
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill and prevent it from entering drains.[8][20]
-
Absorb the spill using an inert, non-combustible material like vermiculite, dry sand, or diatomaceous earth.[8][19][20]
-
Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[4][19]
-
Clean the spill area thoroughly to remove any residual contamination.[7]
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water, removing any contaminated clothing.[3][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7]
-
Inhalation: Move the affected person to fresh air.[21]
-
In all cases of significant exposure or if symptoms develop, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[7]
-
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 4-Amino-2-methoxybenzaldehyde waste in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory safety.
References
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet 4-Amino-2-hydroxybenzaldehyde.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Anisaldehyde.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
- ECHEMI. (n.d.). 2-amino-4-methoxy-benzaldehyde SDS, 59236-36-1 Safety Data Sheets.
- Carl ROTH. (2025, March 10). Safety Data Sheet: Benzaldehyde.
- BASF. (2026, January 29). Safety data sheet.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 4-Dimethylamino-2-methoxybenzaldehyde.
- TCI Chemicals. (2025, March 24). Safety Data Sheet.
- NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste.
- Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet: 4-Methoxybenzaldehyde.
- Fisher Scientific. (2025, September 17). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methoxybenzaldehyde.
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Food and Chemical Toxicology, 183.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (n.d.). Health And Environmental Effects Profile for Benzaldehyde.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide.
- Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines.
- American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- New Jersey Department of Health. (n.d.). Hazard Summary: Benzaldehyde.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Labbox. (n.d.). Benzaldehyde Analytical Grade Safety Data Sheet.
- Aldex. (n.d.). Aldehyde Disposal Made Easy.
- Publisso. (2020, October 9).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Thermo Fisher Scientific. (2010, June 4). 4-Methoxybenzaldehyde - Safety Data Sheet.
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Personal protective equipment for handling 4-Amino-2-methoxybenzaldehyde
Essential Safety and Handling Guide for 4-Amino-2-methoxybenzaldehyde
A Senior Application Scientist's Guide to Safe Laboratory Operations
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-Amino-2-methoxybenzaldehyde. While specific safety data for this compound is limited, this document synthesizes information from structurally similar compounds to establish a robust framework for safe handling, operational procedures, and disposal. Our goal is to empower you with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 4-Amino-2-methoxybenzaldehyde, we will infer its potential hazards from analogous compounds such as 2-Hydroxy-4-methoxybenzaldehyde and other substituted benzaldehydes. These compounds are consistently classified as irritants. Therefore, it is prudent to handle 4-Amino-2-methoxybenzaldehyde with the assumption that it may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Key Assumed Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1]
-
Eye Irritation: Can cause serious irritation, potentially leading to damage if not addressed promptly.[1]
-
Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling 4-Amino-2-methoxybenzaldehyde, with explanations rooted in established safety principles.
| Scenario | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves- Laboratory Coat- Safety Goggles with Side Shields- N95 or FFP2 Respirator | To prevent skin contact with the powder, protect clothing from contamination, shield eyes from airborne particles, and minimize inhalation of fine dust. |
| Solution Preparation and Transfers | - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles | To protect against skin contact and accidental splashes of the chemical solution into the eyes. |
| Running Reactions and Work-up | - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (if splash risk is high) | Provides an additional layer of facial protection during procedures with a higher risk of splashing or vigorous reactions. |
| Handling Large Quantities (>10g) | - Chemical-Resistant Gloves (e.g., Butyl Rubber)- Chemical-Resistant Apron or Coveralls- Chemical Splash Goggles and Face Shield- Respirator with Organic Vapor Cartridge | Enhanced protection for skin, eyes, and respiratory system is necessary when handling larger quantities due to the increased potential for exposure. |
Operational Procedures: Ensuring a Safe Workflow
Adherence to standardized operational procedures is critical for minimizing exposure and preventing accidents.
Engineering Controls
All handling of 4-Amino-2-methoxybenzaldehyde, especially the weighing of the solid and the preparation of solutions, should be conducted within a certified chemical fume hood.[3] This primary engineering control is essential for preventing the inhalation of dust and vapors.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including PPE, spatulas, weighing paper, and solvent-dispensing systems.
-
Donning PPE: Put on your laboratory coat, followed by safety goggles and gloves. If weighing the solid, don your respirator at this stage.
-
Weighing: Carefully weigh the desired amount of 4-Amino-2-methoxybenzaldehyde onto weighing paper or into a suitable container within the fume hood. Avoid creating dust clouds.
-
Solution Preparation: If preparing a solution, add the solvent to the solid in a controlled manner. Use a magnetic stirrer for efficient dissolution.
-
Reaction Setup: Securely clamp all glassware within the fume hood. If the reaction is to be heated, use a well-maintained heating mantle and a temperature controller.
-
Post-Handling: After use, decontaminate spatulas and other reusable equipment. Wipe down the work surface in the fume hood with an appropriate solvent.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat and then eye protection. Wash your hands thoroughly with soap and water.[4]
Storage
Store 4-Amino-2-methoxybenzaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Keep it away from strong oxidizing agents, as these are generally incompatible with aldehydes.[4][5][6]
Spill and Disposal Plan: Preparedness for the Unexpected
A clear and practiced spill and disposal plan is a cornerstone of laboratory safety.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Spill Cleanup Steps
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a designated waste container.[5] Avoid generating dust. For a liquid spill, cover it with an inert absorbent material like vermiculite or sand.
-
Collection: Once absorbed, carefully scoop the material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Disposal Plan
All waste containing 4-Amino-2-methoxybenzaldehyde, including unused product and contaminated materials, must be disposed of as hazardous chemical waste.[5][6] Place it in a clearly labeled, sealed container and follow your institution's hazardous waste disposal procedures. Do not pour this chemical down the drain.[7]
Emergency First Aid: Immediate and Effective Response
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected skin with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do. Continue rinsing.[5][6] Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
References
-
Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet for 4-Amino-2-Hydroxybenzaldehyde. Retrieved from [Link]
-
Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Anisaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
